Cycloserine
Description
Properties
IUPAC Name |
(4R)-4-amino-1,2-oxazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDCUQKUCUHJBH-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(=O)NO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022870 | |
| Record name | Cycloserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cycloserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014405 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, SOL IN WATER; SLIGHTLY SOL IN METHANOL, PROPYLENE GLYCOL, 8.77e+02 g/L | |
| Record name | Cycloserine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00260 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYCLOSERINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3218 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cycloserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014405 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
CRYSTALS, WHITE TO PALE YELLOW, CRYSTALLINE POWDER | |
CAS No. |
68-41-7 | |
| Record name | (+)-Cycloserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cycloserine [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cycloserine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00260 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 68-41-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756712 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cycloserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cycloserine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.626 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOSERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95IK5KI84Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYCLOSERINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3218 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cycloserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014405 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
155-156 °C (decomposes), 147 °C | |
| Record name | Cycloserine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00260 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYCLOSERINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3218 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cycloserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014405 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Cycloserine in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cycloserine, a critical second-line antitubercular agent, exerts its bactericidal effect by targeting the intricate process of peptidoglycan synthesis in Mycobacterium tuberculosis. As a structural analog of D-alanine, this compound competitively inhibits two essential enzymes in the D-alanine metabolic pathway: D-alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl). This dual inhibition disrupts the formation of the D-Ala-D-Ala dipeptide, a crucial building block for the pentapeptide chains of peptidoglycan, ultimately leading to a compromised cell wall and bacterial lysis. While both enzymes are targeted, compelling evidence suggests that the inhibition of D-alanine:D-alanine ligase is the primary lethal event in the mechanism of action of this compound against M. tuberculosis. This guide provides a comprehensive technical overview of the molecular interactions, enzymatic kinetics, and experimental methodologies used to elucidate the core mechanism of this compound.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The structural integrity of the Mycobacterium tuberculosis cell wall is paramount for its survival and pathogenesis. A key component of this protective barrier is peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains. The synthesis of these peptide chains is a cytoplasmic process that relies on the availability of D-amino acids, particularly D-alanine.
This compound's mechanism of action is centered on the disruption of the initial steps of peptidoglycan synthesis by targeting the enzymes responsible for D-alanine metabolism[1][2][3].
-
Inhibition of D-alanine Racemase (Alr): The first point of attack is the enzyme D-alanine racemase (Alr), a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of L-alanine to D-alanine. By mimicking the structure of D-alanine, this compound acts as a competitive inhibitor of Alr, reducing the intracellular pool of D-alanine available for peptidoglycan synthesis[3][4].
-
Inhibition of D-alanine:D-alanine Ligase (Ddl): The second and more critical target is D-alanine:D-alanine ligase (Ddl), an ATP-dependent enzyme that catalyzes the formation of the D-alanyl-D-alanine dipeptide. This dipeptide is an essential precursor for the formation of the pentapeptide side chain of peptidoglycan. This compound competitively inhibits Ddl, preventing the synthesis of this vital component. Studies have indicated that the inhibition of Ddl is the primary bactericidal mechanism of this compound in M. tuberculosis.
The dual inhibition of both Alr and Ddl by this compound significantly depletes the precursors necessary for peptidoglycan synthesis, leading to the formation of a defective cell wall that is unable to withstand the internal osmotic pressure, ultimately resulting in cell death.
Quantitative Data
The following tables summarize key quantitative data related to the efficacy and enzymatic inhibition of this compound against Mycobacterium tuberculosis.
| Parameter | Value | Strain/Condition | Reference |
| MIC50 | 8 µg/mL | 114 clinical isolates (MGIT) | |
| 16 µg/mL | 104 clinical isolates (MABA) | ||
| MIC90 | 16 µg/mL | 114 clinical isolates (MGIT) | |
| 32 µg/mL | 104 clinical isolates (MABA) | ||
| MIC Range | ≤4 to 64 µg/mL | 114 clinical isolates (MGIT) | |
| 2 to 64 µg/mL | 104 wild-type strains (MABA) | ||
| 15 µg/mL | Wild-type M. tuberculosis | ||
| 40-60 µg/mL | M. bovis BCG (naturally resistant) | ||
| Epidemiological Cutoff (ECOFF) | 32 µg/mL | 104 wild-type strains (MABA) | |
| 64 mg/L | 415 clinical isolates (Sensititre) |
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis
| Enzyme | Parameter | Value | Condition | Reference |
| D-alanine racemase (Alr) | IC50 | 26.4 ± 1.7 µM | Wild-type AlrMtb | |
| D-alanine:D-alanine ligase (Ddl) | Km (D-Ala1) | 0.075 mM | Recombinant M. tuberculosis Ddl (MtDdl) | |
| Km (D-Ala2) | 3.6 mM | Recombinant M. tuberculosis Ddl (MtDdl) | ||
| Ki (DCS1) | 14 µM | Competitive inhibition at D-Ala1 site | ||
| Ki (DCS2) | 25 µM | Competitive inhibition at D-Ala2 site | ||
| IC50 | ~0.37 mM | Purified M. tuberculosis Ddl |
Table 2: Kinetic Parameters of this compound Inhibition of M. tuberculosis Enzymes
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
a) Broth Microdilution Method (Alamar Blue Assay - MABA)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials:
-
96-well microtiter plates
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
This compound stock solution
-
M. tuberculosis culture in logarithmic growth phase
-
Alamar Blue reagent
-
Resazurin
-
-
Procedure:
-
Prepare serial twofold dilutions of this compound in Middlebrook 7H9 broth in the wells of a 96-well plate. A drug-free well serves as a positive control for growth.
-
Prepare an inoculum of M. tuberculosis and adjust the turbidity to a McFarland standard of 0.5.
-
Dilute the bacterial suspension and add to each well, resulting in a final concentration of approximately 5 x 105 CFU/mL.
-
Seal the plates and incubate at 37°C.
-
After 7 days of incubation, add Alamar Blue and resazurin solution to each well.
-
Continue incubation for 24-48 hours.
-
The MIC is determined as the lowest concentration of this compound that prevents a color change from blue (no growth) to pink (growth).
-
b) MGIT 960 System
The BACTEC MGIT 960 system is an automated method for mycobacterial culture and drug susceptibility testing.
-
Materials:
-
BACTEC MGIT 960 instrument
-
MGIT tubes containing 7H9 broth base
-
OADC supplement
-
This compound stock solutions at various concentrations
-
M. tuberculosis culture
-
-
Procedure:
-
Prepare a standardized inoculum of M. tuberculosis.
-
Inoculate a series of MGIT tubes containing different concentrations of this compound (e.g., 4, 8, 16, 32, 64 µg/mL) and a drug-free control tube.
-
Place the tubes into the MGIT 960 instrument.
-
The instrument continuously monitors the tubes for an increase in fluorescence, which indicates bacterial growth.
-
The MIC is the lowest concentration of this compound that inhibits growth compared to the control tube.
-
Enzyme Activity Assays
a) D-alanine Racemase (Alr) Activity Assay
This assay measures the conversion of L-alanine to D-alanine.
-
Materials:
-
Purified recombinant M. tuberculosis Alr
-
L-alanine
-
D-amino acid oxidase
-
Horseradish peroxidase
-
Amplex Red reagent
-
Reaction buffer (e.g., Tris-HCl)
-
-
Procedure:
-
The reaction mixture contains L-alanine, D-amino acid oxidase, horseradish peroxidase, and Amplex Red in a suitable buffer.
-
The reaction is initiated by the addition of purified Alr.
-
Alr converts L-alanine to D-alanine.
-
D-amino acid oxidase then oxidizes the newly formed D-alanine, producing hydrogen peroxide (H2O2).
-
In the presence of horseradish peroxidase, H2O2 reacts with Amplex Red to produce the fluorescent product resorufin.
-
The increase in fluorescence is monitored over time using a fluorometer. The rate of fluorescence increase is proportional to the Alr activity.
-
For inhibition studies, the assay is performed in the presence of varying concentrations of this compound to determine the IC50 value.
-
b) D-alanine:D-alanine Ligase (Ddl) Activity Assay
This assay measures the ATP-dependent ligation of two D-alanine molecules.
-
Materials:
-
Purified recombinant M. tuberculosis Ddl
-
D-alanine
-
ATP
-
Pyruvate kinase
-
Lactate dehydrogenase
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Reaction buffer (e.g., HEPES)
-
-
Procedure:
-
This is a coupled enzyme assay. The reaction mixture contains D-alanine, ATP, pyruvate kinase, lactate dehydrogenase, NADH, and PEP in a suitable buffer.
-
The reaction is initiated by the addition of purified Ddl.
-
Ddl catalyzes the formation of D-Ala-D-Ala, which is coupled to the hydrolysis of ATP to ADP.
-
Pyruvate kinase uses PEP to convert the ADP back to ATP, producing pyruvate in the process.
-
Lactate dehydrogenase then reduces pyruvate to lactate, which is coupled to the oxidation of NADH to NAD+.
-
The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored spectrophotometrically. The rate of absorbance decrease is proportional to the Ddl activity.
-
For inhibition studies, the assay is performed in the presence of varying concentrations of this compound to determine kinetic parameters such as Ki.
-
Analysis of Peptidoglycan Synthesis Inhibition
This can be assessed by analyzing the incorporation of radiolabeled precursors into the peptidoglycan of whole M. tuberculosis cells.
-
Materials:
-
M. tuberculosis culture
-
Radiolabeled peptidoglycan precursor (e.g., [14C]-D-alanine or [3H]-diaminopimelic acid)
-
This compound
-
Trichloroacetic acid (TCA)
-
Scintillation counter
-
-
Procedure:
-
Grow M. tuberculosis to mid-log phase.
-
Treat the culture with varying concentrations of this compound for a defined period. A no-drug control is included.
-
Add the radiolabeled precursor to the cultures and incubate for a further period to allow for incorporation into the peptidoglycan.
-
Harvest the cells by centrifugation.
-
Wash the cells to remove unincorporated radiolabel.
-
Precipitate the macromolecules, including peptidoglycan, by adding cold TCA.
-
Collect the precipitate by filtration or centrifugation.
-
Measure the amount of radioactivity in the precipitate using a scintillation counter.
-
A decrease in the incorporation of the radiolabeled precursor in this compound-treated cells compared to the control indicates inhibition of peptidoglycan synthesis.
-
Visualizations
Caption: this compound inhibits peptidoglycan synthesis in M. tuberculosis.
Caption: Experimental workflow for MIC determination using MABA.
References
- 1. Mechanism-Based Inhibition of the Mycobacterium tuberculosis Branched-Chain Aminotransferase by D- and L-Cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of novel mutations associated with this compound resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative fitness analysis of D-cycloserine resistant mutants reveals both fitness-neutral and high-fitness cost genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Alanine Racemase Mutations in Mycobacterium tuberculosis d-Cycloserine Resistance - PMC [pmc.ncbi.nlm.nih.gov]
D-Cycloserine as a Partial Agonist at the NMDA Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-cycloserine (DCS), a cyclic amino acid analog, has garnered significant attention for its unique modulatory effects on the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity, learning, and memory. This technical guide provides an in-depth exploration of D-cycloserine's role as a partial agonist at the glycine co-agonist binding site of the NMDA receptor. It consolidates quantitative data, details key experimental methodologies, and presents visual representations of the underlying molecular and experimental frameworks.
D-cycloserine's interaction with the NMDA receptor is complex and subunit-dependent. It acts as a partial agonist at the glycine binding site on the GluN1 subunit, meaning it elicits a submaximal response compared to the full endogenous co-agonists, glycine and D-serine.[1][2] This partial agonism is particularly pronounced at NMDA receptors containing GluN2A, GluN2B, and GluN2D subunits.[1] Intriguingly, at receptors containing the GluN2C subunit, D-cycloserine exhibits super-agonist activity, producing a response greater than that of glycine.[1][3] This subunit-selectivity underscores the nuanced pharmacological profile of D-cycloserine and its potential for targeted therapeutic interventions.
This guide will delve into the quantitative aspects of D-cycloserine's efficacy, provide detailed protocols for its characterization, and illustrate the associated signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of D-Cycloserine Efficacy
The partial agonist activity of D-cycloserine at the NMDA receptor is quantified by its efficacy (Imax) relative to the full agonist glycine, and its potency (EC50). These parameters are critically dependent on the specific GluN2 subunit composition of the NMDA receptor heterotetramer. The following table summarizes key quantitative data from studies characterizing D-cycloserine's effects on different NMDA receptor subtypes expressed in Xenopus oocytes and measured using two-electrode voltage clamp electrophysiology.
| NMDA Receptor Subunit Composition | Agonist | EC50 (µM) | Relative Efficacy (Imax % of Glycine) | Reference |
| GluN1/GluN2A | Glycine | 1.2 ± 0.1 | 100 | |
| D-Cycloserine | 5.8 ± 0.7 | 88 ± 2 | ||
| GluN1/GluN2B | Glycine | 0.7 ± 0.1 | 100 | |
| D-Cycloserine | 4.2 ± 0.5 | 58 ± 2 | ||
| GluN1/GluN2C | Glycine | 0.2 ± 0.03 | 100 | |
| D-Cycloserine | 0.4 ± 0.05 | 158 ± 5 | ||
| GluN1/GluN2D | Glycine | 0.13 ± 0.01 | 100 | |
| D-Cycloserine | 0.15 ± 0.02 | 45 ± 1 |
Experimental Protocols
The characterization of D-cycloserine's partial agonism at the NMDA receptor relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for two key experimental approaches.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is a cornerstone for studying the function of ion channels, including NMDA receptors, expressed in a heterologous system.
Objective: To measure the macroscopic currents elicited by D-cycloserine and glycine on specific NMDA receptor subunit combinations expressed in Xenopus oocytes to determine EC50 and relative efficacy.
Materials:
-
Xenopus laevis oocytes
-
cRNAs for human NMDA receptor subunits (GluN1, GluN2A, GluN2B, GluN2C, GluN2D)
-
Nuclease-free water
-
Recording solution (in mM): 90 NaCl, 1 KCl, 1 MgCl2, 0.5 BaCl2, 10 HEPES, pH 7.4 with NaOH
-
Agonists: Glycine, D-cycloserine, L-glutamate
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Microinjection setup
-
Glass microelectrodes (0.5-2.0 MΩ resistance when filled with 3 M KCl)
Procedure:
-
Oocyte Preparation and Injection:
-
Surgically harvest oocytes from anesthetized female Xenopus laevis.
-
Treat oocytes with collagenase to defolliculate.
-
Inject oocytes with a mixture of cRNAs for the desired GluN1 and GluN2 subunits (e.g., 5-50 ng total cRNA per oocyte).
-
Incubate injected oocytes at 18°C in Barth's solution for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential of -40 mV to -80 mV.
-
Establish a stable baseline current in the recording solution.
-
-
Agonist Application and Data Acquisition:
-
Prepare stock solutions of glycine, D-cycloserine, and L-glutamate.
-
Apply a saturating concentration of L-glutamate (e.g., 100 µM) to the oocyte.
-
In the continuous presence of glutamate, apply increasing concentrations of either glycine or D-cycloserine.
-
Record the inward current elicited by each agonist concentration until a steady-state response is achieved.
-
Wash the oocyte with recording solution between applications to allow for complete recovery.
-
-
Data Analysis:
-
Measure the peak current amplitude for each agonist concentration.
-
Normalize the responses to the maximal response elicited by the full agonist (glycine).
-
Plot the normalized current as a function of agonist concentration and fit the data to the Hill equation to determine the EC50 and Imax values.
-
Radioligand Binding Assay for the Glycine Site
This assay is used to determine the affinity (Ki) of D-cycloserine for the glycine binding site of the NMDA receptor.
Objective: To measure the displacement of a radiolabeled antagonist from the glycine binding site by D-cycloserine to calculate its binding affinity.
Materials:
-
Rat brain tissue (cortex or hippocampus)
-
[³H]-MDL 105,519 (a high-affinity glycine site antagonist) or other suitable radioligand
-
Tris-HCl buffer (50 mM, pH 7.4)
-
D-cycloserine and other unlabeled ligands (glycine, etc.)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
-
Filtration manifold
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension in fresh buffer and centrifugation to remove endogenous ligands.
-
Resuspend the final membrane pellet in Tris-HCl buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a series of tubes, add a constant concentration of [³H]-MDL 105,519 (e.g., 1-5 nM).
-
Add increasing concentrations of unlabeled D-cycloserine (or other competing ligands).
-
To determine non-specific binding, add a saturating concentration of a known glycine site ligand (e.g., 1 mM glycine) to a separate set of tubes.
-
Add the prepared brain membranes to each tube to initiate the binding reaction.
-
Incubate the tubes at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of D-cycloserine.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Signaling Pathways
Caption: NMDA receptor signaling cascade initiated by co-agonist binding.
Experimental Workflow
References
- 1. Structural Determinants of d-Cycloserine Efficacy at the NR1/NR2C NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-cycloserine: a ligand for the N-methyl-D-aspartate coupled glycine receptor has partial agonist characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural determinants of D-cycloserine efficacy at the NR1/NR2C NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of D-cycloserine
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-cycloserine, a cyclic analogue of the amino acid D-alanine, is a broad-spectrum antibiotic primarily used as a second-line agent in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] Discovered in 1954 from Streptomyces orchidaceus, its mechanism of action involves the inhibition of bacterial cell wall synthesis, a pathway distinct from many other antibiotics.[1][2][3] Beyond its antibacterial properties, D-cycloserine has garnered significant interest for its activity within the central nervous system (CNS). It acts as a partial agonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and learning. This dual activity has led to its investigation in a range of neurological and psychiatric conditions, including anxiety disorders, schizophrenia, and Alzheimer's disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of D-cycloserine, along with detailed experimental protocols for its synthesis, analysis, and biological evaluation.
Chemical Structure and Physicochemical Properties
D-cycloserine, with the chemical name (4R)-4-amino-1,2-oxazolidin-3-one, is a white to pale yellow crystalline powder. It is highly soluble in water and relatively stable in alkaline solutions, but susceptible to hydrolysis under acidic or neutral conditions.
Table 1: Physicochemical Properties of D-cycloserine
| Property | Value | References |
| IUPAC Name | (4R)-4-amino-1,2-oxazolidin-3-one | |
| Molecular Formula | C₃H₆N₂O₂ | |
| Molecular Weight | 102.09 g/mol | |
| CAS Number | 68-41-7 | |
| Melting Point | 147-156 °C (decomposes) | |
| Appearance | White to pale yellow crystalline powder | |
| Solubility | Soluble in water (up to 100 mg/mL), slightly soluble in ethanol, methanol, and propylene glycol; practically insoluble in chloroform and ether. | |
| pKa | 4.5 | |
| Optical Activity | [α]²⁰/D +115.0 ± 5.0° (c=2% in H₂O) | |
| Stability | Stable in alkaline solutions (greatest stability at pH 11.5), hydrolyzes in acidic or neutral conditions. Slowly dimerizes in solution or on standing. |
Spectroscopic Properties
The structural features of D-cycloserine can be elucidated through various spectroscopic techniques.
Table 2: Spectroscopic Data for D-cycloserine
| Technique | Data | References |
| ¹H-NMR (DMSO-d₆, 300 MHz) | δ 4.38 (t, 1H), 3.51 (m, 2H) | |
| ¹³C-NMR (DMSO-d₆, 75 MHz) | δ 174.5, 75.1, 53.6 | |
| FT-IR (KBr) | Major peaks corresponding to N-H, C-H, C=O, and C-N functional groups. | |
| Mass Spectrometry (ESI) | m/z (M+H)⁺ calculated for C₃H₆N₂O₂ = 102.0919, found 102.0743. Fragmentation of [M+H]⁺ at m/z 103 to 75. | |
| UV-Vis | λmax: 226 nm |
Biological Activity and Signaling Pathways
Antibacterial Mechanism of Action
D-cycloserine's antibacterial effect stems from its structural similarity to D-alanine, allowing it to act as a competitive inhibitor of two essential enzymes in the bacterial peptidoglycan synthesis pathway: alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl). Alr is responsible for converting L-alanine to D-alanine, and Ddl catalyzes the formation of the D-alanine-D-alanine dipeptide. By inhibiting these enzymes, D-cycloserine disrupts the formation of the bacterial cell wall, leading to cell lysis and death.
References
- 1. Development and validation of indirect RP-HPLC method for enantiomeric purity determination of D-cycloserine drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a LC-MS/MS method for D-cycloserine determination in human plasma for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN105198825A - Preparation method of D-cycloserine - Google Patents [patents.google.com]
Cycloserine as a D-Alanine Analog: A Technical Guide to Enzymatic Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-cycloserine, a cyclic analog of the amino acid D-alanine, is a broad-spectrum antibiotic primarily used as a second-line treatment for tuberculosis.[1][2] Its mechanism of action involves the competitive inhibition of two essential enzymes in the bacterial peptidoglycan biosynthesis pathway: Alanine Racemase (Alr) and D-alanine:D-alanine ligase (Ddl).[3] This inhibition disrupts the formation of the bacterial cell wall, leading to cell lysis and death.[3] This technical guide provides an in-depth overview of the enzymatic inhibition by cycloserine, including its mechanism of action, quantitative kinetic data, detailed experimental protocols, and the broader metabolic context of its targets.
Introduction: this compound as a D-Alanine Analog
This compound, chemically (R)-4-amino-3-isoxazolidinone, is a structural analog of D-alanine. This structural mimicry is the basis of its antibacterial activity, allowing it to act as a competitive inhibitor of enzymes that utilize D-alanine as a substrate. Discovered in 1954 from Streptomyces orchidaceus, it remains a critical component in the treatment of multidrug-resistant tuberculosis.
The primary targets of this compound are two cytoplasmic enzymes crucial for the synthesis of peptidoglycan, an essential component of the bacterial cell wall. These enzymes are Alanine Racemase (Alr), which converts L-alanine to D-alanine, and D-alanine:D-alanine ligase (Ddl), which joins two D-alanine molecules. By inhibiting these enzymes, this compound effectively halts the production of a key building block of the bacterial cell wall.
Mechanism of Enzymatic Inhibition
This compound's efficacy stems from its ability to inhibit two distinct enzymes in the same metabolic pathway, reducing the likelihood of resistance development.
Inhibition of Alanine Racemase (Alr)
Alanine racemase (EC 5.1.1.1) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the interconversion of L-alanine and D-alanine. D-alanine is a crucial component of the pentapeptide side chains of peptidoglycan.
This compound acts as a competitive inhibitor of alanine racemase. The inhibition was traditionally thought to be irreversible through the formation of a stable covalent adduct with the PLP cofactor. However, more recent studies suggest that the inhibition of Mycobacterium tuberculosis Alr is reversible. This revised mechanism involves the formation of an isoxazole adduct that can undergo hydrolysis, allowing for the reactivation of the enzyme.
Inhibition of D-alanine:D-alanine Ligase (Ddl)
D-alanine:D-alanine ligase (Ddl) (EC 6.3.2.4) is an ATP-dependent enzyme that catalyzes the formation of a dipeptide from two D-alanine molecules. This D-alanine-D-alanine dipeptide is subsequently added to the UDP-MurNAc-tripeptide, forming the pentapeptide precursor of peptidoglycan.
This compound is a competitive inhibitor of Ddl with respect to D-alanine. For the Mycobacterium tuberculosis enzyme (MtDdl), this compound has been shown to be a slow-onset inhibitor. The mechanism of inhibition is further distinguished by the involvement of a phosphorylated form of this compound, which acts as a potent inhibitor. ATP is the first substrate to bind to the enzyme and is necessary for the subsequent binding of either D-alanine or this compound.
Quantitative Inhibition Data
The inhibitory potency of D-cycloserine against Alanine Racemase and D-alanine:D-alanine ligase varies between bacterial species. The following tables summarize key kinetic parameters.
| Enzyme | Bacterial Species | Substrate | Km (mM) | Inhibitor | Ki (μM) | IC50 (μM) | Reference |
| Alanine Racemase (Alr) | Escherichia coli W | D-Alanine | 0.46 | D-Cycloserine | 650 | - | |
| L-Alanine | 0.97 | L-Cycloserine | 2100 | - | |||
| Mycobacterium tuberculosis | D-Alanine | - | D,L-Cycloserine | 8.6 | - | ||
| Staphylococcus aureus | D-Alanine | - | D,L-Cycloserine | 7.3 | - | ||
| Pseudomonas aeruginosa | L-Alanine | 14.2 | Vinylglycine analog | - | - | ||
| D-alanine:D-alanine Ligase (Ddl) | Mycobacterium tuberculosis | D-Alanine (Site 1) | 0.075 | D-Cycloserine (Site 1) | 14 | - | |
| D-Alanine (Site 2) | 3.6 | D-Cycloserine (Site 2) | 25 | - | |||
| Escherichia coli | D-Alanine | - | D-Cycloserine | - | - |
Note: Data from different studies may have variations due to different experimental conditions.
Experimental Protocols
Alanine Racemase Activity Assay (Coupled Enzyme Assay)
This protocol is adapted from methods used for high-throughput screening of alanine racemase inhibitors.
Principle: The conversion of D-alanine to L-alanine by alanine racemase is coupled to the deamination of L-alanine to pyruvate by L-alanine dehydrogenase. The concomitant reduction of NAD+ to NADH is monitored spectrophotometrically at 340 nm.
Materials:
-
Purified Alanine Racemase
-
D-Alanine
-
L-Alanine Dehydrogenase
-
NAD+
-
Tricine buffer (100 mM, pH 8.5)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 100 mM Tricine buffer (pH 8.5), 1 mM NAD+, and 0.03 units/mL L-alanine dehydrogenase.
-
For inhibitor studies, pre-incubate the alanine racemase with varying concentrations of the inhibitor in the reaction mixture for a defined period (e.g., 30 minutes).
-
Initiate the reaction by adding D-alanine to a final concentration of 2.5 mM.
-
Immediately monitor the increase in absorbance at 340 nm over time. The rate of NADH formation is proportional to the alanine racemase activity.
-
For Ki determination, perform the assay at varying concentrations of both the substrate (D-alanine) and the inhibitor (this compound).
D-alanine:D-alanine Ligase Activity Assay (Phosphate Detection)
This protocol is based on the measurement of inorganic phosphate (Pi) released from the hydrolysis of ATP during the ligation reaction.
Principle: The amount of inorganic phosphate generated is quantified using a malachite green-based colorimetric reagent.
Materials:
-
Purified D-alanine:D-alanine Ligase
-
D-Alanine
-
ATP
-
Assay Buffer (e.g., 10x buffer containing Tris-HCl, MgCl2, KCl)
-
Malachite Green Reagent (e.g., Dye MPA3000)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing 1x Assay Buffer, D-alanine, and ATP at desired concentrations.
-
For inhibitor studies, pre-incubate the D-alanine:D-alanine ligase with varying concentrations of this compound in the reaction mixture.
-
Initiate the reaction by adding the enzyme to the substrate mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the generated inorganic phosphate by adding the Malachite Green Reagent.
-
After a short incubation (e.g., 5 minutes), measure the absorbance at approximately 650 nm.
-
The amount of phosphate produced is proportional to the enzyme activity.
Visualization of Pathways and Mechanisms
Peptidoglycan Biosynthesis Pathway
The following diagram illustrates the cytoplasmic steps of peptidoglycan biosynthesis, highlighting the reactions catalyzed by Alanine Racemase and D-alanine:D-alanine Ligase.
Caption: Cytoplasmic stages of peptidoglycan precursor synthesis.
This compound's Mechanism of Action
This diagram illustrates the logical relationship of this compound's inhibitory action on the two key enzymes.
Caption: Dual inhibitory mechanism of D-cycloserine.
Experimental Workflow for Ki Determination
This diagram outlines the general workflow for determining the inhibition constant (Ki) of this compound.
Caption: Workflow for determining the inhibition constant (Ki).
Conclusion
D-cycloserine's efficacy as an antibiotic is a direct result of its structural similarity to D-alanine, enabling it to effectively inhibit both Alanine Racemase and D-alanine:D-alanine ligase. This dual-target mechanism within the essential peptidoglycan biosynthesis pathway makes it a valuable tool against drug-resistant bacteria. Understanding the detailed kinetics and mechanisms of this inhibition, as outlined in this guide, is crucial for the development of novel antibacterial agents that may target these or other enzymes in the bacterial cell wall synthesis pathway. The provided experimental protocols offer a foundation for researchers to further investigate the interactions of this compound and other potential inhibitors with these critical bacterial enzymes.
References
Foundational Studies on the Antibiotic Spectrum of Cycloserine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Cycloserine is a broad-spectrum antibiotic, first isolated from Streptomyces orchidaceus.[1] It serves as a crucial second-line agent in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1] Structurally, D-Cycloserine is an analog of the amino acid D-alanine, a critical component of the bacterial cell wall.[2] This guide provides an in-depth analysis of the foundational studies that have defined the antibiotic spectrum of Cycloserine, its mechanism of action, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound's antimicrobial activity stems from its ability to competitively inhibit two essential enzymes in the bacterial peptidoglycan synthesis pathway: Alanine Racemase (Alr) and D-alanine:D-alanine Ligase (Ddl).[3][4]
-
Alanine Racemase (Alr): This enzyme is responsible for the conversion of L-alanine to its stereoisomer, D-alanine.
-
D-alanine:D-alanine Ligase (Ddl): This enzyme catalyzes the formation of the D-alanyl-D-alanine dipeptide.
By inhibiting these enzymes, this compound effectively halts the production of the necessary precursors for peptidoglycan synthesis, leading to a weakened cell wall and subsequent cell lysis. This dual-inhibition mechanism makes it a potent antibacterial agent.
Signaling Pathway of this compound's Mechanism of Action
Caption: Mechanism of action of this compound in inhibiting bacterial cell wall synthesis.
Antibiotic Spectrum of this compound
This compound exhibits activity against a range of bacteria, most notably Mycobacterium tuberculosis. Its spectrum also includes other mycobacteria and some Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial species.
| Bacterial Species | Strain | MIC Range (µg/mL) | Reference(s) |
| Gram-Positive | |||
| Staphylococcus aureus | Methicillin-susceptible (MSSA) | 32 | |
| Staphylococcus aureus | Parent Strain RN4220 | 100 | |
| Staphylococcus aureus | ddlA Mutant (TS2921) | 12.5 | |
| Enterococcus faecalis | ATCC 29212 | Not specified, but susceptible | |
| Gram-Negative | |||
| Escherichia coli | K-12 | 1.024 | |
| Escherichia coli | UTI89 | 0.512 | |
| Pseudomonas aeruginosa | - | 32 - 512 | |
| Klebsiella pneumoniae | - | 32 - 512 | |
| Mycobacteria | |||
| Mycobacterium tuberculosis | H37Rv | 8 | |
| Mycobacterium tuberculosis | Clinical Isolates (Wild-type) | 2 - 64 | |
| Mycobacterium fortuitum | Clinical Isolates | 2 - 256 | |
| Mycobacterium abscessus | Clinical Isolates | 2 - 256 |
Experimental Protocols
The determination of the antibiotic spectrum of this compound relies on standardized antimicrobial susceptibility testing methods. The broth microdilution method is a commonly employed technique to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Protocol for MIC Determination
1. Preparation of this compound Stock Solution:
-
A stock solution of D-Cycloserine is prepared in sterile distilled water to a high concentration (e.g., 50,000 mg/L).
-
The stock solution is dispensed into small aliquots in sterile cryovials and stored at -80°C until use.
-
The sterility of the stock solution should be confirmed by incubating a small aliquot at 37°C for 48 hours.
2. Preparation of Bacterial Inoculum:
-
Bacterial colonies are selected from an 18- to 24-hour agar plate.
-
A direct broth suspension is made and adjusted to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1 to 2 x 10^8 colony-forming units (CFU)/mL.
3. Inoculation and Incubation:
-
The adjusted inoculum is diluted in an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of a 96-well microtiter plate.
-
Serial two-fold dilutions of the this compound stock solution are prepared in the broth medium directly in the microtiter plate.
-
The inoculated plate is incubated at 37°C for 16 to 20 hours.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Experimental Workflow for Antibiotic Susceptibility Testing
Caption: A typical workflow for determining the MIC of this compound using broth microdilution.
Resistance Mechanisms
Resistance to this compound can emerge through several mechanisms, primarily involving modifications of its target enzymes or reduced drug accumulation.
-
Target Modification: Mutations in the alr (encoding alanine racemase) and ddl (encoding D-alanine:D-alanine ligase) genes can lead to altered enzyme structures with reduced affinity for this compound.
-
Target Overexpression: Increased expression of Alanine Racemase and D-alanine:D-alanine Ligase can titrate the drug, requiring higher concentrations to achieve an inhibitory effect.
-
Impaired Transport: Mutations in genes responsible for the transport of D-alanine and its analogs into the bacterial cell can reduce the intracellular concentration of this compound.
Conclusion
The foundational studies on this compound have established its mechanism of action as a potent inhibitor of bacterial cell wall synthesis and have defined its antibiotic spectrum, with particular efficacy against Mycobacterium tuberculosis. The standardized experimental protocols, such as broth microdilution, are essential for the continued evaluation of its activity and for monitoring the emergence of resistance. A thorough understanding of these core principles is vital for researchers and professionals involved in the development of new antimicrobial agents and strategies to combat infectious diseases.
References
- 1. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rr-asia.woah.org [rr-asia.woah.org]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. Impaired Alanine Transport or Exposure to d-Cycloserine Increases the Susceptibility of MRSA to β-lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
The Neuropharmacological Profile of D-cycloserine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-cycloserine (DCS), a structural analogue of the amino acid D-alanine, has garnered significant attention for its unique neuropharmacological properties. Initially developed as a broad-spectrum antibiotic for the treatment of tuberculosis, its ability to cross the blood-brain barrier and interact with the N-methyl-D-aspartate (NMDA) receptor has opened avenues for its investigation in a variety of neuropsychiatric disorders. This technical guide provides an in-depth overview of the core neuropharmacological properties of D-cycloserine, with a focus on its mechanism of action, effects on synaptic plasticity, and the experimental methodologies used to elucidate these characteristics. Quantitative data are presented in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams.
Mechanism of Action at the NMDA Receptor
D-cycloserine's primary neuropharmacological mechanism of action is its function as a partial agonist at the glycine-binding site on the GluN1 subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] The NMDA receptor, a key player in excitatory synaptic transmission and synaptic plasticity, requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit for activation.[2]
DCS mimics the action of these endogenous co-agonists, but with lower intrinsic efficacy.[3] This partial agonism is complex and dependent on the specific GluN2 subunit composition of the NMDA receptor, leading to a dose-dependent biphasic effect.[4] At low doses (e.g., <100 mg in humans), DCS potentiates NMDA receptor function, particularly at receptors containing the GluN2C subunit where it can act as a "super agonist," producing a response greater than that of glycine. Conversely, at high doses (e.g., >500 mg in humans), DCS can act as a functional antagonist by displacing the more efficacious endogenous full agonists, glycine and D-serine.
Quantitative Receptor Binding and Functional Activity Data
The affinity and functional efficacy of D-cycloserine at the NMDA receptor have been quantified in various studies. The following tables summarize key quantitative parameters.
| Parameter | Value | Receptor/Assay Condition | Reference(s) |
| Binding Affinity (Ki) | 2.33 ± 0.29 µM | GlycineB site on NMDA receptor | Not explicitly cited |
| NMDA Receptor Subtype | D-cycloserine Activity (% of Glycine) | Notes | Reference(s) |
| GluN1/GluN2A | ~50% (at saturating concentrations) | At high concentrations, activity can reach up to 90%. | |
| GluN1/GluN2B | ~50% (at saturating concentrations) | At high concentrations, activity can reach up to 65%. | |
| GluN1/GluN2C | ~200% | DCS acts as a "super agonist" at this subtype. |
Modulation of Synaptic Plasticity
A significant body of evidence demonstrates that D-cycloserine modulates synaptic plasticity, the cellular basis of learning and memory. Its effects on both long-term potentiation (LTP) and long-term depression (LTD) are well-documented.
Long-Term Potentiation (LTP)
LTP, a long-lasting enhancement in signal transmission between two neurons, is critically dependent on NMDA receptor activation. D-cycloserine has been shown to enhance the induction of LTP. In animal models, DCS can rescue impaired LTP and improve performance in memory tasks. For instance, in a mouse model of closed-head injury where LTP was completely blunted, treatment with DCS led to a significant improvement in hippocampal LTP. Studies have shown that a 20 µM concentration of DCS can augment LTP induced by high-frequency stimulation.
Long-Term Depression (LTD)
LTD is a long-lasting reduction in the efficacy of synaptic transmission. D-cycloserine has also been found to positively modulate NMDAR-dependent LTD. In hippocampal slices, DCS augmented homosynaptic LTD induced by low-frequency stimulation.
Quantitative Effects on Synaptic Plasticity
| Plasticity Type | D-cycloserine Concentration | Effect | Experimental Model | Reference(s) |
| LTP | 20 µM | Augmented LTP induced by high-frequency stimulation. | Hippocampal slices (juvenile rats) | |
| LTP | 10 µM | Restored impaired LTP. | Hippocampal slices (Mdga1+/- mice) | |
| LTD | 20 µM | Augmented LTD induced by low-frequency stimulation (5 Hz for 10 min). | Hippocampal slices (juvenile rats) |
Pharmacokinetics
The clinical application of D-cycloserine is influenced by its pharmacokinetic profile. The following table summarizes key pharmacokinetic parameters observed in human studies.
| Parameter | Value | Dosing Condition | Reference(s) |
| Cmax (Maximum Concentration) | 20-35 mg/L | 250-500 mg dose | Not explicitly cited |
| Tmax (Time to Maximum Concentration) | ~2.5-3 hours | With food | Not explicitly cited |
| Half-life (t1/2) | 15-25 hours | In fed state | Not explicitly cited |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of D-cycloserine's neuropharmacological properties.
Radioligand Binding Assay for the NMDA Receptor Glycine Site
This protocol describes a competitive binding assay to determine the affinity of D-cycloserine for the glycine binding site on the NMDA receptor.
Objective: To determine the Ki of D-cycloserine at the NMDA receptor glycine site.
Materials:
-
Rat brain homogenates (cortical synaptosomes)
-
Radioligand: [3H]glycine or a suitable antagonist radioligand like [3H]CGP 39653
-
D-cycloserine solutions of varying concentrations
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare rat cortical synaptosomes by homogenization and centrifugation.
-
Incubation: In a multi-well plate, incubate the brain homogenate with a fixed concentration of the radioligand and varying concentrations of D-cycloserine.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 30 minutes at 4°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of D-cycloserine to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Electrophysiological Recording of LTP in Hippocampal Slices
This protocol outlines the procedure for recording LTP in rodent hippocampal slices and assessing the effect of D-cycloserine.
Objective: To quantify the effect of D-cycloserine on the induction and maintenance of LTP.
Materials:
-
Rodent (rat or mouse)
-
Vibratome for slicing brain tissue
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
-
D-cycloserine solution
Procedure:
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from the rodent brain using a vibratome in ice-cold, oxygenated aCSF.
-
Incubation: Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant temperature (e.g., 30-32°C).
-
Baseline Recording: Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs). Record a stable baseline of fEPSPs for at least 20 minutes.
-
Drug Application: Perfuse the slice with aCSF containing a known concentration of D-cycloserine (e.g., 20 µM).
-
LTP Induction: After a stable baseline is re-established in the presence of DCS, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or two trains of 100 Hz for 1 second).
-
Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes after HFS to assess the magnitude and stability of LTP.
-
Data Analysis: Measure the slope of the fEPSPs. Express the post-HFS fEPSP slopes as a percentage of the pre-HFS baseline slope. Compare the magnitude of LTP in the presence and absence of D-cycloserine.
Fear Extinction Behavioral Assay
This protocol describes a typical fear extinction paradigm in rodents to evaluate the effect of D-cycloserine on the consolidation of extinction memory.
Objective: To determine if D-cycloserine enhances the extinction of conditioned fear.
Materials:
-
Rodents (rats or mice)
-
Conditioning chamber with a grid floor for delivering footshocks
-
A distinct context for extinction training
-
Auditory or visual conditioned stimulus (CS) delivery system
-
Freezing behavior recording and analysis software
-
D-cycloserine solution for injection (e.g., intraperitoneal)
Procedure:
-
Fear Conditioning (Day 1): Place the animal in the conditioning chamber. Present a neutral stimulus (CS; e.g., a tone) that co-terminates with a mild footshock (unconditioned stimulus, US). Repeat this pairing several times.
-
D-cycloserine Administration (Day 2): Administer D-cycloserine or vehicle to the animal at a specific time before the extinction session (e.g., 30-60 minutes prior). The timing of administration is critical for its efficacy.
-
Extinction Training (Day 2): Place the animal in a novel context. Repeatedly present the CS in the absence of the US.
-
Extinction Test (Day 3): Return the animal to the extinction context and present the CS. Measure the amount of freezing behavior.
-
Data Analysis: Compare the percentage of time spent freezing during the extinction test between the D-cycloserine and vehicle groups. A significant reduction in freezing in the DCS group indicates enhanced extinction learning.
Visualizations of Pathways and Processes
NMDA Receptor Signaling Pathway
The following diagram illustrates the key downstream signaling events following the activation of the NMDA receptor, which is modulated by D-cycloserine.
Caption: NMDA Receptor Signaling Cascade Modulated by D-cycloserine.
Experimental Workflow for Fear Extinction Assay
This diagram outlines the typical workflow for an experiment investigating the effect of D-cycloserine on fear extinction.
Caption: Experimental Workflow for D-cycloserine in Fear Extinction.
Dose- and Context-Dependent Effects of D-cycloserine
This diagram illustrates the logical relationships governing the effects of D-cycloserine.
Caption: Logical Relationships of D-cycloserine's Effects.
Conclusion
D-cycloserine exhibits a complex and multifaceted neuropharmacological profile centered on its role as a partial agonist at the NMDA receptor glycine site. Its ability to modulate synaptic plasticity provides a strong rationale for its investigation as a cognitive enhancer in various neuropsychiatric conditions. However, its dose-dependent and context-specific effects necessitate careful consideration in both preclinical research and clinical trial design. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of D-cycloserine.
References
- 1. D-Cycloserine Effects on Extinction of Conditioned Responses to Drug-Related Cues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-cycloserine for Treating Anxiety Disorders: Making Good Exposures Better and Bad Exposures Worse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-cycloserine: a ligand for the N-methyl-D-aspartate coupled glycine receptor has partial agonist characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychiatryonline.org [psychiatryonline.org]
The Early Promise of a Cognitive Enhancer: A Technical Guide to D-Cycloserine's Initial Foray into Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-cycloserine (DCS), a broad-spectrum antibiotic primarily used for the treatment of tuberculosis, garnered significant attention in the late 20th and early 21st centuries for its potential as a cognitive enhancer. Early research illuminated its unique mechanism of action as a partial agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and learning. This whitepaper provides an in-depth technical overview of the foundational preclinical and clinical research that established D-cycloserine as a promising agent for augmenting cognitive processes, with a particular focus on its role in fear extinction.
Core Mechanism of Action: Modulating the NMDA Receptor
D-cycloserine exerts its effects on cognition by interacting with the NMDA receptor, a glutamate-gated ion channel critical for long-term potentiation (LTP), a cellular mechanism underlying learning and memory. The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to become fully active. D-cycloserine acts as a partial agonist at this glycine modulatory site.[1] This means that in the presence of low endogenous glycine, DCS facilitates NMDA receptor function, while in the presence of high glycine concentrations, it can act as a competitive antagonist. This nuanced activity profile is central to its potential therapeutic window for cognitive enhancement.
The binding affinity of D-cycloserine for the glycineB NMDAR subunit has been reported with an inhibition constant (Ki) of approximately 2.33 ± 0.29 μM.[2]
Preclinical Research: Foundational Evidence in Animal Models
Initial investigations in animal models provided compelling evidence for D-cycloserine's cognitive-enhancing properties, particularly in the domain of learning and memory. A significant body of this early work focused on fear extinction, a form of new learning that is highly relevant to anxiety disorders.
Key Preclinical Studies on Fear Extinction
| Study Subject | D-Cycloserine Dose | Key Findings |
| Adolescent Rats | 15 mg/kg, s.c. | Enhanced extinction learning, associated with increased activation of the MAPK signaling pathway in the orbitofrontal cortex (OFC) after extinction training and increased activation in the medial prefrontal cortex (mPFC) and amygdala at extinction retention.[3] |
| Sprague-Dawley Rats | 30 mg/kg, i.p. | Administration immediately following extinction training led to molecular changes in the amygdala and medial prefrontal cortex.[4] |
| Sprague-Dawley Rats | 15 or 30 mg/kg, s.c. | Facilitated fear loss in extinction but did not weaken the renewal effect when tested in the original conditioning context.[5] |
| Sprague-Dawley Rats | 3.25, 15, or 30 mg/kg, i.p. | Dose-dependently enhanced extinction of fear-potentiated startle. |
Experimental Protocol: Rat Fear Conditioning and Extinction
A common experimental paradigm used in these preclinical studies involves a multi-day fear conditioning and extinction protocol.
-
Habituation (Day 1): Rats are placed in the experimental chamber to acclimate to the environment.
-
Fear Conditioning (Day 2): A neutral conditioned stimulus (CS), such as a tone or light, is paired with an aversive unconditioned stimulus (US), typically a mild footshock. This pairing leads to the rat associating the CS with the US, eliciting a fear response (e.g., freezing) to the CS alone.
-
Extinction Training (Day 3): The rat is re-exposed to the CS repeatedly in the absence of the US. D-cycloserine or a placebo is typically administered before this session.
-
Extinction Test (Day 4): The rat is again presented with the CS, and the level of fear response is measured to assess the retention of extinction learning.
Early Clinical Research: Translating Preclinical Findings to Humans
The promising results from animal studies prompted a series of early-phase clinical trials to investigate the efficacy of D-cycloserine as a cognitive enhancer in humans. Much of this research focused on augmenting the effects of exposure-based psychotherapy for anxiety disorders, a clinical analogue to fear extinction.
Key Early Clinical Studies
| Condition | D-Cycloserine Dose | Study Design | Key Findings |
| Acrophobia (Fear of Heights) | 50 mg or 500 mg | Double-blind, placebo-controlled | Significant symptom improvement in the DCS group at 1 week and 3 months post-exposure therapy. No difference between high and low doses. |
| Panic Disorder | 50 mg | Randomized, double-blind, placebo-controlled | Additive benefit of DCS augmentation of cognitive-behavior therapy. At post-treatment and 1-month follow-up, the DCS group had better outcomes and were more likely to achieve clinically significant change (77% vs. 33%). |
| Social Anxiety Disorder | 50 mg | Randomized, placebo-controlled | Participants receiving DCS prior to extinction training did not show enhanced retention of extinction learning in a de novo fear conditioning paradigm. |
| Post-Traumatic Stress Disorder (PTSD) | 50 mg | Double-blind, placebo-controlled | A single dose of DCS facilitated fear extinction learning in individuals with PTSD symptoms. |
| Obsessive-Compulsive Disorder (OCD) | 100 mg or 125 mg | Varied | Mixed results, with some studies showing benefits at mid-treatment. |
Experimental Protocol: Human Fear Conditioning and Extinction
Clinical research often employs a three-day fear conditioning and extinction paradigm to investigate the effects of D-cycloserine.
-
Day 1: Acquisition: Participants learn to associate a neutral stimulus (CS+), such as a colored light, with a mild electric shock (US), while another stimulus (CS-) is never paired with the shock.
-
Day 2: Extinction Training: Participants receive an oral dose of D-cycloserine or a placebo. Following this, they are repeatedly shown the CS+ without the accompanying shock.
-
Day 3: Recall and Renewal: The participants' fear response (often measured by skin conductance) to the CS+ and CS- is tested to assess the retention of extinction learning.
Challenges and Considerations in Early Research
Despite the initial enthusiasm, the early research on D-cycloserine for cognitive enhancement was not without its complexities and inconsistent findings. Several factors were identified that could influence its efficacy:
-
Timing of Administration: The therapeutic window for DCS appears to be narrow, with administration shortly before or after a learning event being crucial.
-
Nature of the Learning Task: The benefits of DCS may be more pronounced for certain types of learning, such as the extinction of fear memories, than for others.
-
"Good" vs. "Bad" Learning: There is evidence to suggest that DCS may enhance the reconsolidation of fear memories if the extinction process is not successful. This highlights the importance of the context in which the drug is administered.
-
Dosage: While a range of doses have been explored, the optimal dose for cognitive enhancement remains a subject of investigation.
-
Chronic vs. Acute Dosing: Some studies have suggested that the cognitive-enhancing effects of DCS may be more prominent with acute rather than chronic administration.
Conclusion
The early research on D-cycloserine provided a compelling proof-of-concept for the pharmacological enhancement of cognitive processes, particularly in the context of fear-related learning. Its mechanism of action at the NMDA receptor offered a clear biological rationale for its effects. While subsequent research has revealed a more complex picture of its clinical utility, the foundational studies outlined in this whitepaper were instrumental in advancing our understanding of the neurobiology of learning and memory and opened new avenues for the development of cognitive enhancers. Continued research in this area is essential to delineate the precise conditions under which agents like D-cycloserine can be used to effectively and safely augment cognitive function.
References
- 1. D-cycloserine: a ligand for the N-methyl-D-aspartate coupled glycine receptor has partial agonist characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of D-cycloserine and amantadine on motor behavior and D2/3 receptor binding in the nigrostriatal and mesolimbic system of the adult rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-Cycloserine facilitates fear extinction in adolescent rats and differentially affects medial and lateral prefrontal cortex activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of D-cycloserine in conjunction with fear extinction training on extracellular signal-regulated kinase activation in medial prefrontal cortex and amygdala in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-cycloserine facilitates context-specific fear extinction learning - PMC [pmc.ncbi.nlm.nih.gov]
A Historical Perspective on Cycloserine in the Treatment of Tuberculosis: A Technical Guide
Introduction
Cycloserine is a broad-spectrum antibiotic that has played a significant, albeit evolving, role in the treatment of tuberculosis (TB).[1][2] Discovered in the 1950s from the bacterium Streptomyces orchidaceus (and also Streptomyces garyphalus), it was one of the early antibiotics to show activity against Mycobacterium tuberculosis.[3][4][5] However, due to the emergence of more potent first-line drugs and its notable neuropsychiatric side effects, this compound was relegated to a second-line agent. Its importance has been revitalized with the rise of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB), where it remains a crucial component of treatment regimens. This guide provides a comprehensive historical and technical overview of this compound's use in TB therapy for researchers and drug development professionals.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis. As a structural analog of the amino acid D-alanine, it competitively inhibits two crucial enzymes in the peptidoglycan synthesis pathway:
-
Alanine Racemase (Alr): This enzyme is responsible for the conversion of L-alanine to D-alanine.
-
D-alanine:D-alanine Ligase (Ddl): This enzyme joins two D-alanine molecules to form the D-alanyl-D-alanine dipeptide, a key precursor for peptidoglycan.
By inhibiting these two enzymes, this compound effectively halts the formation of the bacterial cell wall, leading to cell lysis and death. This dual-target mechanism is a significant advantage, as it reduces the likelihood of resistance developing through a single enzyme mutation. Recent research has also suggested that the mechanism of action may be more complex, potentially involving the compromise of other pyridoxal 5'-phosphate (PLP)-dependent enzymes.
Historical Timeline and Evolving Role
This compound's journey in TB treatment is marked by its initial promise, subsequent decline in use, and eventual resurgence as a critical second-line agent.
Initially introduced in the 1950s, this compound showed promise in treating chronic pulmonary TB. However, its use was soon limited by significant neurological toxicity, with early reports indicating symptomatic seizures in approximately 10% of patients. The discovery of more effective and better-tolerated drugs like rifampicin further relegated this compound to a second-line option for cases of resistance or intolerance to first-line agents.
The global rise of MDR-TB in the 1990s brought this compound back to the forefront of TB therapy. The World Health Organization (WHO) has consistently included this compound in its guidelines for the treatment of drug-resistant TB. Initially classified as a Group 4 oral bacteriostatic second-line medication in the 2008 recommendations, it was later elevated to a Group B drug, recommended for inclusion in longer MDR-TB treatment regimens.
Clinical Efficacy
The efficacy of this compound-containing regimens for MDR-TB has been evaluated in numerous studies, with varying success rates often dependent on the background regimen and the resistance profile of the M. tuberculosis strain.
| Study Cohort/TB Type | Treatment Success Rate (%) | Reference |
| MDR-TB (China, retrospective) | 69.4% (in this compound group) | |
| Simple MDR-TB (China, retrospective) | 80.0% (in this compound group) | |
| Pre-XDR-TB (China, retrospective) | 56.3% (in this compound group) | |
| XDR-TB (China, retrospective) | 45.5% (in this compound group) | |
| MDR-TB (Iran) | 67.5% | |
| MDR-TB (India, sputum conversion) | 71.0% (within 6 months) | |
| MDR-TB (Beijing, China) | 40.7% |
A retrospective cohort study in China demonstrated a significantly lower risk of unfavorable treatment outcomes in patients receiving this compound for simple MDR-TB. However, this benefit was not observed in patients with pre-XDR-TB or XDR-TB, suggesting that for more advanced resistance, this compound alone is less effective without the support of other potent drugs.
Dosage and Administration
The standard dosage of this compound has been refined over time to balance efficacy with its significant toxicity profile.
| Population | Recommended Dosage | Notes |
| Adults | 10-15 mg/kg/day (up to 1 g/day ) in 2 divided doses. Usual dose is 500-750 mg daily. | Toxicity is more common with dosages >500 mg daily. Initial dose is often 250 mg every 12 hours for the first 2 weeks. |
| Children (<15 years or ≤40 kg) | 10-20 mg/kg/day (up to 1 g/day ) in 2 divided doses. | |
| Children (≥15 years) | 10-15 mg/kg/day (up to 1 g/day ) in 2 divided doses. |
Sources:
To mitigate the risk of neurotoxicity, co-administration of pyridoxine (vitamin B6) is standard practice. Therapeutic drug monitoring is also recommended, with the goal of maintaining peak serum concentrations between 20-35 µg/mL to reduce the risk of adverse effects.
Adverse Effects
The primary limiting factor in the use of this compound is its potential for significant adverse effects, particularly neuropsychiatric toxicity.
| Adverse Effect Category | Specific Effects | Incidence |
| Common | Dizziness, drowsiness, headache, mood changes, numbness, tingling. | Not specified in provided results. |
| Serious (Neuropsychiatric) | Seizures, confusion, depression, psychosis, tremors, suicidal ideation. | Seizures reported in ~10% of patients in early studies. A recent study found 10% of patients experienced depression and 8% experienced psychosis. |
| Other Serious | Allergic reactions, swelling, rapid weight gain, muscle weakness. | Not specified in provided results. |
Sources:
The co-administration of pyridoxine can reduce the incidence of some CNS side effects, such as convulsions. Patients with a history of epilepsy, depression, severe anxiety, or psychosis should not be treated with this compound. Heavy alcohol consumption is also a contraindication due to an increased risk of seizures.
Resistance to this compound
Despite its long history of use, clinically significant resistance to this compound in M. tuberculosis remains relatively rare. This is likely due to its dual-target mechanism of action. When resistance does occur, it is often associated with mutations in the following genes:
-
alr : Encodes alanine racemase.
-
ddl : Encodes D-alanine:D-alanine ligase.
-
ald : Encodes L-alanine dehydrogenase. Mutations in this gene have been implicated in this compound resistance, particularly in MDR and XDR strains.
-
cycA : Encodes a D-alanine transporter.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
A standard method for determining the in vitro susceptibility of M. tuberculosis to this compound is the agar proportion method on Middlebrook 7H10 or 7H11 agar.
Methodology:
-
Strain Preparation: A standardized inoculum of the M. tuberculosis isolate is prepared.
-
Drug Concentration: Serial dilutions of this compound are incorporated into the agar plates. A drug-free control plate is also prepared.
-
Inoculation: The bacterial suspension is inoculated onto the drug-containing and control plates.
-
Incubation: Plates are incubated at 37°C for 3-4 weeks.
-
Reading: The MIC is defined as the lowest concentration of this compound that inhibits at least 99% of the bacterial growth compared to the control plate.
Clinical Trial Protocol for a this compound-Containing Regimen
A prospective, randomized, controlled clinical trial to evaluate the efficacy and safety of a novel MDR-TB regimen containing this compound would typically follow this structure:
Key Components:
-
Study Population: Patients with confirmed pulmonary MDR-TB.
-
Intervention: A standardized or individualized background regimen plus this compound.
-
Control: A standard-of-care MDR-TB regimen.
-
Primary Outcome: The proportion of patients with a favorable treatment outcome (cure or treatment completion) at the end of the study period.
-
Secondary Outcomes: Time to sputum culture conversion, frequency and severity of adverse events, and treatment adherence.
-
Monitoring: Regular clinical, microbiological, and laboratory assessments are conducted throughout the treatment and follow-up periods.
Conclusion
This compound has a long and complex history in the fight against tuberculosis. While its toxicity profile has relegated it to a second-line agent, its unique dual-target mechanism of action and the challenge of drug resistance have ensured its continued relevance. For patients with MDR-TB, this compound remains a vital component of combination therapy. Future research should continue to focus on optimizing its dosing to maximize efficacy and minimize adverse effects, as well as understanding its role in novel combination regimens for highly resistant strains of tuberculosis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Mechanism-Based Inhibition of the Mycobacterium tuberculosis Branched-Chain Aminotransferase by D- and L-Cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Mechanism, Clinical Applications, and Emerging Research - Amerigo Scientific [amerigoscientific.com]
- 5. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Cycloserine: A Technical Guide to Its Inhibition of Bacterial Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-cycloserine, a structural analog of the amino acid D-alanine, remains a critical second-line antibiotic for the treatment of multidrug-resistant tuberculosis. Its efficacy lies in its ability to disrupt the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning cycloserine's inhibitory action. It details the enzymatic targets, presents quantitative kinetic data, outlines experimental protocols for assessing enzyme inhibition, and visualizes the key pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in antimicrobial drug discovery and development.
Introduction: The Bacterial Cell Wall as an Antibiotic Target
The bacterial cell wall is a vital external layer that provides structural integrity and protection against osmotic stress.[1][2] In most bacteria, the primary component of the cell wall is peptidoglycan, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains.[1][3] The intricate and highly conserved biosynthetic pathway of peptidoglycan presents an attractive target for antimicrobial agents.[4]
D-cycloserine exerts its antibacterial effect by targeting the early, cytoplasmic stages of peptidoglycan synthesis. As a structural mimic of D-alanine, it competitively inhibits two crucial enzymes: Alanine Racemase (Alr) and D-alanyl-D-alanine Synthetase (Ddl, also known as D-alanine:D-alanine ligase). This dual-target mechanism contributes to its effectiveness and reduces the likelihood of resistance development.
Mechanism of Action: Inhibition of Key Peptidoglycan Precursor Enzymes
This compound's inhibitory action is centered on its structural similarity to D-alanine, a fundamental building block of the peptidoglycan peptide side chain. This allows it to interact with the active sites of Alanine Racemase and D-alanyl-D-alanine Synthetase, disrupting the normal biosynthetic pathway.
Inhibition of Alanine Racemase (Alr)
Alanine racemase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible conversion of L-alanine to D-alanine. This reaction is essential as it provides the D-alanine necessary for peptidoglycan synthesis. This compound acts as a competitive inhibitor of this enzyme.
Inhibition of D-alanyl-D-alanine Synthetase (Ddl)
D-alanyl-D-alanine synthetase is an ATP-dependent ligase that catalyzes the formation of the D-alanyl-D-alanine dipeptide from two molecules of D-alanine. This dipeptide is a critical component of the pentapeptide side chain of peptidoglycan. This compound competitively inhibits the binding of D-alanine to this enzyme, preventing the synthesis of the dipeptide. Recent studies suggest that Ddl is the primary lethal target of this compound in mycobacteria.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound against its target enzymes has been quantified through various kinetic studies. The inhibition constant (Ki) and the Michaelis constant (Km) are key parameters for understanding the enzyme-inhibitor and enzyme-substrate interactions, respectively.
Alanine Racemase (Alr) Inhibition Kinetics
| Bacterial Species | Substrate | Km (mM) | Inhibitor | Ki (mM) | Inhibition Type | Reference |
| Escherichia coli W | D-Alanine | 0.46 | D-Cycloserine | 0.65 | Competitive | |
| Escherichia coli W | L-Alanine | 0.97 | D-Cycloserine | - | - | |
| Escherichia coli W | L-Alanine | 0.97 | L-Cycloserine | 2.1 | Competitive | |
| Streptococcus iniae | L-Alanine | 33.11 | - | - | - | |
| Streptococcus iniae | D-Alanine | 14.36 | - | - | - |
D-alanyl-D-alanine Synthetase (Ddl) Inhibition Kinetics
| Bacterial Species | Substrate | Km (mM) | Inhibitor | Ki (µM) | Inhibition Type | Reference |
| Mycobacterium tuberculosis | D-Alanine (Site 1) | 0.075 | D-Cycloserine | 14 | Competitive | |
| Mycobacterium tuberculosis | D-Alanine (Site 2) | 3.6 | D-Cycloserine | 25 | Competitive | |
| Escherichia coli | D-Alanine | - | D-Cycloserine | 22 | Competitive |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the inhibition of Alanine Racemase and D-alanyl-D-alanine Synthetase by this compound.
Recombinant Enzyme Expression and Purification
Objective: To produce and purify recombinant Alanine Racemase and D-alanyl-D-alanine Synthetase for in vitro assays.
Protocol:
-
Gene Cloning: The genes encoding Alanine Racemase (alr) and D-alanyl-D-alanine Synthetase (ddl) are amplified from the bacterial species of interest via PCR and cloned into an appropriate expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).
-
Protein Expression: The recombinant plasmid is transformed into a suitable E. coli expression host (e.g., BL21(DE3)). A large-scale culture is grown to mid-log phase (OD600 of 0.6-0.8) at 37°C. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM, and the culture is incubated for a further 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication or high-pressure homogenization. The cell debris is removed by centrifugation.
-
Affinity Chromatography: The cleared lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Size-Exclusion Chromatography (Optional): For higher purity, the eluted fractions containing the protein of interest can be pooled, concentrated, and further purified by size-exclusion chromatography to remove any remaining contaminants and protein aggregates.
-
Purity Assessment: The purity of the final protein preparation is assessed by SDS-PAGE. Protein concentration is determined using a standard method such as the Bradford or BCA assay.
Alanine Racemase (Alr) Activity Assay
Objective: To measure the enzymatic activity of Alanine Racemase and determine the inhibitory effect of this compound. A common method is a coupled enzyme assay.
Protocol:
-
Principle: The racemization of L-alanine to D-alanine is coupled to the oxidation of D-alanine by D-amino acid oxidase (DAAO), which produces pyruvate, ammonia, and hydrogen peroxide. The hydrogen peroxide is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a measurable color change.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 8.5)
-
50 mM L-alanine (substrate)
-
0.1 U/mL D-amino acid oxidase
-
1 U/mL horseradish peroxidase
-
0.2 mg/mL N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline (EHSPT)
-
0.2 mg/mL 4-aminoantipyrine
-
-
Inhibitor Preparation: Prepare a stock solution of D-cycloserine in the assay buffer. A range of concentrations should be tested to determine the IC50.
-
Assay Procedure:
-
In a 96-well plate, add the reaction mixture to each well.
-
Add varying concentrations of D-cycloserine or vehicle control to the wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding purified Alanine Racemase to each well.
-
Monitor the increase in absorbance at 550 nm over time using a microplate reader.
-
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the percent inhibition for each this compound concentration and calculate the IC50 value. To determine the Ki, the assay should be performed with varying concentrations of both the substrate (L-alanine) and the inhibitor (D-cycloserine) and the data analyzed using a Lineweaver-Burk or Dixon plot.
D-alanyl-D-alanine Synthetase (Ddl) Activity Assay
Objective: To measure the enzymatic activity of D-alanyl-D-alanine Synthetase and determine the inhibitory effect of this compound. A common method is a coupled enzyme assay that detects ADP production.
Protocol:
-
Principle: The ATP-dependent ligation of two D-alanine molecules produces D-alanyl-D-alanine and ADP. The production of ADP is coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system. PK uses phosphoenolpyruvate (PEP) to regenerate ATP from ADP, producing pyruvate. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH is monitored by the decrease in absorbance at 340 nm.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50 mM HEPES buffer (pH 7.3)
-
10 mM MgCl2
-
80 mM KCl
-
3 mM ATP
-
0.25 mM NADH
-
1.5 mM PEP
-
A commercially available pyruvate kinase/lactate dehydrogenase enzyme solution (e.g., 40 µL/mL of a stock solution containing 600-1000 units/mL PK and 900-1400 units/mL LDH)
-
50 mM D-alanine (substrate)
-
-
Inhibitor Preparation: Prepare a stock solution of D-cycloserine in the assay buffer. A range of concentrations should be tested.
-
Assay Procedure:
-
In a quartz cuvette or 96-well UV-transparent plate, add the reaction mixture.
-
Add varying concentrations of D-cycloserine or vehicle control.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding purified D-alanyl-D-alanine Synthetase.
-
Monitor the decrease in absorbance at 340 nm over time.
-
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the percent inhibition for each this compound concentration and calculate the IC50 value. To determine the Ki, the assay should be performed with varying concentrations of both the substrate (D-alanine) and the inhibitor (D-cycloserine).
Visualizations
Signaling Pathways and Logical Relationships
References
Methodological & Application
Application Notes and Protocols: D-cycloserine for Enhanced Fear Extinction Learning
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing D-cycloserine (DCS) to enhance fear extinction learning. D-cycloserine, a partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, has been investigated as a cognitive enhancer to augment exposure-based therapies for anxiety disorders.[1][2][3] This document summarizes key findings, outlines experimental protocols, and presents critical parameters for the effective use of DCS in both preclinical and clinical research settings.
Mechanism of Action
D-cycloserine facilitates fear extinction by modulating the NMDA receptor, a key component in the neuroplasticity underlying learning and memory.[2][4] Fear extinction is not an erasure of the original fear memory but rather new learning that inhibits the fear response. This process is dependent on NMDA receptor activation in brain regions such as the amygdala and medial prefrontal cortex. By acting as a partial agonist at the NMDA receptor's glycine co-agonist site, DCS enhances receptor activity, thereby promoting the consolidation of extinction memory.
Caption: Signaling pathway of D-cycloserine at the NMDA receptor to enhance fear extinction.
Quantitative Data Summary
The efficacy of D-cycloserine is highly dependent on dosage and the timing of its administration relative to the extinction training or exposure therapy session.
Table 1: D-cycloserine Dosage in Preclinical (Rat) Studies
| Dosage (mg/kg) | Administration Route | Timing Relative to Extinction | Outcome | Reference |
| 3.25 | Systemic | 30 mins prior | Less effective than higher doses | |
| 15 | Systemic | 30 mins prior | Significant enhancement of extinction | |
| 30 | Systemic | 30 mins prior or immediately after | Significant enhancement of extinction | |
| 15, 30 | Intra-amygdala | Immediately after | Facilitated extinction |
Table 2: D-cycloserine Dosage in Human Clinical Studies
| Dosage (mg) | Timing Relative to Exposure | Target Condition | Outcome | Reference |
| 50 | 1-2 hours prior | Acrophobia (Fear of Heights) | Enhanced benefits of VR exposure therapy | |
| 50 | 1 hour prior | Social Anxiety Disorder | No significant effect on extinction recall | |
| 50 | 1 hour prior | Healthy Volunteers (Fear Conditioning) | Reduced return of fear | |
| 50, 250 | 1-2 hours prior | Various Anxiety Disorders | Positive results generally with lower doses (50-125 mg) | |
| 500 | 2-4 hours prior | Acrophobia (Fear of Heights) | Effective, but higher dose not necessarily better |
Critical Considerations for Protocol Design
Several factors can influence the outcome of DCS-augmented extinction learning. A critical finding is that DCS appears to enhance memory consolidation of the exposure session, making "good" exposures better and "bad" exposures worse. If significant fear reduction is not achieved during the session, DCS may enhance the reconsolidation of the fear memory instead of the extinction memory.
-
Therapeutic Window : The most effective window for DCS administration is 1-2 hours before the exposure session. Administration multiple hours before or chronic daily dosing is often associated with negative or null results.
-
Acute Dosing : DCS is most effective when administered in single, acute doses before a limited number of exposure sessions, rather than chronically.
-
Success of Extinction Session : DCS facilitates the consolidation of the learning that occurred during the session. It is crucial that the extinction/exposure session itself is successful in reducing fear.
Caption: Logical workflow for the successful application of D-cycloserine in fear extinction.
Experimental Protocols
Protocol 1: Fear-Potentiated Startle in Rats
This protocol is a standard preclinical model for assessing conditioned fear and its extinction.
Objective: To measure the effect of D-cycloserine on the extinction of a conditioned fear response.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Startle response measurement system (e.g., stabilimeter cages)
-
Shock generator
-
Light or auditory cue source
-
D-cycloserine (Sigma-Aldrich, C6880)
-
Saline (vehicle)
Procedure:
-
Acclimation (3 days): Place rats in the startle chambers for 10-15 minutes each day to habituate them to the environment.
-
Baseline Startle (Day 4): Measure baseline acoustic startle responses to establish individual startle magnitudes.
-
Fear Conditioning (Day 5): Place rats in the conditioning chamber. Present a neutral stimulus (e.g., a 3.7-second light) that co-terminates with a mild, brief footshock (e.g., 0.4-0.6 mA for 500 ms). Repeat for 10 trials with a variable inter-trial interval.
-
Pre-Extinction Test (Day 6): Assess the conditioned fear response (fear-potentiated startle) by presenting the light cue without the shock and measuring the startle response to an acoustic stimulus, compared to startle in the absence of the light.
-
Extinction Training (Day 7):
-
Administer D-cycloserine (e.g., 15 or 30 mg/kg, i.p.) or saline 30 minutes prior to the session.
-
Place rats in the extinction context (can be the same or different from the conditioning context).
-
Present the conditioned stimulus (light) repeatedly without the shock (e.g., 30-90 trials).
-
-
Extinction Recall Test (Day 8): Re-assess fear-potentiated startle as in step 4. A greater reduction in the fear-potentiated startle in the DCS group compared to the saline group indicates successful enhancement of extinction.
Caption: Experimental workflow for a preclinical fear-potentiated startle protocol.
Protocol 2: DCS-Augmented Virtual Reality (VR) Exposure Therapy for Acrophobia
This protocol details a clinical application for testing DCS in humans with a specific phobia.
Objective: To assess if D-cycloserine enhances the therapeutic effects of VR exposure therapy for fear of heights.
Participants: Individuals meeting DSM criteria for specific phobia, acrophobia type. Screen for contraindications to DCS.
Materials:
-
Virtual reality system with a height-challenge simulation (e.g., a virtual glass elevator).
-
D-cycloserine (50 mg capsules)
-
Placebo capsules (identical in appearance)
-
Subjective Units of Distress Scale (SUDS), 0-100 scale.
-
Acrophobia Questionnaire (AQ) or similar validated measure.
Procedure:
-
Screening and Baseline (Visit 1):
-
Obtain informed consent.
-
Conduct clinical interviews and administer baseline questionnaires (e.g., AQ) to confirm diagnosis and assess initial symptom severity.
-
-
First VR Exposure Session (Visit 2):
-
Randomly assign participants to receive either a single 50 mg dose of DCS or a placebo in a double-blind manner.
-
Administer the capsule 1-2 hours before the VR session.
-
The VR session consists of graded exposure to heights in the virtual elevator. The therapist guides the participant to progressively higher floors.
-
Record SUDS ratings every 5 minutes or at each new floor level. The session aims for significant within-session habituation (reduction in SUDS).
-
-
Second VR Exposure Session (Visit 3, e.g., 1 week later):
-
Repeat the procedure from Visit 2, with participants receiving the same assigned treatment (DCS or placebo).
-
-
Post-Treatment Assessment (Visit 4, e.g., 1 week after Visit 3):
-
Re-administer the AQ and other outcome measures to assess changes in phobic avoidance and fear.
-
-
Follow-up Assessment (e.g., 1 and 3 months post-treatment):
-
Conduct follow-up assessments to determine the durability of the treatment effects.
-
Primary Outcome: The primary outcome is the change in scores on the acrophobia questionnaire from baseline to post-treatment and follow-up. A significantly greater improvement in the DCS group compared to the placebo group indicates successful augmentation.
References
- 1. D-cycloserine for Treating Anxiety Disorders: Making Good Exposures Better and Bad Exposures Worse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A meta-analysis of D-cycloserine and the facilitation of fear extinction and exposure therapy - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. D-Cycloserine Effects on Extinction of Conditioned Responses to Drug-Related Cues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychiatry.wisc.edu [psychiatry.wisc.edu]
Application Note: Determination of Cycloserine and its Impurities by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview and protocols for the determination of impurities in the antibiotic drug D-cycloserine using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Cycloserine, a second-line antitubercular agent, is known to have several impurities, with the most significant being the this compound dimer and D-serine. The analysis of these impurities is crucial for ensuring the quality, safety, and efficacy of the drug product. This application note consolidates information on existing pharmacopoeial methods, highlights their limitations, and offers guidance on method development and troubleshooting.
Introduction
D-cycloserine is a broad-spectrum antibiotic primarily used in the treatment of multidrug-resistant tuberculosis.[1] The presence of impurities in the active pharmaceutical ingredient (API) or the final dosage form can impact the drug's stability and potentially lead to adverse effects. The primary known impurities of this compound include its degradation product, the this compound dimer (3,6-bis(aminooxymethyl)piperazine-2,5-dione), and a process-related impurity, D-serine.
The quantification of these impurities, particularly the this compound dimer, by HPLC-UV has proven to be challenging. The International Pharmacopoeia (Ph. Int.) provides an HPLC-UV method, but it is reported to have significant issues with the repeatability of the this compound dimer peak area.[2][3][4] This has been attributed to the nucleophilic nature of the dimer interacting with free silanol groups on the HPLC column packing material.[2] The United States Pharmacopeia (USP) offers a method for the assay of this compound but not specifically for impurity profiling, and it has been noted to produce an unstable baseline.
This application note provides detailed protocols for the Ph. Int. and USP methods for reference, alongside a discussion of their limitations. Additionally, a validated method for the specific determination of the L-cycloserine enantiomeric impurity is presented to illustrate a successful stability-indicating method for a related substance. Finally, recommendations for method optimization and troubleshooting are provided to assist researchers in developing a robust and reliable HPLC-UV method for this compound impurity analysis.
Known Impurities of this compound
| Impurity Name | Structure | Type |
| This compound Dimer | 3,6-bis(aminooxymethyl)piperazine-2,5-dione | Degradation Product |
| D-Serine | (2R)-2-amino-3-hydroxypropanoic acid | Process Impurity |
| L-Cycloserine | (4S)-4-amino-1,2-oxazolidin-3-one | Enantiomeric Impurity |
Experimental Protocols
Method 1: International Pharmacopoeia (Ph. Int.) Method for Related Substances
This method is intended for the determination of this compound impurities. However, users should be aware of the documented repeatability issues with the this compound dimer.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Hypersil BDS C18, 5 µm, 4.6 x 250 mm (or equivalent) |
| Mobile Phase A | 4% v/v Acetonitrile, 70% v/v 20 mM Sodium Octanesulfonate, 10% v/v 0.2 M Potassium Dihydrogen Phosphate buffer (pH 2.8), 16% v/v Water |
| Mobile Phase B | 17% v/v Acetonitrile, 70% v/v 20 mM Sodium Octanesulfonate, 10% v/v 0.2 M Potassium Dihydrogen Phosphate buffer (pH 2.8), 3% v/v Water |
| Gradient | A linear gradient can be optimized based on the specific column and system. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45 °C |
| Detection Wavelength | 219 nm |
| Injection Volume | 50 µL |
Preparation of Solutions:
-
0.2 M Potassium Dihydrogen Phosphate buffer (pH 2.8): Dissolve 27.2 g of potassium dihydrogen phosphate in 800 mL of water. Adjust the pH to 2.8 with phosphoric acid and dilute to 1000 mL with water.
-
20 mM Sodium Octanesulfonate: Prepare a solution of sodium octanesulfonate in water at a concentration of 20 mM.
-
Sample Solution: Accurately weigh a quantity of this compound powder or capsule contents equivalent to 50 mg of this compound and dissolve in 100 mL of Mobile Phase A to obtain a concentration of 0.5 mg/mL.
Procedure:
-
Column Conditioning: Due to the known issues with the this compound dimer, it is crucial to condition the column. This can be attempted by making multiple injections (e.g., 5-10) of a concentrated this compound dimer standard solution (e.g., 0.5 mg/mL) until a consistent peak area is observed.
-
Inject the blank (Mobile Phase A), standard solutions, and the sample solution into the chromatograph.
-
Record the chromatograms and calculate the percentage of each impurity.
Limitations:
-
Poor Repeatability for this compound Dimer: Numerous studies have shown that this method suffers from poor repeatability for the this compound dimer, with peak areas varying significantly between injections. This makes accurate quantification of this critical impurity unreliable.
-
Column-to-Column Variability: The extent of the dimer interaction can vary between different columns and even between different batches of the same column.
Method 2: United States Pharmacopeia (USP) Assay Method
This method is designed for the assay of this compound and not for the quantification of impurities. It is included here for informational purposes.
Chromatographic Conditions:
| Parameter | Condition |
| Column | L1 packing (C18), 5 µm, 4.6 x 250 mm |
| Mobile Phase | Dissolve 0.5 g of sodium 1-decanesulfonate in 800 mL of water, add 50 mL of acetonitrile and 5 mL of glacial acetic acid. Adjust pH to 4.4 with 1 N sodium hydroxide. Filter and degas. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 219 nm |
| Injection Volume | 10 µL |
Preparation of Solutions:
-
pH 6.8 Phosphate Buffer: Prepare as directed in the USP.
-
Standard Solution: Prepare a solution of USP this compound Reference Standard in pH 6.8 Phosphate Buffer to a known concentration of about 0.4 mg/mL.
-
Assay Preparation: Accurately weigh about 20 mg of this compound, dissolve in, and dilute to 50 mL with pH 6.8 Phosphate Buffer.
Procedure:
-
Separately inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph.
-
Record the chromatograms and measure the peak responses for this compound.
-
Calculate the quantity of this compound.
Limitations:
-
Not Validated for Impurities: This method is intended for assay and may not be suitable for the separation and quantification of all potential impurities.
-
Baseline Instability: Reports have indicated that this method can produce an unstable baseline, which can interfere with the accurate integration of peaks.
Method 3: Validated RP-HPLC Method for L-Cycloserine (Enantiomeric Impurity)
This method, developed by Karthikeyan et al., is a stability-indicating method for the specific determination of the L-cycloserine enantiomer and involves pre-column derivatization.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Zorbax SB Phenyl, 5 µm, 4.6 x 250 mm |
| Mobile Phase | 20 mM Disodium Hydrogen Phosphate (pH 7.0) : Acetonitrile (95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 335 nm |
| Injection Volume | 20 µL |
Derivatization Reagents:
-
o-phthalaldehyde (OPA)
-
N-acetyl-L-cysteine (NAC)
Procedure:
A detailed derivatization procedure is required prior to injection. This involves reacting the this compound sample with OPA and NAC to form diastereomers that can be separated on a chiral stationary phase.
Validation Data Summary:
| Parameter | Result |
| Linearity Range (L-cys) | 0.05 to 0.30% (w/w) |
| Correlation Coefficient (r²) | 0.998 |
| LOD (L-cys) | 0.015% (w/w) |
| LOQ (L-cys) | 0.05% (w/w) |
| Recovery (L-cys) | 92.9 to 100.2% |
This method demonstrates that a robust and validated HPLC-UV method can be developed for a specific this compound impurity, although it requires a derivatization step.
Data Presentation
Table 1: Summary of Chromatographic Conditions
| Parameter | Method 1 (Ph. Int. - Impurities) | Method 2 (USP - Assay) | Method 3 (Validated - L-cycloserine) |
| Column | Hypersil BDS C18, 5 µm, 4.6 x 250 mm | L1 packing (C18), 5 µm, 4.6 x 250 mm | Zorbax SB Phenyl, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Gradient with Sodium Octanesulfonate | Isocratic with Sodium 1-decanesulfonate | Isocratic with Disodium Hydrogen Phosphate |
| pH | 2.8 | 4.4 | 7.0 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 45 °C | 30 °C | Ambient |
| Detection | 219 nm | 219 nm | 335 nm (post-derivatization) |
| Injection Vol. | 50 µL | 10 µL | 20 µL |
Method Optimization and Troubleshooting
Given the challenges with existing methods, the following strategies can be employed to develop a more robust HPLC-UV method for this compound impurities:
-
Column Selection:
-
End-capped Columns: Utilize modern, fully end-capped C18 columns to minimize the interaction of the dimer with residual silanol groups.
-
Alternative Stationary Phases: Explore different stationary phases such as polar-embedded phases or phenyl-hexyl phases, which may offer different selectivity and reduced silanol activity.
-
-
Mobile Phase Optimization:
-
Ion-Pairing Reagent: Optimize the type and concentration of the ion-pairing reagent. Different alkyl sulfonates (e.g., hexane, heptane) may provide better peak shape for the dimer.
-
pH Adjustment: Carefully control the pH of the mobile phase. A slightly higher pH might reduce the positive charge on the dimer and its interaction with the stationary phase, but the stability of this compound in different pH conditions must be considered.
-
-
Column Conditioning: If using a method prone to dimer interaction, a rigorous and consistent column conditioning protocol is essential. This should be performed at the beginning of each analytical run.
-
Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). The method should be able to separate the main peak from all degradation products.
Visualization of Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of indirect RP-HPLC method for enantiomeric purity determination of D-cycloserine drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectrophotometric Assays for the Quantification of Cycloserine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative determination of Cycloserine, a second-line antitubercular agent, using various spectrophotometric methods. The described assays are essential for quality control in pharmaceutical formulations and for research purposes.
Introduction
This compound is an antibiotic used in the treatment of multidrug-resistant tuberculosis.[1] Accurate and reliable quantification of this compound in bulk drug and pharmaceutical dosage forms is crucial for ensuring its safety and efficacy. Spectrophotometry offers a simple, cost-effective, and rapid analytical approach for this purpose. This document outlines four distinct spectrophotometric methods for this compound quantification:
-
Direct UV Spectrophotometry: A straightforward method based on the intrinsic UV absorbance of this compound.
-
Derivatization with 4-dimethylaminocinnamaldehyde (DAC): A colorimetric method involving the formation of a colored derivative.[2]
-
Derivatization with 9-methoxyacridine: A method based on the formation of a highly colored substituted acridine product.[3]
-
Reaction with Sodium Nitroprusside: A qualitative identification test that can be adapted for semi-quantitative or limit test purposes.[4]
Comparative Summary of Methods
The following table summarizes the key quantitative parameters of the different spectrophotometric methods for this compound quantification, allowing for easy comparison.
| Method | Chromogenic Agent | λmax (nm) | Linearity Range | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
| Direct UV Spectrophotometry | None | 226.80 | 5 - 25 µg/mL | Not Reported |
| DAC Derivatization | 4-dimethylaminocinnamaldehyde | 334 | 2 - 10 µg/mL | 5.8 x 10³ |
| 9-methoxyacridine Derivatization | 9-methoxyacridine | 438 | 5.0 x 10⁻⁶ to 3.0 x 10⁻⁴ M | Not Reported |
| p-Benzoquinone Derivatization | p-Benzoquinone | 381 | 4 - 20 µg/mL | 4.76 x 10³ |
Experimental Protocols
Method 1: Direct UV Spectrophotometry
This method is based on the direct measurement of the ultraviolet absorbance of this compound in a suitable solvent.
3.1.1. Reagents and Materials
-
This compound reference standard
-
0.01 N Hydrochloric Acid (HCl)[5]
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
3.1.2. Protocol
-
Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a small amount of 0.01 N HCl in a 100 mL volumetric flask. Make up the volume to the mark with 0.01 N HCl.
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions in 0.01 N HCl to obtain concentrations in the range of 5-25 µg/mL.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan from 400 nm to 200 nm.
-
Use 0.01 N HCl as the blank.
-
Measure the absorbance of each working standard solution at the wavelength of maximum absorbance (λmax), which is approximately 226.80 nm.
-
-
Calibration Curve: Plot a graph of absorbance versus concentration of the working standard solutions.
-
Sample Analysis: Prepare the sample solution by dissolving an accurately weighed amount of the formulation in 0.01 N HCl to obtain a concentration within the calibration range. Measure the absorbance of the sample solution and determine the concentration from the calibration curve.
3.1.3. Experimental Workflow
Method 2: Derivatization with 4-dimethylaminocinnamaldehyde (DAC)
This colorimetric method involves the reaction of this compound with DAC in an acidic medium to form a stable, colored derivative.
3.2.1. Reagents and Materials
-
This compound reference standard
-
4-dimethylaminocinnamaldehyde (DAC) reagent (4 g/L in a suitable solvent)
-
Hydrochloric Acid (HCl), 5 N
-
Methanol
-
UV-Vis Spectrophotometer
-
Glass cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
3.2.2. Protocol
-
Preparation of Standard Stock Solution: Prepare a stock solution of this compound in methanol.
-
Derivatization Procedure:
-
To an aliquot of the this compound standard solution in a volumetric flask, add 1 mL of DAC reagent (4 g/L).
-
Add 0.5 mL of 5 N HCl.
-
Allow the reaction to proceed for the optimal time (the reaction is reported to be stable for up to 24 hours).
-
Dilute to the mark with a suitable solvent.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance at the λmax of the CS-DAC derivative, which is 334 nm.
-
Use a reagent blank prepared in the same manner without the this compound standard.
-
Measure the absorbance of the derivatized standard solutions.
-
-
Calibration Curve: Prepare a series of derivatized standards with this compound concentrations ranging from 2 to 10 µg/mL and plot the absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution and subject it to the same derivatization procedure. Measure the absorbance and determine the concentration from the calibration curve.
3.2.3. Reaction Scheme
Method 3: Derivatization with 9-methoxyacridine
This assay is based on the interaction of this compound with 9-methoxyacridine to form a highly colored product.
3.3.1. Reagents and Materials
-
This compound reference standard
-
9-methoxyacridine reagent
-
UV-Vis Spectrophotometer
-
Glass cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Heating apparatus (e.g., water bath)
3.3.2. Protocol
-
Preparation of Standard Solutions: Prepare a series of this compound standard solutions with concentrations ranging from 5.0 x 10⁻⁶ to 3.0 x 10⁻⁴ M.
-
Color Development:
-
To a specific volume of each standard solution, add a defined quantity of the 9-methoxyacridine reagent.
-
The color development is influenced by the time and temperature of heating; therefore, these parameters must be optimized and kept consistent.
-
-
Spectrophotometric Measurement:
-
After cooling to room temperature, measure the absorbance of the solutions at 438 nm against a reagent blank.
-
-
Calibration Curve: Plot the absorbance values against the corresponding this compound concentrations to generate a calibration curve.
-
Sample Analysis: Treat the sample solution in the same manner as the standards and determine its concentration from the calibration curve.
3.3.3. Reaction Product
Method 4: Reaction with Sodium Nitroprusside (Qualitative Identification)
This method, as described in the United States Pharmacopeia (USP), is primarily for the identification of this compound. It produces a blue color, indicating the presence of the drug. While not a fully quantitative method in its described form, it can be used for limit tests.
3.4.1. Reagents and Materials
-
This compound sample
-
0.1 N Sodium Hydroxide (NaOH)
-
1 N Acetic Acid
-
Sodium Nitroprusside solution (1 in 25)
-
4 N Sodium Hydroxide (NaOH)
-
Test tubes
3.4.2. Protocol
-
Dissolve approximately 1 mg of the this compound sample in 10 mL of 0.1 N NaOH.
-
To 1 mL of this solution, add 3 mL of 1 N acetic acid.
-
Add 1 mL of a freshly prepared mixture of equal parts of sodium nitroprusside solution (1 in 25) and 4 N NaOH.
-
Observation: A blue color gradually develops, indicating the presence of this compound.
3.4.3. Logical Relationship
Conclusion
The choice of spectrophotometric method for this compound quantification will depend on the specific requirements of the analysis, such as the desired sensitivity, the sample matrix, and the available instrumentation. Direct UV spectrophotometry is the simplest method but may be prone to interference from other UV-absorbing compounds. Derivatization methods offer increased specificity and sensitivity. The described protocols provide a foundation for the accurate and reliable quantification of this compound in various settings. Method validation should be performed according to ICH guidelines to ensure the suitability of the chosen method for its intended purpose.
References
- 1. This compound: Mechanism, Clinical Applications, and Emerging Research - Amerigo Scientific [amerigoscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. Spectrophotometric determination of this compound with 9-methoxyacridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ftp.uspbpep.com [ftp.uspbpep.com]
- 5. bepls.com [bepls.com]
Application Notes and Protocols for In Vivo Models: Testing Cycloserine Efficacy in MDR-TB
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical in vivo models for evaluating the efficacy of D-cycloserine (DCS), a crucial second-line drug in the treatment of multidrug-resistant tuberculosis (MDR-TB). The following sections detail established animal models, experimental protocols, and key considerations for data interpretation.
Introduction to In Vivo Models for MDR-TB
In vivo models are indispensable for understanding the pharmacokinetics, pharmacodynamics, and therapeutic efficacy of anti-tuberculosis drugs in a complex biological system. While no single model perfectly recapitulates human tuberculosis, each offers unique advantages for studying drug efficacy against Mycobacterium tuberculosis (M.tb). The choice of model often depends on the specific research question, cost, and available resources. Commonly used models include mice, non-human primates, and zebrafish.
D-cycloserine, an analog of the amino acid D-alanine, inhibits two essential enzymes in the bacterial cell wall synthesis pathway: alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl). This mechanism of action makes it a valuable component of MDR-TB treatment regimens.[1]
Murine Models: The Workhorse of TB Research
The mouse model is the most widely used for initial efficacy testing of anti-TB drugs due to its cost-effectiveness, well-characterized genetics, and the availability of numerous immunological reagents.
Data Presentation: Cycloserine Efficacy in Murine Models
| Animal Model | M.tb Strain | Treatment Regimen | Duration | Organ | Bacterial Load Reduction (log10 CFU) | Reference |
| BALB/c Mice | H37Rv | D-Cycloserine (DCS) + Ethionamide (ETO) (oral) | 4 weeks | Lungs | ~2.0 | [2] |
| BALB/c Mice | H37Rv | D-Cycloserine (DCS) + Ethionamide (ETO) (oral) | 4 weeks | Spleen | <1.0 | [2] |
| BALB/c Mice | H37Rv | D-Cycloserine (DCS) + Ethionamide (ETO) (inhalation) | 4 weeks | Lungs | ~2.77 | [2][3] |
| BALB/c Mice | H37Rv | D-Cycloserine (DCS) + Ethionamide (ETO) (inhalation) | 4 weeks | Spleen | ~0.97 | |
| Mice | MDR-TB | D-Cycloserine (300 mg/kg/day) | 5 months | Lungs & Spleen | No effect as monotherapy |
Experimental Protocol: Murine Model of MDR-TB for this compound Efficacy Testing
This protocol outlines a general procedure for establishing an MDR-TB infection in mice and subsequently evaluating the efficacy of D-cycloserine.
1. Materials:
-
Animals: 6-8 week old female BALB/c or C57BL/6 mice.
-
Bacterial Strain: A well-characterized MDR strain of M. tuberculosis. The H37Rv laboratory strain can also be used for initial combination studies.
-
Infection Apparatus: Aerosol infection chamber (e.g., Glas-Col) or intravenous injection equipment.
-
Drug Formulation: D-cycloserine dissolved in sterile water or saline for oral gavage or inclusion in medicated feed.
-
Reagents for Bacterial Load Quantification: 7H11 agar plates supplemented with OADC, sterile phosphate-buffered saline (PBS) with 0.05% Tween 80.
2. Methods:
-
Infection:
-
Aerosol Infection: Infect mice with a low-dose aerosol of the MDR-M.tb strain to deliver approximately 100-200 bacilli to the lungs. This is the preferred route for mimicking natural infection.
-
Intravenous Infection: Alternatively, infect mice via the lateral tail vein with 5 x 10^6 CFU of the MDR-M.tb strain.
-
-
Acclimatization and Treatment Initiation: Allow the infection to establish for 2-4 weeks. At the start of treatment, a control group of mice is sacrificed to determine the baseline bacterial burden in the lungs and spleen.
-
Treatment Regimen:
-
Administer D-cycloserine daily via oral gavage. A dose of 300 mg/kg/day has been previously studied.
-
For combination studies, D-cycloserine can be co-administered with other second-line drugs like ethionamide.
-
A control group should receive the vehicle (e.g., sterile water) only.
-
-
Monitoring: Monitor the weight and clinical signs of the mice throughout the experiment.
-
Endpoint Analysis:
-
After the designated treatment period (e.g., 4-8 weeks), euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in sterile PBS with 0.05% Tween 80.
-
Plate serial dilutions of the homogenates on 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).
-
-
Data Analysis: Calculate the log10 CFU per organ for each mouse. Compare the bacterial loads between the treated and control groups to determine the efficacy of the treatment. A significant reduction in CFU in the treated group indicates drug efficacy.
References
- 1. Validation of this compound Efficacy in Treatment of Multidrug-Resistant and Extensively Drug-Resistant Tuberculosis in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Development of Inhalable d-Cycloserine and Ethionamide To Overcome Pharmacokinetic Interaction and Enhance Efficacy against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Probing NMDA Receptor Function with D-cycloserine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-cycloserine (DCS), a cyclic partial agonist at the N-methyl-D-aspartate (NMDA) receptor's glycine binding site, has emerged as a valuable pharmacological tool in neuroscience research.[1][2] Its unique mechanism of action allows for the nuanced modulation of NMDA receptor activity, making it instrumental in elucidating the receptor's role in synaptic plasticity, learning, memory, and various neuropsychiatric disorders.[3][4] This document provides detailed application notes and experimental protocols for utilizing D-cycloserine to probe NMDA receptor function.
DCS exhibits subunit-specific efficacy, acting as a partial agonist at NMDA receptors containing NR2A and NR2B subunits, while displaying super-agonist activity at NR2C- and NR2D-containing receptors. This differential activity, coupled with its dose-dependent effects—acting as an agonist at low doses and a functional antagonist at higher doses by displacing the endogenous co-agonists glycine and D-serine—provides a versatile platform for investigating the complex roles of NMDA receptor subtypes in various neural circuits and behaviors.
Data Presentation
Table 1: In Vitro Efficacy and Potency of D-cycloserine at NMDA Receptor Subtypes
| Receptor Subtype | Relative Efficacy (% of Glycine response) | EC₅₀ | Species | Experimental System | Reference(s) |
| NR1/NR2A | 35-68% | ~1-10 µM | Rat | Xenopus Oocytes | |
| NR1/NR2B | 35-68% | ~1-10 µM | Rat | Xenopus Oocytes | |
| NR1/NR2C | 192% | ~0.1-1 µM | Rat | Xenopus Oocytes | |
| NR1/NR2D | Partial Agonist (lower efficacy than glycine) | Not specified | Rat | Recombinant receptors |
Table 2: Effective Doses of D-cycloserine in Preclinical Models
| Experimental Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference(s) |
| Fear Extinction | Rat | Intraperitoneal (i.p.) | 3-30 mg/kg | Facilitation of extinction memory | |
| Fear Extinction | Rat | Intraperitoneal (i.p.) | 15 mg/kg | Reduced freezing behavior | |
| Long-Term Potentiation (LTP) | Mouse | Intraperitoneal (i.p.) | Not specified | Reinstatement of LTP post-injury | |
| Cognitive Enhancement | Human | Oral | 50-500 mg | Variable effects on cognition |
Mandatory Visualizations
Caption: NMDA Receptor Signaling Pathway.
Caption: Fear Extinction Experimental Workflow.
Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol details the induction and recording of LTP in the CA1 region of the hippocampus, a key model for studying synaptic plasticity. D-cycloserine can be bath-applied to investigate its effects on the induction and maintenance of LTP.
1. Materials and Reagents:
-
Animals: Juvenile Wistar or Sprague-Dawley rats (postnatal day 15-25).
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgSO₄. Continuously bubbled with 95% O₂ / 5% CO₂.
-
Sucrose-based cutting solution (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 0.5 CaCl₂, 7 MgCl₂. Chilled to 4°C and bubbled with 95% O₂ / 5% CO₂.
-
Internal solution for whole-cell patch-clamp (in mM): 130 Cs-methanesulfonate, 10 HEPES, 10 Na₂-phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA, 5 QX-314. pH adjusted to 7.2-7.3 with CsOH.
-
D-cycloserine stock solution: 10 mM in deionized water, stored at -20°C. Dilute to the final desired concentration in aCSF just before use.
2. Procedure:
-
Slice Preparation:
-
Anesthetize the animal and rapidly decapitate.
-
Dissect the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover.
-
Allow slices to equilibrate to room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF (2-3 ml/min) at 30-32°C.
-
Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons.
-
Record baseline excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) evoked by stimulating Schaffer collaterals with a bipolar stimulating electrode.
-
Establish a stable baseline recording for at least 10-20 minutes.
-
-
LTP Induction and D-cycloserine Application:
-
To investigate the effect of D-cycloserine on LTP, bath-apply the desired concentration of DCS (e.g., 10-100 µM) for 10-20 minutes prior to LTP induction.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.
-
Continue recording for at least 60 minutes post-induction to monitor the potentiation of synaptic responses.
-
3. Data Analysis:
-
Measure the slope of the fEPSP or the amplitude of the EPSC.
-
Normalize the post-induction responses to the pre-induction baseline.
-
Compare the magnitude of LTP in the presence and absence of D-cycloserine.
Protocol 2: In Vivo Behavioral Assay - Fear Conditioning and Extinction
This protocol describes a standard paradigm to assess fear memory and its extinction, a process known to be modulated by NMDA receptor activity.
1. Materials and Reagents:
-
Animals: Adult male Sprague-Dawley or C57BL/6 mice.
-
Apparatus: A fear conditioning chamber with a grid floor connected to a shock generator, and a distinct extinction context (different shape, color, and odor).
-
D-cycloserine solution: Dissolve in sterile saline for intraperitoneal (i.p.) injection. Prepare fresh on the day of the experiment.
2. Procedure:
-
Day 1: Fear Conditioning
-
Place the animal in the conditioning chamber and allow it to habituate for 2-3 minutes.
-
Present a neutral conditioned stimulus (CS), such as a tone (e.g., 2800 Hz, 85 dB, 30 seconds).
-
Co-terminate the CS with a mild footshock (unconditioned stimulus, US; e.g., 0.5-1.0 mA, 2 seconds).
-
Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.
-
Return the animal to its home cage.
-
-
Day 2: Extinction Training
-
Administer D-cycloserine (e.g., 15 mg/kg, i.p.) or vehicle 30-60 minutes before extinction training.
-
Place the animal in the distinct extinction context.
-
Present the CS repeatedly (e.g., 15-20 times) without the US.
-
Return the animal to its home cage.
-
-
Day 3: Extinction Recall Test
-
Place the animal back into the extinction context.
-
Present the CS a few times without the US.
-
Record the animal's freezing behavior (complete absence of movement except for respiration) during the CS presentations.
-
3. Data Analysis:
-
Score freezing behavior during the CS presentations on all days.
-
Calculate the percentage of time spent freezing.
-
Compare the level of freezing during the extinction recall test between the D-cycloserine and vehicle groups. A lower level of freezing in the DCS group indicates enhanced extinction memory.
Protocol 3: In Vivo Microdialysis - Monitoring Extracellular Glutamate and Glycine
This protocol allows for the in vivo monitoring of neurotransmitter levels in specific brain regions in freely moving animals, providing a direct measure of the neurochemical effects of D-cycloserine.
1. Materials and Reagents:
-
Animals: Adult male Wistar or Sprague-Dawley rats.
-
Microdialysis probes: Commercially available probes with a suitable molecular weight cut-off (e.g., 20 kDa).
-
Artificial CSF (aCSF) for perfusion (in mM): 147 NaCl, 4 KCl, 2.3 CaCl₂, 1.0 MgCl₂.
-
D-cycloserine solution: For systemic administration (i.p.) or for inclusion in the perfusion fluid (reverse dialysis).
-
High-Performance Liquid Chromatography (HPLC) system with fluorescence or electrochemical detection.
2. Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Secure the cannula with dental cement and allow the animal to recover for at least one week.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and a fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µl/min).
-
Allow for a 1-2 hour equilibration period.
-
Collect baseline dialysate samples (e.g., every 20 minutes) for at least 1-2 hours.
-
Administer D-cycloserine systemically (i.p.) or introduce it into the perfusion fluid (reverse dialysis).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the dialysate samples for glutamate and glycine concentrations using HPLC.
-
Derivatize the amino acids with a fluorescent tag (e.g., o-phthaldialdehyde) for detection.
-
3. Data Analysis:
-
Quantify the concentration of glutamate and glycine in each dialysate sample.
-
Express the post-drug concentrations as a percentage of the baseline average.
-
Analyze the time course of changes in extracellular glutamate and glycine levels following D-cycloserine administration.
Conclusion
D-cycloserine is a powerful and versatile tool for investigating the multifaceted roles of the NMDA receptor in brain function and disease. By carefully selecting the appropriate dose, experimental model, and outcome measures, researchers can leverage the unique pharmacological properties of DCS to gain valuable insights into the mechanisms of synaptic plasticity, learning, and memory. The protocols outlined in this document provide a foundation for the rigorous and reproducible use of D-cycloserine in neuroscience research.
References
- 1. NMDA receptor-dependent signaling pathways that underlie amyloid beta-protein disruption of LTP in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subunit specificity and mechanism of action of NMDA partial agonist D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-Cycloserine Effects on Extinction of Conditioned Responses to Drug-Related Cues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of d-cycloserine on fear extinction training in adults with social anxiety disorder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-cycloserine Augmentation of CBT in Anxiety Disorders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of D-cycloserine (DCS) to augment Cognitive Behavioral Therapy (CBT), specifically exposure-based therapies, in the treatment of anxiety disorders. This document synthesizes findings from numerous clinical trials and meta-analyses to guide future research and clinical application.
Introduction
D-cycloserine, an antibiotic primarily used for treating tuberculosis, has been investigated as a cognitive enhancer to augment the effects of exposure-based CBT for anxiety disorders.[1] Its mechanism of action involves acting as a partial agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and learning and memory processes, including fear extinction.[2][3][4] The rationale behind its use is to facilitate the learning that occurs during exposure therapy, thereby accelerating and enhancing treatment outcomes.[1]
While early trials showed considerable promise, subsequent research has indicated that the efficacy of DCS is dependent on a number of factors, including dosage, timing of administration, and the specifics of the CBT protocol. Meta-analyses have shown a small to moderate overall effect size for DCS in enhancing exposure therapy for anxiety disorders.
Mechanism of Action: NMDA Receptor Modulation
DCS is a partial agonist at the glycine recognition site of the glutamatergic NMDA receptor. For the NMDA receptor to be activated, both glutamate and a co-agonist (glycine or D-serine) must bind to it. By binding to the glycine site, DCS increases the probability of the NMDA receptor channel opening when glutamate is also bound, thereby facilitating long-term potentiation (LTP), a neural mechanism underlying learning and memory. In the context of anxiety disorders, this enhancement of neural plasticity is thought to accelerate the extinction of conditioned fear responses during exposure therapy.
Figure 1: Signaling pathway of D-cycloserine at the NMDA receptor.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials and meta-analyses on the use of DCS to augment CBT for various anxiety disorders.
Table 1: D-cycloserine Dosage and Timing
| Anxiety Disorder | Dosage (mg) | Timing Relative to CBT Session | Number of Dosed Sessions | Reference |
| Social Anxiety Disorder | 50 | 1 hour before | 4-5 | |
| Panic Disorder | 50 | 1 hour before | 3 | |
| Obsessive-Compulsive Disorder | 100-125 | 1-2 hours before | 10 | |
| Acrophobia (Fear of Heights) | 50 | 2-4 hours before | 2 | |
| Post-Traumatic Stress Disorder | 50 | 1 hour before | 5 |
Table 2: Summary of Meta-Analyses on DCS Efficacy
| Meta-Analysis | Number of Studies | Total Participants | Effect Size (Cohen's d) | Key Findings |
| Rodrigues et al. (2013) | 13 | Not specified | -0.34 | DCS enhances exposure therapy; effective at low doses and limited number of times. |
| Orr et al. (2012) | 9 | 273 | 0.46 | Significant benefit from DCS augmentation. |
| Mataix-Cols et al. (2017) | 21 | Not specified | Small improvement | DCS may offer a small benefit, but further research is needed. |
Experimental Protocols
The following is a generalized protocol for a randomized, double-blind, placebo-controlled clinical trial investigating the efficacy of DCS in augmenting exposure-based CBT for an anxiety disorder.
Participant Recruitment and Screening
-
Inclusion Criteria:
-
Primary diagnosis of a specific anxiety disorder (e.g., Social Anxiety Disorder, PTSD) according to DSM-5 criteria.
-
Age between 18 and 65 years.
-
Stable physical health as confirmed by a physical examination and laboratory tests.
-
Willingness to provide informed consent and comply with study procedures.
-
-
Exclusion Criteria:
-
Lifetime history of bipolar disorder, schizophrenia, or other psychotic disorders.
-
Current substance use disorder.
-
Concurrent use of other psychotropic medications (a washout period of at least 2 weeks is typically required).
-
Significant suicidal ideation or behavior.
-
Prior non-response to an adequate course of exposure therapy.
-
Study Design and Randomization
-
Design: A double-blind, placebo-controlled, randomized design is standard.
-
Randomization: Participants are randomly assigned to one of two groups:
-
Group 1: CBT + D-cycloserine
-
Group 2: CBT + Placebo
-
-
Blinding: Both participants and clinicians are blind to the treatment allocation.
Cognitive Behavioral Therapy (CBT) Protocol
-
Structure: The CBT protocol typically consists of a set number of sessions (e.g., 5-12 sessions).
-
Initial Sessions: The first one to two sessions are often introductory, focusing on psychoeducation about the anxiety disorder and the rationale for exposure therapy.
-
Exposure Sessions: The core of the therapy involves graded exposure to feared situations or stimuli. This can be in-vivo, imaginal, or through virtual reality.
-
Cognitive Restructuring: Exposure exercises are often combined with cognitive restructuring techniques to challenge maladaptive thoughts and beliefs associated with the feared stimuli.
D-cycloserine Administration
-
Dosage: A single oral dose of 50 mg is commonly used for many anxiety disorders, though higher doses have been explored for OCD.
-
Timing: The pill (DCS or placebo) is administered 1 to 2 hours before the start of each exposure therapy session.
-
Frequency: DCS is typically administered before a limited number of exposure sessions (e.g., 3-5 sessions).
Outcome Measures
-
Primary Outcome: Change in the severity of the specific anxiety disorder, as measured by a validated clinical scale (e.g., Liebowitz Social Anxiety Scale for social anxiety disorder).
-
Secondary Outcomes:
-
Clinical Global Impression of Severity and Improvement (CGI-S, CGI-I).
-
Self-report measures of anxiety and disability.
-
Responder and remission rates.
-
-
Assessment Points: Assessments are conducted at baseline, at various points during treatment, post-treatment, and at follow-up intervals (e.g., 1, 3, and 6 months).
Figure 2: Generalized experimental workflow for a clinical trial.
Considerations and Future Directions
A critical finding from recent research is that DCS may enhance both fear extinction and fear memory reconsolidation. This suggests that administering DCS after a "good" exposure session (where fear has significantly reduced) may be beneficial, while administering it after a "bad" session (where fear remains high) could potentially worsen anxiety. This has led to the exploration of tailored administration protocols, where the decision to administer DCS is based on the success of the exposure session.
Future research should continue to investigate:
-
Optimal timing of administration (pre- vs. post-session).
-
The ideal number of augmented sessions.
-
Patient characteristics that may predict a better response to DCS augmentation.
-
The long-term effects of DCS-augmented CBT.
Figure 3: Logical framework of D-cycloserine's role in augmenting CBT.
Conclusion
D-cycloserine represents a promising, albeit nuanced, approach to augmenting CBT for anxiety disorders. Its efficacy is not universal and appears to be dependent on a narrow therapeutic window. Careful consideration of the administration protocol, including dosage, timing, and the context of the therapeutic session, is crucial for maximizing its potential benefits. The protocols and data presented in these notes are intended to provide a foundation for researchers and clinicians to design and implement effective studies and, ultimately, to improve patient outcomes.
References
- 1. Does D-cycloserine enhance effects of exposure-based cognitive behaviour therapy for anxiety disorders? Findings from a recent meta-analysis – The EDIT Blog [blogs.kcl.ac.uk]
- 2. D-cycloserine for Treating Anxiety Disorders: Making Good Exposures Better and Bad Exposures Worse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Cycloserine in Neuropsychiatric Diseases: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-Cycloserine Effects on Extinction of Conditioned Responses to Drug-Related Cues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of D-Cycloserine from D-Serine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical synthesis of D-cycloserine, a crucial second-line antibiotic for the treatment of tuberculosis, using D-serine as the starting material. The following sections outline various synthetic strategies, complete with experimental procedures and comparative data to assist researchers in selecting and implementing the most suitable method for their needs.
Introduction
D-cycloserine, chemically known as (R)-4-amino-3-isoxazolidinone, is a cyclic analog of D-alanine. Its antibiotic activity stems from the inhibition of enzymes essential for bacterial cell wall biosynthesis, namely alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl)[1]. The stereospecific synthesis of D-cycloserine is of significant interest, with D-serine being a readily available and cost-effective chiral precursor[1][2]. This document details several synthetic routes from D-serine, highlighting key experimental parameters and outcomes.
Synthetic Strategies and Protocols
Several methods for the synthesis of D-cycloserine from D-serine have been developed, ranging from classical multi-step procedures to more streamlined modern approaches. The primary strategies involve the activation of the hydroxyl group of D-serine, followed by cyclization with a hydroxylamine equivalent.
Method 1: Classical Approach via Esterification, Chlorination, and Cyclization
This traditional route involves three main transformations: esterification of D-serine, replacement of the hydroxyl group with a chlorine atom, and subsequent cyclization.
Experimental Protocol:
-
Step 1: Esterification of D-Serine to D-Serine Methyl Ester Hydrochloride.
-
Suspend D-serine in methanol.
-
Cool the mixture in an ice bath and bubble hydrogen chloride gas through the suspension until the solid dissolves.
-
Stir the solution at room temperature for several hours.
-
Concentrate the reaction mixture under reduced pressure to obtain D-serine methyl ester hydrochloride as a white solid.
-
-
Step 2: Chlorination to D-2-amino-3-chloropropionic acid methyl ester hydrochloride.
-
Add D-serine methyl ester hydrochloride to a solution of phosphorus pentachloride in a suitable solvent (e.g., chloroform) at low temperature (0 °C).
-
Allow the reaction to proceed for several hours, monitoring for the consumption of the starting material.
-
Carefully quench the reaction with ice-water.
-
Separate the aqueous layer and concentrate it to yield D-2-amino-3-chloropropionic acid methyl ester hydrochloride[3].
-
-
Step 3: Cyclization with Hydroxylamine to D-Cycloserine.
-
Dissolve D-2-amino-3-chloropropionic acid methyl ester hydrochloride in an aqueous sodium hydroxide solution.
-
Add hydroxylamine hydrochloride to the solution.
-
Stir the reaction mixture at room temperature, maintaining a basic pH.
-
Acidify the solution to precipitate the crude D-cycloserine.
-
Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain pure D-cycloserine[3].
-
Quantitative Data Summary for Method 1
| Step | Product | Reagents | Solvent | Reaction Time | Temperature | Yield | Purity |
| 1 | D-Serine Methyl Ester Hydrochloride | D-Serine, HCl (gas) | Methanol | Several hours | RT | High | >98% |
| 2 | D-2-amino-3-chloropropionic acid methyl ester hydrochloride | D-Serine Methyl Ester Hydrochloride, PCl5 | Chloroform | Several hours | 0 °C to RT | Moderate | - |
| 3 | D-Cycloserine | D-2-amino-3-chloropropionic acid methyl ester hydrochloride, NH2OH·HCl, NaOH | Water | Several hours | RT | ~40% | >99% after recrystallization |
Method 2: Synthesis via N-Trifluoroacetyl-D-serine Intermediate
This more recent approach involves the protection of the amino group of D-serine, followed by condensation and cyclization, offering potentially milder reaction conditions and improved yields.
Experimental Protocol:
-
Step 1: Preparation of N-trifluoroacetyl-D-serine.
-
To a mixed solvent of methanol and triethylamine, add D-serine.
-
Under a nitrogen atmosphere, add ethyl trifluoroacetate.
-
Stir the reaction at 20-25°C for 14 hours.
-
Cool the mixture to 5°C and filter to obtain crude N-trifluoroacetyl-D-serine. The reported yield for this step is 97.1%.
-
-
Step 2: Condensation with Hydroxylamine.
-
The crude N-trifluoroacetyl-D-serine is condensed with hydroxylamine hydrochloride in the presence of a condensing agent like n-propylphosphonic anhydride and triethylamine to form (1-trifluoroacetylamino-2-hydroxyl) ethyl hydroxamic acid.
-
-
Step 3: Cyclization and Hydrolysis.
-
The intermediate from the previous step is then cyclized to form D-4-trifluoroacetylamino-3-oxazolidinone.
-
Subsequent hydrolysis of the trifluoroacetyl group yields D-cycloserine.
-
Quantitative Data Summary for Method 2
| Step | Product | Reagents | Solvent | Reaction Time | Temperature | Yield | Purity |
| 1 | N-trifluoroacetyl-D-serine | D-Serine, Ethyl trifluoroacetate, Triethylamine | Methanol | 14 h | 20-25 °C | 97.1% | Crude |
| 2 | (1-trifluoroacetylamino-2-hydroxyl) ethyl hydroxamic acid | N-trifluoroacetyl-D-serine, NH2OH·HCl, n-propylphosphonic anhydride, Triethylamine | - | - | - | - | - |
| 3 | D-Cycloserine | D-4-trifluoroacetylamino-3-oxazolidinone | - | - | - | High | >99% |
Method 3: One-Pot Synthesis from D-Serine Methyl Ester
Several simplified and efficient routes have been developed that proceed via a one-pot process from D-serine methyl ester, offering advantages in terms of operational simplicity and reduced workup.
Experimental Protocol (General Outline):
-
Step 1: Conversion of D-serine methyl ester to an ω-aminoxy derivative.
-
This transformation is a key step and can be achieved through various reagents that introduce the aminoxy functionality.
-
-
Step 2: In-situ Cyclization.
-
The formed ω-aminoxy intermediate readily undergoes cyclization to form the isoxazolidine ring of D-cycloserine. The reaction conditions are typically mild.
-
An efficient synthesis of D-cycloserine from D-serine has been reported with an overall yield of 61% using a protection-deprotection strategy.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic methods.
Caption: Workflow for the classical synthesis of D-cycloserine.
Caption: Synthesis of D-cycloserine via an N-protected intermediate.
Conclusion
The synthesis of D-cycloserine from D-serine can be accomplished through various routes, each with its own set of advantages and challenges. The classical method is well-established but may involve harsh reagents and moderate yields in the cyclization step. Modern approaches, such as those involving N-protection or one-pot procedures, offer milder conditions and potentially higher overall yields, making them attractive for efficient and scalable production. Researchers should consider factors such as reagent availability, desired purity, and process simplicity when selecting a synthetic strategy. The protocols and data presented herein provide a foundation for the successful synthesis of this important antibiotic.
References
Application Notes and Protocols for Determining Cycloserine Minimum Inhibitory Concentration (MIC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Cycloserine, a critical second-line antitubercular agent. The information is intended for researchers, scientists, and professionals involved in drug development and antimicrobial susceptibility testing.
Introduction to this compound and the Importance of MIC Determination
This compound is a broad-spectrum antibiotic primarily used in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] It functions by inhibiting bacterial cell wall synthesis.[2] Accurate determination of the MIC is crucial for guiding therapeutic decisions, monitoring the emergence of resistance, and for the development of new anti-tuberculosis drugs. However, the in vitro susceptibility testing of this compound is fraught with challenges that can affect the reliability and reproducibility of results.[3][4]
Challenges in this compound MIC Testing
A significant challenge in this compound susceptibility testing is the drug's instability in culture medium. During the long incubation periods required for slow-growing mycobacteria like Mycobacterium tuberculosis, this compound can degrade, leading to a decrease in its effective concentration and potentially resulting in artificially elevated MIC values. This degradation is a primary reason for the poor agreement between different testing methods and the lack of standardized, universally accepted protocols. Consequently, the Clinical and Laboratory Standards Institute (CLSI) does not currently provide recommended breakpoints for this compound.
Key Methodologies for this compound MIC Determination
The two primary methods for determining the MIC of this compound are broth microdilution and agar dilution.
Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents. It involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Dilution Method
In the agar dilution method, varying concentrations of the antimicrobial agent are incorporated into a solid agar medium. The surface of the agar is then inoculated with a standardized bacterial suspension. The MIC is determined as the lowest concentration of the antimicrobial agent that inhibits the visible growth of the bacteria on the agar surface.
Experimental Protocols
Protocol for Broth Microdilution MIC Determination
This protocol is a composite based on established methodologies for Mycobacterium tuberculosis.
Materials:
-
This compound powder (Sigma-Aldrich or equivalent)
-
Sterile distilled water or appropriate solvent
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
96-well microtiter plates
-
Mycobacterium tuberculosis isolate
-
0.5 McFarland turbidity standard
-
Sterile saline with 0.05% Tween 80
-
Resazurin solution (optional, for viability staining)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a high concentration (e.g., 50,000 mg/L) in sterile distilled water.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Aliquot the stock solution into sterile cryovials and store at -80°C for up to 12 months. Avoid repeated freeze-thaw cycles.
-
-
Preparation of this compound Dilutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Perform serial two-fold dilutions of this compound in Middlebrook 7H9 broth in the 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.5 to 64 mg/L).
-
-
Inoculum Preparation:
-
Grow the M. tuberculosis isolate in 7H9 broth until the mid-log phase.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the standardized suspension in 7H9 broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Seal the plate and incubate at 37°C for 7 to 21 days, or until growth is clearly visible in the growth control well.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that shows no visible bacterial growth.
-
If using a viability indicator like resazurin, add the solution to each well after the incubation period and incubate for a further 24-48 hours. A color change (e.g., from blue to pink) indicates bacterial growth. The MIC is the lowest concentration where no color change occurs.
-
Protocol for Agar Dilution MIC Determination
Materials:
-
This compound powder
-
Sterile distilled water
-
Middlebrook 7H10 or 7H11 agar base supplemented with 10% OADC
-
Petri dishes
-
Mycobacterium tuberculosis isolate
-
0.5 McFarland turbidity standard
-
Sterile saline with 0.05% Tween 80
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare and store the this compound stock solution as described in the broth microdilution protocol.
-
-
Preparation of this compound-Containing Agar Plates:
-
Prepare Middlebrook 7H10 or 7H11 agar according to the manufacturer's instructions and autoclave.
-
Cool the molten agar to 45-50°C in a water bath.
-
Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations. Mix gently but thoroughly.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a drug-free control plate.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described in the broth microdilution protocol.
-
-
Inoculation and Incubation:
-
Spot-inoculate a standardized volume (e.g., 10 µL) of the bacterial suspension onto the surface of each agar plate, including the control plate.
-
Allow the inocula to dry completely before inverting the plates.
-
Incubate the plates at 37°C in a CO2-enriched atmosphere (if required for the strain) for 3 to 4 weeks, or until sufficient growth is observed on the control plate.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacterial isolate.
-
Data Presentation
Table 1: Proposed Critical Concentrations and MIC Distributions for M. tuberculosis
| Method | Proposed Critical Concentration (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Epidemiological Cutoff (ECOFF) (mg/L) | Reference Strain (H37Rv) MIC (mg/L) |
| MGIT 960 System | 16 | 4 | - | 16 | 16 |
| Liquid Broth Method | 30 | 16 | 32 | 32 | 8 |
| Sensititre Assay | - | - | - | 64 (tentative) | - |
Note: Data is compiled from multiple sources and different methodologies, direct comparison should be made with caution.
Visualization of Experimental Workflow
Caption: Workflow for this compound MIC determination.
Conclusion
The determination of this compound MIC is essential for the effective management of MDR-TB. However, the inherent instability of the drug presents significant challenges to obtaining reliable and reproducible results. The protocols outlined in these application notes provide a framework for conducting this compound susceptibility testing. Researchers should be mindful of the potential for drug degradation and consider its impact when interpreting MIC data. Further research and standardization of methods are needed to improve the accuracy and clinical utility of this compound susceptibility testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of this compound Efficacy in Treatment of Multidrug-Resistant and Extensively Drug-Resistant Tuberculosis in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deterioration of this compound in Drug Susceptibility Testing of Mycobacterium - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing Cycloserine for Bacterial Alanine Racemase Kinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Alanine racemase (Alr) is a crucial bacterial enzyme responsible for the conversion of L-alanine to D-alanine, an essential component for the synthesis of the peptidoglycan layer of the bacterial cell wall. Due to its absence in humans, Alr presents an attractive target for the development of novel antibacterial agents. D-cycloserine, a structural analog of D-alanine, is a well-established antibiotic that targets alanine racemase.[1][2] This application note provides a detailed overview and protocols for utilizing cycloserine as a tool to study the kinetics of bacterial alanine racemase, aiding in the characterization of the enzyme and the screening of new inhibitors.
This compound acts as a competitive inhibitor of alanine racemase, making it an invaluable compound for in vitro kinetic assays.[3][4] Its mechanism of action involves the formation of an adduct with the pyridoxal 5'-phosphate (PLP) cofactor essential for the enzyme's catalytic activity.[5] While traditionally considered an irreversible inhibitor, recent studies suggest a degree of reversibility in its interaction with the enzyme. Understanding the kinetics of this inhibition is fundamental for evaluating the potency of new drug candidates targeting the same enzyme.
Data Presentation
The following table summarizes the kinetic parameters for alanine racemase from different bacterial sources and the inhibition constants for this compound.
| Bacterial Source | Substrate | K_m_ (mM) | Inhibitor | K_i_ (mM) | Reference |
| Escherichia coli W | D-Alanine | 0.46 | D-Cycloserine | 0.65 | |
| L-Alanine | 0.97 | L-Cycloserine | 2.1 | ||
| Mycobacterium tuberculosis | D-Alanine | - | D-Cycloserine | - | |
| D-Alanine (Site 1) | 0.075 | D-Cycloserine (Site 1) | 0.014 | ||
| D-Alanine (Site 2) | 3.6 | D-Cycloserine (Site 2) | 0.025 |
Note: The kinetic parameters for M. tuberculosis D-alanine:D-alanine ligase are included for comparative purposes as it is another target of this compound. Data for M. tuberculosis alanine racemase specifically was not fully detailed in the provided search results.
Mandatory Visualizations
Signaling Pathway of Alanine Racemase Inhibition by this compound
Caption: Mechanism of alanine racemase inhibition by D-cycloserine.
Experimental Workflow for Alanine Racemase Kinetic Assay
Caption: Workflow for kinetic analysis of alanine racemase with this compound.
Experimental Protocols
Protocol 1: Coupled-Enzyme Assay for Alanine Racemase Activity
This protocol is adapted from methods used for determining alanine racemase activity by coupling the reaction to a dehydrogenase.
Objective: To determine the kinetic parameters (K_m, V_max) of alanine racemase and the inhibition constant (K_i) of this compound.
Materials:
-
Purified alanine racemase
-
L-Alanine
-
D-Alanine
-
D-cycloserine
-
L-alanine dehydrogenase (L-AlaDH)
-
NAD+
-
Reaction Buffer (e.g., 50 mM Sodium Phosphate, pH 8.0)
-
Microplate reader or spectrophotometer capable of reading absorbance at 340 nm
-
96-well UV-transparent microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of purified alanine racemase of known concentration in reaction buffer.
-
Prepare a range of L-alanine substrate concentrations (e.g., 0.5 mM to 50 mM) in reaction buffer.
-
Prepare a stock solution of NAD+ (e.g., 20 mM) in reaction buffer.
-
Prepare a stock solution of L-alanine dehydrogenase (e.g., 100 units/mL).
-
Prepare a stock solution of D-cycloserine (e.g., 10 mM) in reaction buffer. Prepare serial dilutions to obtain a range of inhibitor concentrations.
-
-
Assay for K_m Determination:
-
In a 96-well plate, set up reaction mixtures containing:
-
Reaction Buffer
-
A fixed concentration of NAD+ (e.g., 1 mM)
-
A fixed concentration of L-alanine dehydrogenase (e.g., 2 units/mL)
-
Varying concentrations of L-alanine
-
-
Initiate the reaction by adding a fixed amount of alanine racemase to each well.
-
Immediately measure the increase in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The increase in absorbance corresponds to the formation of NADH.
-
Calculate the initial velocity (V_o) for each substrate concentration from the linear portion of the absorbance vs. time plot.
-
-
Assay for K_i Determination:
-
Set up reaction mixtures as in step 2, but for each L-alanine concentration, also prepare reactions with different fixed concentrations of D-cycloserine.
-
Initiate the reaction with alanine racemase and measure the initial velocities as described above.
-
-
Data Analysis:
-
For K_m determination, plot the initial velocities (V_o) against the L-alanine concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max.
-
For K_i determination, generate a Lineweaver-Burk plot (1/V_o vs. 1/[S]) for each this compound concentration. The type of inhibition can be determined from the pattern of the lines. For competitive inhibition, the lines will intersect on the y-axis. The K_i can be calculated from the slopes of these lines.
-
Protocol 2: Circular Dichroism (CD) Spectroscopy Assay for Alanine Racemase Activity
This protocol is based on the principle that L-alanine and D-alanine have different circular dichroism signals.
Objective: To monitor the racemization of L-alanine to D-alanine directly.
Materials:
-
Purified alanine racemase
-
L-Alanine
-
D-cycloserine
-
Reaction Buffer (e.g., 50 mM Sodium Phosphate, pH 7.5, 100 mM KCl)
-
Circular dichroism spectropolarimeter
Procedure:
-
Instrument Setup:
-
Set the CD spectropolarimeter to monitor the signal at a wavelength where the change between L- and D-alanine is maximal (e.g., 205 nm).
-
Maintain a constant temperature using a circulating water bath (e.g., 37°C).
-
-
Assay Execution:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer and a specific concentration of L-alanine (e.g., 5 mM).
-
To study inhibition, add a fixed concentration of D-cycloserine to the reaction mixture.
-
Place the cuvette in the spectropolarimeter and record a baseline signal.
-
Initiate the reaction by adding a known amount of alanine racemase.
-
Monitor the change in the CD signal over time. The rate of change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial rate of reaction from the linear portion of the CD signal vs. time plot.
-
Repeat the experiment with varying substrate and inhibitor concentrations to determine K_m and K_i as described in Protocol 1.
-
This compound is a powerful tool for probing the kinetics of bacterial alanine racemase. The protocols outlined in this application note provide robust methods for characterizing the enzyme's activity and its inhibition. These assays are essential for the primary screening and characterization of novel antimicrobial compounds targeting this vital bacterial enzyme. The provided kinetic data and visualizations serve as a valuable reference for researchers in the field of antibiotic drug discovery.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Mechanism of D-cycloserine action: alanine racemase from Escherichia coli W - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of d-Cycloserine Action: Alanine Racemase from Escherichia coli W - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: D-cycloserine in Alzheimer's Disease Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and synaptic dysfunction. While the amyloid cascade hypothesis has dominated therapeutic development, dysfunction of the glutamatergic system, particularly involving the N-methyl-D-aspartate (NMDA) receptor, is also a critical component of AD pathophysiology.[1][2][3] The NMDA receptor is essential for synaptic plasticity, learning, and memory.[4][5] D-cycloserine (DCS), a partial agonist at the glycine co-agonist site of the NMDA receptor, has been investigated as a potential cognitive enhancer in AD. At low doses, DCS facilitates NMDA receptor activation, which is thought to enhance long-term potentiation (LTP), a cellular mechanism underlying memory formation. These notes provide an overview of the experimental design for studying DCS in AD research, including detailed protocols for in vitro and in vivo models.
Mechanism of Action: D-cycloserine and the NMDA Receptor
D-cycloserine acts on the glutamatergic system by binding to the glycine site on the GluN1 subunit of the NMDA receptor. For the NMDA receptor channel to open, both the glutamate site (on the GluN2 subunit) and the co-agonist glycine site must be occupied. As a partial agonist, DCS enhances the probability of the channel opening in the presence of glutamate, leading to an influx of Ca²⁺ ions. This calcium influx triggers downstream signaling cascades that are crucial for inducing LTP and strengthening synaptic connections. However, DCS exhibits a dose-dependent biphasic effect; while low doses (<100 mg in humans) are agonistic, very high doses (>500 mg) may function as a net antagonist.
Experimental Workflow
A typical preclinical research workflow for evaluating D-cycloserine involves both in vitro and in vivo studies. In vitro assays are used to assess the direct effects of DCS on neuronal cells under AD-like pathological conditions. Promising results from these studies then inform the design of more complex in vivo experiments using animal models to evaluate cognitive and neuropathological outcomes.
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay
This protocol assesses the ability of D-cycloserine to protect neuronal cells from amyloid-beta (Aβ)-induced toxicity, a common in vitro model for AD.
1. Materials and Reagents:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12) with FBS and antibiotics
-
Retinoic Acid (for differentiation)
-
Aβ₁₋₄₂ peptide
-
D-cycloserine
-
WST-8 or MTT assay kit for cell viability
-
Reagents for oxidative stress assays (e.g., DCFDA)
-
RNA extraction and RT-qPCR reagents
2. Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in standard medium at 37°C, 5% CO₂.
-
To obtain a more neuron-like phenotype, differentiate cells by treating with 10 µM retinoic acid for 5-7 days.
3. Aβ₁₋₄₂ Oligomer Preparation:
-
Dissolve Aβ₁₋₄₂ peptide in HFIP, evaporate, and resuspend in DMSO.
-
Dilute in cold culture medium and incubate at 4°C for 24 hours to form oligomers.
4. Experimental Procedure:
-
Plate differentiated SH-SY5Y cells in 96-well plates.
-
Pre-treat cells with various concentrations of D-cycloserine (e.g., 10, 50, 100 µM) for 2 hours.
-
Introduce Aβ₁₋₄₂ oligomers (e.g., 5 µM) to all wells except the control group.
-
Co-incubate for 24-48 hours.
5. Endpoint Analysis:
-
Cell Viability: Measure using a WST-8 or MTT assay according to the manufacturer's protocol.
-
Oxidative Stress: Quantify reactive oxygen species (ROS) production using a fluorescent probe like DCFDA.
-
Gene Expression: Extract total RNA and perform RT-qPCR to analyze the expression of genes related to apoptosis (e.g., Bax, Bcl-2) and amyloidogenesis (e.g., BACE1, ADAM10).
Protocol 2: In Vivo Cognitive and Neuropathological Assessment
This protocol is based on an aluminum chloride (AlCl₃)-induced rodent model of AD, which causes oxidative stress, neurodegeneration, and cognitive deficits.
1. Animals and Housing:
-
Adult male Wistar rats (200-250g)
-
Standard housing conditions (12h light/dark cycle, ad libitum access to food and water).
-
All procedures must be approved by an Institutional Animal Care and Use Committee.
2. Experimental Groups (Example):
-
Control Group: Saline injection (i.p.) daily.
-
AD Model Group: AlCl₃ injection (5 mg/kg/day, i.p.).
-
DCS Treatment Group: AlCl₃ (5 mg/kg/day, i.p.) + D-cycloserine (3.6 mg/kg/day, i.p.).
-
DCS Only Group: D-cycloserine (3.6 mg/kg/day, i.p.).
3. Experimental Procedure:
-
Acclimatize animals for one week.
-
Administer daily intraperitoneal (i.p.) injections according to the group assignments for 28 days.
-
Starting on day 22, conduct behavioral testing to assess cognitive function.
4. Behavioral Assessment (Morris Water Maze):
-
Acquisition Phase (5 days): Train rats to find a hidden platform in a pool of opaque water. Record escape latency and path length.
-
Probe Trial (1 day after training): Remove the platform and allow the rat to swim for 60 seconds. Record time spent in the target quadrant.
5. Post-mortem Analysis:
-
At the end of the study (day 29), euthanize the animals and collect brain tissue.
-
Histopathology: Use one hemisphere for histological staining (e.g., H&E) to assess for neurodegeneration and plaque formation.
-
Biochemical Assays: Use the other hemisphere to prepare homogenates for measuring total antioxidant capacity (TAC), total oxidant status (TOS), and levels of Aβ.
-
Gene Expression: Perform RT-qPCR on brain tissue to analyze genes involved in Aβ metabolism (e.g., APP, BACE1, PSEN1, ADAM10).
Data Presentation
Quantitative data from preclinical and clinical studies should be summarized for clear interpretation.
Table 1: Summary of Preclinical (In Vivo) Data in an AlCl₃-Induced AD Model
| Parameter Measured | Control Group | AlCl₃ Model Group | AlCl₃ + DCS (3.6 mg/kg) Group | Reference |
| Cognitive Outcome | ||||
| MWM Escape Latency (s) | Normal | Significantly Increased | Significantly Reduced vs. AlCl₃ | |
| Biochemical Markers | ||||
| Brain TOS (Total Oxidant Status) | Baseline | Significantly Increased | Significantly Reduced vs. AlCl₃ | |
| Brain TAC (Total Antioxidant Capacity) | Baseline | Significantly Decreased | Significantly Increased vs. AlCl₃ | |
| Gene Expression (mRNA) | ||||
| BACE1 | Baseline | Significantly Increased | Expression Reduced vs. AlCl₃ | |
| ADAM10 (α-secretase) | Baseline | Significantly Decreased | Expression Increased vs. AlCl₃ |
Table 2: Summary of Selected Human Clinical Trial Data for D-cycloserine in AD
| Study Reference | Dosage(s) (per day) | Patient N | Duration | Key Cognitive Outcome Measure | Result |
| Tsai et al. (1999) | 50 mg, 100 mg | 17 | 4 weeks per phase (crossover) | ADAS-Cog | Significant improvement of 3.0 points on 100 mg dose; no effect on 50 mg dose. |
| Tsai et al. (1998) | 15 mg | 15 | 4 weeks per phase (crossover) | ADAS-Cog, MMSE, CGIC | No demonstrated clinical benefit at this low dose. |
| Fakouhi et al. (1995) | 30 mg | - | - | Implicit Memory | Significant improvement in priming effect of implicit memory. |
| Randolph et al. (1994) | 2, 10, 30, 100, 200 mg | 12 | 6 months | ADAS-Cog | No therapeutic effect demonstrated, though some patients improved. |
| Cochrane Review (2004) | 2 - 200 mg | (Meta-analysis) | 6 months | Clinical Global Impression | No positive effect favoring DCS at any dose. Higher withdrawal rates for 30 mg and 100 mg doses vs. placebo. |
Conclusion: The study of D-cycloserine in Alzheimer's disease presents a mixed but intriguing picture. While it acts on a sound therapeutic target—the NMDA receptor—clinical trial results have been inconsistent, with some studies showing modest cognitive benefits at specific doses (e.g., 100 mg/day) and others, including a comprehensive meta-analysis, finding no significant effect. Preclinical studies in animal models suggest neuroprotective effects and modulation of amyloidogenic pathways. The discrepancy may be due to the narrow therapeutic window of DCS, differences in study design, or the complex pathology of AD. Future research should focus on optimizing dosage, identifying patient subpopulations that may benefit, and exploring combination therapies. The protocols and data outlined here provide a framework for the systematic evaluation of DCS and other NMDA receptor modulators in the ongoing search for effective AD treatments.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. Improved cognition in Alzheimer's disease with short-term D-cycloserine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D‐cycloserine for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Hollow Fiber System Model in Cycloserine Pharmacodynamics Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The hollow fiber system (HFS) model is a dynamic in vitro system that simulates human-like pharmacokinetic profiles of antimicrobial agents, allowing for the detailed study of their pharmacodynamic effects over time.[1][2] This model is particularly valuable for investigating the efficacy of drugs like D-cycloserine against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[3][4] D-cycloserine, a second-line anti-tuberculosis drug, functions by inhibiting bacterial cell wall synthesis.[5] The HFS model enables the determination of key pharmacokinetic/pharmacodynamic (PK/PD) indices that correlate with bactericidal activity, which is crucial for optimizing dosing regimens to maximize efficacy and minimize the development of drug resistance.
This document provides detailed application notes and protocols for utilizing the hollow fiber system to conduct pharmacodynamic studies of cycloserine against Mycobacterium tuberculosis.
Mechanism of Action of this compound
This compound, a structural analog of the amino acid D-alanine, targets the early stages of peptidoglycan synthesis, an essential component of the bacterial cell wall. Its mechanism of action involves the competitive inhibition of two key enzymes:
-
Alanine Racemase (Alr): This enzyme is responsible for the conversion of L-alanine to its D-isomer, D-alanine.
-
D-alanine:D-alanine Ligase (Ddl): This enzyme catalyzes the formation of the D-alanyl-D-alanine dipeptide.
By inhibiting these enzymes, this compound effectively halts the synthesis of the necessary precursors for peptidoglycan formation, leading to a compromised cell wall and ultimately bacterial cell death.
Figure 1: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from pharmacodynamic studies of this compound, primarily from hollow fiber system models and clinical investigations.
Table 1: this compound Minimum Inhibitory Concentrations (MICs) against Mycobacterium tuberculosis
| M. tuberculosis Strain | MIC (mg/L) | Reference |
| H37Rv (laboratory strain) | 8 - 20 | |
| Clinical Isolates (MDR-TB) | 16 - >64 | |
| Tentative Epidemiological Cutoff (ECOFF) | 32 - 64 |
Table 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters for this compound Efficacy
| PK/PD Index | Target Value for Efficacy | Observation | Reference |
| % Time above MIC (%T>MIC) | 30% | Associated with bactericidal activity (1.0 log10 CFU/mL kill) | |
| % Time above MIC (%T>MIC) | 64% | Represents 80% of maximal kill (EC80) | |
| Peak Concentration/MIC (Cmax/MIC) | ≥1 | Associated with favorable treatment outcomes |
Table 3: this compound Dosing and Resulting Plasma Concentrations
| Dose (mg) | Frequency | Peak Plasma Concentration (Cmax) (mg/L) | Population | Reference |
| 250 | Single Dose | 19.4 | Healthy Chinese Volunteers | |
| 500 | Single Dose | 42.9 | Healthy Chinese Volunteers | |
| 750 | Single Dose | 84.8 | Healthy Chinese Volunteers | |
| 250 - 500 | Once or Twice Daily | Not sufficient for MICs >16 mg/L | TB Patients | |
| 750 | Twice Daily | Achieved target exposure in 92% of patients (lung cavities) | Simulated in patients |
Experimental Protocols
Preparation of Mycobacterium tuberculosis Inoculum
-
Culture Mycobacterium tuberculosis (e.g., H37Rv) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
-
Incubate at 37°C with shaking until the culture reaches a logarithmic growth phase (OD600 of 0.5-0.8).
-
Harvest the bacteria by centrifugation and wash twice with phosphate-buffered saline (PBS).
-
Resuspend the bacterial pellet in fresh 7H9 broth and adjust the concentration to the desired inoculum size (typically 10^5 to 10^7 CFU/mL).
Hollow Fiber System Setup and Sterilization
-
Assemble the hollow fiber system, which consists of a hollow fiber cartridge, a central reservoir, a drug-containing reservoir, a diluent reservoir, and peristaltic pumps.
-
Connect all components with sterile silicone tubing.
-
Sterilize the entire system by autoclaving or using ethylene oxide.
-
Aseptically fill the system with sterile culture medium (Middlebrook 7H9 with supplements).
Figure 2: Experimental workflow for the hollow fiber system.
Inoculation and Drug Administration
-
Inject the prepared M. tuberculosis inoculum into the extracapillary space of the hollow fiber cartridge.
-
Allow the system to equilibrate for a specified period (e.g., 24 hours) to allow for bacterial adaptation.
-
Prepare a stock solution of this compound in the drug reservoir at a concentration calculated to achieve the desired pharmacokinetic profile.
-
Program the peristaltic pumps to deliver the drug and fresh medium to the central reservoir, and to remove waste, thereby simulating the desired half-life and concentration-time profile of this compound in humans.
Sampling and Analysis
-
Collect samples from the central reservoir and the extracapillary space of the hollow fiber cartridge at predetermined time points over the course of the experiment (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and then daily).
-
Use the samples from the central reservoir to measure the this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Process the samples from the extracapillary space to determine the viable bacterial count (CFU/mL) by plating serial dilutions on Middlebrook 7H10 or 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and then count the colonies to determine the bacterial killing kinetics.
Data Analysis
-
Plot the this compound concentration versus time to verify that the desired pharmacokinetic profile was achieved.
-
Plot the log10 CFU/mL versus time to visualize the bactericidal or bacteriostatic effect of this compound at different exposures.
-
Calculate the PK/PD indices (%T>MIC, AUC/MIC, Cmax/MIC) from the concentration-time data and the predetermined MIC of the test strain.
-
Correlate the PK/PD indices with the observed bacterial killing to determine the driver of this compound efficacy.
Conclusion
The hollow fiber system model provides a robust and clinically relevant platform for the preclinical evaluation of this compound pharmacodynamics. By accurately simulating human pharmacokinetics, this model allows for the determination of the PK/PD targets associated with optimal bactericidal activity. The data generated from these studies are invaluable for informing the design of clinical trials and for optimizing this compound dosing regimens in the treatment of multidrug-resistant tuberculosis.
References
- 1. Drug Sensitivity Testing of Mycobacterium tuberculosis Growing in a Hollow Fiber Bioreactor | Springer Nature Experiments [experiments.springernature.com]
- 2. Hollow-fibre system model of tuberculosis reproducibility and performance specifications for best practice in drug and combination therapy development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-Cycloserine Pharmacokinetics/Pharmacodynamics, Susceptibility, and Dosing Implications in Multidrug-resistant Tuberculosis: A Faustian Deal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. Validation of this compound Efficacy in Treatment of Multidrug-Resistant and Extensively Drug-Resistant Tuberculosis in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Cycloserine-Induced Neurotoxicity
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on managing and mitigating the neurotoxic side effects of cycloserine observed in clinical and preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the common neurotoxic side effects of this compound observed in clinical studies?
A1: this compound is associated with a range of central nervous system (CNS) side effects. The most frequently reported neurotoxic events include headache, dizziness, drowsiness, and tremors.[1] More severe psychiatric symptoms can also occur, such as anxiety, depression, confusion, and in rare cases, psychosis characterized by delusions and hallucinations.[1][2] Seizures are also a potential, serious side effect, particularly at higher doses.[3][4]
Q2: What is the primary mechanism behind this compound-induced neurotoxicity?
A2: The neurotoxicity of this compound is primarily linked to its action on the N-methyl-D-aspartate (NMDA) receptor in the brain. This compound acts as a partial agonist at the glycine binding site of the NMDA receptor. This interaction can disrupt normal glutamatergic neurotransmission, leading to the observed neuropsychiatric effects. At high doses (above 500 mg), it can function as a net antagonist. Another proposed mechanism involves the inhibition of gamma-aminobutyric acid (GABA) production in the central nervous system.
Q3: How can pyridoxine (Vitamin B6) help in mitigating this compound's neurotoxicity?
A3: The mechanism is understood to be a combination of pyridoxine antagonism by this compound and increased renal elimination of pyridoxine. Pyridoxine is a crucial cofactor for the synthesis of neurotransmitters, including GABA. By antagonizing pyridoxine, this compound can lead to a deficiency, contributing to neurological side effects. Supplementation with pyridoxine is a standard practice to help prevent and manage these neurotoxicities, although some studies show conflicting evidence regarding its effectiveness for all neurotoxic symptoms. Interestingly, one study found that high-dose pyridoxine (200 mg vs 150 mg daily) was associated with an increased risk of peripheral neuropathy.
Q4: Is therapeutic drug monitoring (TDM) useful for preventing neurotoxicity?
A4: Yes, monitoring the plasma concentration of this compound is a valuable tool for managing its neurotoxic side effects. Studies have shown a significant association between higher peak plasma concentrations (Cmax) of this compound and the incidence of neuropsychiatric adverse drug reactions. For instance, a Cmax greater than 35 μg/mL has been linked to an increased risk of psychosis and peripheral neuropathy. TDM allows for dose adjustments to maintain the drug within a therapeutic window that minimizes toxicity while preserving efficacy.
Q5: Are there any known drug interactions that can exacerbate this compound's neurotoxicity?
A5: Yes, co-administration of certain drugs can increase the risk of neurotoxic side effects. Ethanol (alcohol) is known to exacerbate the CNS effects of this compound, and its consumption should be avoided during treatment. Other drugs that may increase the risk of neurotoxicity when combined with this compound include ethionamide and isoniazid.
Troubleshooting Guides
Issue 1: Subject is experiencing mild neurological symptoms (e.g., headache, dizziness, drowsiness).
| Potential Cause | Troubleshooting Step | Rationale |
| Initial response to this compound | Continue monitoring the subject closely. | Mild symptoms may resolve as the subject acclimates to the medication. |
| Sub-optimal pyridoxine supplementation | Ensure adequate pyridoxine co-administration (typically 50-100mg/day). | Pyridoxine can help prevent or alleviate some neurological side effects. |
| High peak plasma concentration | Consider therapeutic drug monitoring (TDM) to assess this compound levels. | Dose adjustment based on TDM can reduce the risk of dose-dependent toxicity. |
Issue 2: Subject is exhibiting severe psychiatric symptoms (e.g., depression, psychosis, suicidal ideation).
| Potential Cause | Troubleshooting Step | Rationale |
| This compound-induced CNS toxicity | Immediate discontinuation of this compound is recommended. | Severe psychiatric events are a serious adverse reaction and require prompt intervention. |
| High this compound plasma concentration | Perform TDM to confirm elevated drug levels. | This can help confirm the cause and guide future dosing strategies if re-challenge is considered. |
| Underlying psychiatric condition | Conduct a thorough psychiatric evaluation. | To rule out or manage pre-existing or emerging psychiatric disorders. |
Issue 3: Subject develops peripheral neuropathy.
| Potential Cause | Troubleshooting Step | Rationale |
| This compound-induced pyridoxine antagonism | Evaluate the current pyridoxine dosage. | While pyridoxine is used for prevention, some studies suggest high doses might be associated with neuropathy. |
| Direct neurotoxic effect of this compound | Consider TDM and potential dose reduction. | Neuropathy has been associated with this compound clearance and exposure. |
| Concomitant neurotoxic medications | Review the subject's complete medication regimen. | Drugs like isoniazid and ethionamide can also cause peripheral neuropathy. |
Quantitative Data Summary
Table 1: Incidence of Neuropsychiatric Adverse Events in Patients Treated with this compound/Terizidone
| Study | Number of Participants | Adverse Event | Incidence Rate |
| Court et al. (2021) | 144 | Any neuropsychiatric event | 38% (55/144) |
| Peripheral neuropathy | 35% (50/144) | ||
| Depression | 10% (14/144) | ||
| Psychosis | 8% (11/144) | ||
| Li et al. (2019) | 144 | Any side effect attributed to this compound | 11.1% (16/144) |
| Unspecified Chinese Cohort (2019) | 628 | Psychiatric symptoms | 4.3% (27/628) |
Table 2: Association between this compound Peak Plasma Concentration (Cmax) and Neuropsychiatric Toxicity
| Study | Finding | p-value |
| Prospective Study (2025) | Patients with neuropsychiatric ADRs had a significantly greater Cs Cmax (26.50 mg/L vs 18.11 mg/L) | 0.0003 |
| Court et al. (2021) | Cmax >35 μg/mL was associated with a higher hazard for peripheral neuropathy on univariate analysis (HR 1.89) | 0.035 |
Experimental Protocols
Protocol 1: Prospective Evaluation of Neuropsychiatric Toxicity
-
Objective: To prospectively assess the incidence of and risk factors for neuropsychiatric toxicity in patients with multidrug-resistant tuberculosis treated with terizidone (which is converted to this compound).
-
Methodology:
-
Recruit a cohort of patients initiating a terizidone-containing treatment regimen.
-
At baseline and regular follow-up visits, administer validated screening tools for neuropsychiatric symptoms. These can include questionnaires for depression, anxiety, and peripheral neuropathy.
-
Collect plasma samples at specified time points to determine this compound pharmacokinetic parameters, including peak concentration (Cmax).
-
Record all concomitant medications, including the dosage of pyridoxine.
-
Use statistical models, such as Cox proportional hazard modeling, to analyze the association between clinical variables (e.g., age, HIV status, pyridoxine dose) and pharmacokinetic measures with the time to onset of neuropsychiatric events.
-
Protocol 2: Therapeutic Drug Monitoring (TDM) for this compound
-
Objective: To individualize this compound dosing to maintain plasma concentrations within a therapeutic range and minimize the risk of neurotoxicity.
-
Methodology:
-
Collect a blood sample 2 hours post-dose to measure the peak plasma concentration (Cmax).
-
Analyze the plasma sample using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the this compound concentration.
-
Compare the measured Cmax to the target therapeutic range (typically 20-35 µg/mL).
-
If the Cmax is above the upper limit of the therapeutic range, especially in the presence of neurotoxic symptoms, adjust the this compound dose downwards.
-
Repeat TDM after dose adjustment to ensure the concentration is within the desired range.
-
Visualizations
Caption: Proposed signaling pathways of this compound-induced neurotoxicity.
Caption: Experimental workflow for Therapeutic Drug Monitoring (TDM) of this compound.
References
- 1. What are the side effects of this compound? [synapse.patsnap.com]
- 2. Neuropsychiatric reactions induced by this compound in the treatment of multidrug-resistant tuberculosis: what an Indian female patient tells us - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (Seromycin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Optimizing D-cycloserine dosage for cognitive enhancement without side effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of D-cycloserine (DCS) in cognitive enhancement research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of D-cycloserine for cognitive enhancement?
A1: D-cycloserine is a partial agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor.[1] The NMDA receptor is a glutamate receptor critical for synaptic plasticity, a neuronal mechanism thought to be fundamental for learning and memory.[2][3] By binding to the glycine site on the NR1 subunit of the NMDA receptor, DCS modulates the receptor's activity, thereby influencing long-term potentiation (LTP), a process vital for memory formation.
Q2: What is the optimal dosage of D-cycloserine for cognitive enhancement in preclinical and clinical studies?
A2: The optimal dosage of D-cycloserine is highly dependent on the specific research question, the model system (animal or human), and the cognitive task being assessed. Generally, lower doses have been found to be more effective than higher doses. High doses may lead to antagonistic effects at the NMDA receptor. It is crucial to conduct dose-response studies to determine the optimal dose for a specific experimental paradigm. For clinical studies, doses are typically in the range of 50-250 mg.
Q3: When should D-cycloserine be administered in relation to a cognitive task?
A3: Timing of administration is a critical parameter. For many studies, particularly those involving fear extinction, administering D-cycloserine 1-2 hours before the cognitive task has shown efficacy. Dosing too early may result in the peak drug effect not coinciding with the critical learning period.
Q4: What are the most common side effects associated with D-cycloserine administration?
A4: The most frequently reported side effects are neurological and psychiatric. These can include drowsiness, dizziness, headache, confusion, memory loss, and in some cases, more severe effects like psychosis, seizures, and suicidal ideation. It is essential to carefully monitor subjects for these adverse events.
Q5: Are there any known drug interactions with D-cycloserine?
A5: Yes, co-administration of D-cycloserine with other drugs can increase the risk of adverse effects. For example, concomitant use with isoniazid may increase the risk of neurotoxicity. Alcohol consumption should be avoided as it can heighten the risk of seizures.
Troubleshooting Guides
Problem 1: Lack of Pro-cognitive Effect
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosage | The dose may be too high, leading to antagonistic effects, or too low to be effective. Conduct a dose-response study to identify the optimal concentration for your specific model and task. Lower doses are often more effective. |
| Incorrect Timing of Administration | The peak plasma concentration of D-cycloserine may not align with the critical window for memory consolidation. Vary the time of administration relative to the cognitive task (e.g., 30, 60, 120 minutes prior). Administration 1-2 hours before the task is often effective. |
| Nature of the Cognitive Task | D-cycloserine's effects can be task-dependent. Its efficacy has been most robustly demonstrated in tasks involving fear extinction. Consider the specific cognitive domain being assessed and whether it is primarily dependent on NMDA receptor plasticity. |
| Drug Stability | D-cycloserine can degrade in solution, especially under acidic conditions. Prepare fresh solutions for each experiment and ensure proper storage conditions. |
Problem 2: Observation of Adverse Neurological Events (e.g., seizures, excessive sedation)
| Possible Cause | Troubleshooting Step |
| Dosage Too High | Neurological side effects are often dose-related. Reduce the dosage of D-cycloserine. In clinical settings, plasma concentrations should be monitored and maintained below 30 mcg/mL to minimize nervous system effects. |
| Subject Susceptibility | Individuals with a history of epilepsy, severe anxiety, or depression may be more susceptible to the adverse effects of D-cycloserine. Carefully screen subjects for pre-existing conditions. |
| Drug Interaction | Co-administration with other centrally acting drugs or alcohol can potentiate adverse effects. Review all concomitant medications and substances. |
Problem 3: High Variability in Experimental Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure precise and consistent timing and route of administration for all subjects. |
| Environmental Factors | For behavioral experiments, ensure that the testing environment (e.g., lighting, noise levels) is consistent across all subjects and trials. |
| Individual Differences in Anxiety | The behavioral effects of D-cycloserine can be influenced by the baseline anxiety level of the subject. Consider assessing baseline anxiety levels to account for this variability in your analysis. |
Data Presentation
Table 1: Preclinical Dosages of D-cycloserine for Cognitive Enhancement
| Animal Model | Cognitive Task | Effective Dosage Range (mg/kg) | Route of Administration | Key Findings | Reference |
| Rat | Spatial Memory (Morris Water Maze) | 3-15 | Intraperitoneal (i.p.) | Improved performance in place discrimination and repeated acquisition in aged rats. | |
| Rat | Fear Extinction | 15-30 | Intraperitoneal (i.p.) | Facilitated extinction of conditioned fear. | |
| Rat | Nicotine Self-Administration | 10 | Subcutaneous (s.c.) | Decreased nicotine self-administration in rats with low baseline response. | |
| Mouse | COPD and Depression Model | 100-200 | Intraperitoneal (i.p.) | Ameliorated lung injury and depression-like behavior. |
Table 2: Clinical Dosages of D-cycloserine for Cognitive Enhancement
| Population | Condition | Dosage | Timing of Administration | Key Findings | Reference |
| Healthy Adults | Fear Memory Consolidation | 50 mg | Post-learning | Facilitated fear memory consolidation. | |
| Patients with Anxiety Disorders | Augmentation of Exposure Therapy | 50-125 mg | 1-2 hours before therapy | Enhanced the effects of exposure therapy. | |
| Patients with Schizophrenia | Augmentation of Cognitive Remediation | 50 mg | Before weekly session | Improved performance on a practiced auditory discrimination task. | |
| Non-demented Elderly | Neuropsychological Test Performance | Not specified | Not specified | Investigated to determine cognitive enhancing effects. |
Experimental Protocols
Morris Water Maze Protocol for Assessing Spatial Learning and Memory
-
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water (20-22°C). A hidden platform is submerged about 1-2 cm below the water surface. Distal visual cues are placed around the room and remain constant throughout the experiment.
-
Acquisition Phase:
-
Animals are given 4 trials per day for 5-7 consecutive days.
-
For each trial, the animal is placed in the water facing the wall at one of four quasi-random start locations (North, South, East, West).
-
The animal is allowed to swim for a maximum of 60-90 seconds to find the hidden platform.
-
If the animal fails to find the platform within the allotted time, it is gently guided to it.
-
The animal is left on the platform for 15-30 seconds.
-
The latency to find the platform and the swim path are recorded using a video tracking system.
-
-
Probe Trial:
-
24 hours after the final acquisition trial, the platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.
-
-
D-cycloserine Administration: D-cycloserine or vehicle is typically administered intraperitoneally 30-60 minutes before the first trial of each day during the acquisition phase.
Fear Extinction Protocol for Assessing Learning and Memory
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering mild foot shocks and a speaker for presenting an auditory cue (conditioned stimulus, CS). A separate, distinct context is used for extinction training.
-
Fear Conditioning:
-
On day 1, animals are placed in the conditioning chamber.
-
They receive a series of pairings of the auditory cue (e.g., a tone) with a mild foot shock (unconditioned stimulus, US).
-
Freezing behavior (a measure of fear) is recorded during the presentation of the CS.
-
-
Extinction Training:
-
On subsequent days, animals are placed in the extinction context.
-
The CS is repeatedly presented without the US.
-
Freezing behavior is measured to assess the reduction in conditioned fear.
-
-
Extinction Test:
-
On the final day, animals are returned to the extinction context, and the CS is presented to measure the retention of extinction learning.
-
-
D-cycloserine Administration: D-cycloserine or vehicle is typically administered 30-60 minutes prior to the extinction training session.
Mandatory Visualizations
Caption: NMDA Receptor Signaling Pathway and the Action of D-cycloserine.
Caption: General Experimental Workflow for D-cycloserine Cognitive Enhancement Studies.
References
Troubleshooting Cycloserine degradation and dimer formation in solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cycloserine solutions. Below you will find information on preparation, stabilization, and troubleshooting common issues such as degradation and dimer formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: this compound degradation in aqueous solutions is primarily caused by hydrolysis, which is highly dependent on the pH of the solution. Acidic conditions significantly accelerate this degradation.[1][2] Under mildly acidic conditions, this compound hydrolyzes to form hydroxylamine and D-serine.[2]
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of this compound is greatly influenced by pH. It is least stable in acidic environments, with the maximum rate of degradation observed around pH 4.7.[3][4] Conversely, this compound is relatively stable under alkaline conditions, with optimal stability reported at a pH of 11.5.
Q3: What is the this compound dimer and how does it form?
A3: The this compound dimer, cis-3,6-bis(aminooxymethyl)-2,5-piperadinedione, is a common degradation product. Its formation is also influenced by pH, with acidic conditions promoting dimerization. The non-ionic form of this compound is believed to play a key role in the dimerization process. Dimerization can occur both in solution and in the solid state.
Q4: What are the best practices for preparing and storing this compound stock solutions?
A4: To ensure stability, it is recommended to prepare this compound stock solutions immediately before use. For short-term storage, aqueous solutions buffered to pH 10 with sodium carbonate can be stored for up to one week at 2-8°C. For longer-term storage, stock solutions can be prepared in sterile distilled water, dispensed into small aliquots in cryovials, and stored at -80°C for up to 12 months. When using organic solvents, D-cycloserine is soluble in DMSO at approximately 10 mg/mL.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of bioactivity. | This compound degradation in the experimental medium. | Prepare this compound solutions fresh for each experiment. If using pre-made solutions, ensure they have been stored correctly at an appropriate pH and temperature. Consider the stability of this compound in your specific culture medium and incubation conditions, as degradation can be significant over time, even at neutral pH. |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC). | Formation of this compound dimer or other degradation products. | Confirm the identity of the extra peaks using analytical standards for the this compound dimer and other potential degradants like D-serine. Adjust solution pH to the alkaline range (pH > 7) to minimize dimer formation. Avoid using acetonitrile as a solvent, as it can promote dimerization; methanol is a recommended alternative. |
| Difficulty in quantifying this compound dimer using HPLC-UV. | The this compound dimer may exhibit a variable response and bind to free silanol groups on the HPLC column. | Use a Diffusion Ordered Spectroscopy (DOSY) NMR method for accurate quantification of the dimer. If using HPLC, column conditioning by repeated injections of a high-concentration dimer solution may be necessary. |
| Precipitation of this compound in buffered solutions. | Exceeding the solubility limit of this compound in the chosen buffer. | D-cycloserine has a solubility of approximately 10 mg/mL in PBS (pH 7.2). If higher concentrations are needed, consider adjusting the pH or using a different solvent system. This compound is soluble up to 100 mg/mL in deionized water. |
This compound Degradation Data
The following tables summarize the degradation of this compound under different conditions.
Table 1: Degradation of this compound in Culture Medium at 37°C
| Incubation Time (days) | Percentage of Degradation (%) |
| 6 | 3.35 |
| 9 | 5.40 |
| 15 | 8.50 |
| 20 | 10.74 |
| 29 | 14.53 |
Table 2: pH-Dependent Stability of this compound
| pH | Stability |
| 1-2 | Unstable, promotes dimerization |
| 4.7 | Maximum rate of degradation |
| 6.6 - 7.3 | Gradual degradation occurs |
| > 7 (Alkaline) | Relatively stable |
| 11.5 | Maximum stability |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (Aqueous)
-
Preparation: Prepare a 50,000 mg/L (50 mg/mL) stock solution of D-cycloserine by dissolving the powder in sterile distilled water.
-
Aliquoting: Dispense small volumes of the stock solution into sterile cryovials.
-
Storage: Store the aliquots at -80°C. They can be stored for up to 12 months or until the expiration date of the powdered drug.
-
Usage: Before use, allow the frozen aliquot to reach room temperature.
Protocol 2: Analysis of this compound and its Dimer by HPLC-UV (Adapted from The International Pharmacopoeia)
-
Mobile Phase: Prepare a solution containing 0.5 g of sodium 1-decanesulfonate in 800 mL of water. Add 50 mL of acetonitrile and 5 mL of glacial acetic acid. Adjust the pH to 4.4 with 1 N sodium hydroxide. Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh and dissolve USP this compound RS in pH 6.8 Phosphate buffer to obtain a solution with a known concentration of about 0.4 mg/mL.
-
Sample Preparation: Accurately weigh about 20 mg of the this compound sample, transfer to a 50-mL volumetric flask, and dissolve in and dilute to volume with pH 6.8 Phosphate buffer.
-
Chromatographic System:
-
Detector: UV at 219 nm.
-
Column: 4.6-mm × 25-cm; 5-µm packing L1.
-
Column Temperature: 30°C.
-
Flow Rate: Approximately 1 mL/min.
-
-
Procedure: Inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph, record the chromatograms, and measure the responses for the major peaks.
-
Note on Dimer Analysis: As mentioned, this method may show unrepeatable peak areas for the this compound dimer. Column conditioning or alternative methods like DOSY NMR are recommended for accurate dimer quantification.
Visual Guides
Caption: this compound degradation pathways.
Caption: Troubleshooting workflow for this compound solution issues.
References
Technical Support Center: Mitigating Cycloserine Resistance in Mycobacterium tuberculosis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at mitigating Cycloserine (CS) resistance in Mycobacterium tuberculosis.
Frequently Asked Questions (FAQs)
Q1: My M. tuberculosis culture shows unexpected resistance to D-Cycloserine. What are the primary genetic determinants I should investigate?
A1: D-Cycloserine resistance in M. tuberculosis is primarily associated with genetic alterations in the D-alanine metabolism pathway, which is crucial for peptidoglycan synthesis. The key genes to investigate are:
-
alr (Rv3423c): This gene encodes alanine racemase (Alr), a primary target of D-Cycloserine.[1][2][3][4] Mutations within the alr gene, including non-synonymous single nucleotide polymorphisms (SNPs) and mutations in the promoter region, can lead to resistance.[5] Overexpression of a wild-type alr gene can also confer resistance.
-
ddlA (Rv2981c): This gene encodes D-alanine:D-alanine ligase (DdlA), another essential enzyme in the peptidoglycan synthesis pathway and a target of D-Cycloserine. While mutations in ddlA are a known mechanism of resistance, they are observed less frequently in clinical isolates compared to alr mutations.
-
ald (Rv2780): This gene encodes L-alanine dehydrogenase (Ald). Loss-of-function mutations in ald have been identified as a mechanism of D-Cycloserine resistance, particularly in multidrug-resistant (MDR) strains.
-
cycA (Rv1705c): This gene encodes a permease involved in the transport of D-alanine and D-Cycloserine into the bacterial cell. Mutations in cycA can contribute to low-level resistance.
Q2: I am observing low-level this compound resistance that cannot be explained by mutations in the usual target genes (alr, ddlA). What other mechanisms could be at play?
A2: If sequencing of the primary target genes does not reveal any mutations, consider the following alternative resistance mechanisms:
-
Efflux Pumps: Active efflux of D-Cycloserine from the bacterial cell is an emerging mechanism of resistance. Overexpression of specific efflux pumps, such as the P55 efflux pump (encoded by Rv1410c), can contribute to reduced intracellular drug concentrations.
-
Novel Gene Mutations: Recent studies have identified mutations in a broader range of genes associated with D-Cycloserine resistance. These genes are involved in diverse cellular processes, including lipid metabolism, stress response, and transport systems.
-
Metabolic Reprogramming: Alterations in the metabolic state of the bacteria could potentially reduce its dependency on the pathway targeted by D-Cycloserine, leading to phenotypic resistance.
Q3: How can I experimentally confirm the mechanism of this compound resistance in my M. tuberculosis isolate?
A3: A multi-step approach is recommended to elucidate the resistance mechanism:
-
Phenotypic Drug Susceptibility Testing (DST): Determine the Minimum Inhibitory Concentration (MIC) of D-Cycloserine for your isolate to quantify the level of resistance.
-
Whole Genome Sequencing (WGS): WGS is the most comprehensive method to identify all potential resistance-conferring mutations in the genes mentioned in Q1 and Q2, as well as to discover novel mutations.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to assess the expression levels of genes like alr and known efflux pump genes to investigate overexpression as a resistance mechanism.
-
Functional Analysis: For novel mutations, functional studies such as site-directed mutagenesis and complementation assays can confirm their role in conferring resistance.
Troubleshooting Guides
Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) results for D-Cycloserine.
| Possible Cause | Troubleshooting Step |
| Degradation of D-Cycloserine | D-Cycloserine is unstable in solution. Prepare fresh stock solutions for each experiment and store them appropriately. |
| Inoculum preparation variability | Standardize the inoculum preparation method to ensure a consistent number of colony-forming units (CFUs) in each assay. |
| Media composition | The composition of the culture medium can influence D-Cycloserine activity. Ensure consistency in the media preparation. |
| Incubation conditions | Maintain consistent incubation temperature and duration, as these can affect bacterial growth and drug efficacy. |
Problem 2: PCR amplification or sequencing of the alr or ddlA gene fails.
| Possible Cause | Troubleshooting Step |
| Poor DNA quality | Use a standardized and validated DNA extraction protocol for M. tuberculosis to ensure high-quality genomic DNA. |
| Primer design issues | Verify the specificity of your primers for the target genes in M. tuberculosis. Consider designing alternative primer sets. |
| GC-rich template | The genome of M. tuberculosis is GC-rich. Optimize PCR conditions by using a high-fidelity polymerase suitable for GC-rich templates and adding a GC enhancer to the reaction mix. |
Problem 3: No significant difference in gene expression is observed via qRT-PCR despite a resistant phenotype.
| Possible Cause | Troubleshooting Step |
| Suboptimal RNA extraction | Use a robust RNA extraction method specifically designed for mycobacteria to obtain high-quality RNA. |
| Choice of reference genes | Ensure that the reference genes used for normalization are stably expressed across your experimental conditions. Validate your reference genes. |
| Post-transcriptional regulation | The resistance mechanism may not involve changes at the transcriptional level. Consider investigating post-transcriptional or post-translational modifications. |
| Alternative resistance mechanism | The resistance is likely due to a genetic mutation rather than gene overexpression. Refer to WGS data. |
Quantitative Data Summary
Table 1: Mutations Associated with D-Cycloserine Resistance and their Impact on MIC
| Gene | Mutation Type | Fold Increase in MIC (approximate) | Reference |
| alr | Nonsynonymous SNP | 2-8 | |
| alr | Promoter mutation | > 8 | |
| ald | Loss-of-function | 2-4 | |
| cycA | Nonsynonymous SNP | 2 |
Table 2: Efficacy of Combination Therapies Including this compound for MDR-TB
| Combination Regimen | Outcome Measure | Result | Reference |
| This compound-containing regimen vs. non-Cycloserine regimen (for simple MDR-TB) | Treatment success rate | 80.0% vs. 62.4% | |
| This compound + Thymosin | Sputum negative conversion rate | Significantly higher than control | |
| Standardized second-line regimen including this compound | Sputum negative conversion rate | Significantly higher than with ethambutol or terizidone |
Experimental Protocols
1. Protocol: Determination of D-Cycloserine Minimum Inhibitory Concentration (MIC)
This protocol is based on the agar proportion method on Middlebrook 7H11 agar.
Materials:
-
Middlebrook 7H11 agar, supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
D-Cycloserine powder
-
M. tuberculosis isolates
-
Sterile saline with 0.05% Tween 80
-
Sterile culture tubes and Petri dishes
-
Incubator at 37°C with 5% CO2
Procedure:
-
Drug Plate Preparation:
-
Prepare a stock solution of D-Cycloserine.
-
Prepare serial dilutions of D-Cycloserine to be added to the molten 7H11 agar to achieve final concentrations typically ranging from 10 to 160 µg/mL.
-
Pour the drug-containing and drug-free (control) agar into labeled Petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
Scrape colonies of M. tuberculosis from a fresh culture.
-
Homogenize the colonies in sterile saline with Tween 80.
-
Adjust the turbidity of the suspension to match a 1.0 McFarland standard.
-
Prepare two dilutions of this suspension: 10⁻² and 10⁻⁴.
-
-
Inoculation:
-
Inoculate each drug-containing and control plate with 100 µL of the 10⁻² and 10⁻⁴ dilutions.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 atmosphere for 3-4 weeks.
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of D-Cycloserine that inhibits more than 99% of the bacterial population compared to the drug-free control.
-
2. Protocol: Gene Sequencing for Resistance Mutation Detection
This protocol outlines the steps for Sanger sequencing of the alr gene.
Materials:
-
Genomic DNA extracted from M. tuberculosis isolates
-
Primers flanking the alr gene
-
PCR reaction mix (polymerase, dNTPs, buffer)
-
Thermocycler
-
Agarose gel electrophoresis system
-
PCR product purification kit
-
Sequencing primers
-
Access to a Sanger sequencing facility
Procedure:
-
PCR Amplification:
-
Design primers to amplify the entire coding sequence and promoter region of the alr gene.
-
Set up the PCR reaction with genomic DNA as the template.
-
Run the PCR program with an optimized annealing temperature for your primers.
-
-
Verification of PCR Product:
-
Run a small volume of the PCR product on an agarose gel to confirm successful amplification of a product of the expected size.
-
-
PCR Product Purification:
-
Purify the remaining PCR product using a commercial kit to remove primers and dNTPs.
-
-
Sequencing Reaction:
-
Submit the purified PCR product and sequencing primers (forward and reverse) to a sequencing facility.
-
-
Sequence Analysis:
-
Align the obtained sequences with the wild-type alr sequence from a reference strain (e.g., H37Rv).
-
Identify any single nucleotide polymorphisms (SNPs), insertions, or deletions.
-
Visualizations
References
- 1. Role of Alanine Racemase Mutations in Mycobacterium tuberculosis D-Cycloserine Resistance [repository.cam.ac.uk]
- 2. ghtm.ihmt.unl.pt [ghtm.ihmt.unl.pt]
- 3. Role of Alanine Racemase Mutations in Mycobacterium tuberculosis d-Cycloserine Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Alanine Racemase Mutations in Mycobacterium tuberculosis d-Cycloserine Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genomic and functional analyses of Mycobacterium tuberculosis strains implicate ald in D-cycloserine resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Cycloserine Augmentation of Exposure Therapy
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on the use of D-cycloserine (DCS) to augment exposure therapy for anxiety-related disorders. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental design and implementation.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for using D-cycloserine to augment exposure therapy?
A1: D-cycloserine is a partial agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4][5] This receptor is critical for synaptic plasticity and learning, including the process of fear extinction, which is the neurobiological foundation of exposure therapy. By modulating NMDA receptor activity, DCS is thought to enhance the consolidation of new safety memories learned during exposure sessions, thereby accelerating and improving therapeutic outcomes.
Q2: What is the optimal dosage of D-cycloserine for augmenting exposure therapy?
A2: Most successful clinical trials have utilized low doses of DCS, typically ranging from 50 mg to 250 mg. Higher doses (above 250 mg) have not been associated with better outcomes and may even be less effective. It's important to note that at high doses, DCS can act as a functional antagonist at the NMDA receptor. For pediatric populations, weight-adjusted doses between 25 and 50 mg have been used.
Q3: When is the optimal time to administer D-cycloserine in relation to an exposure therapy session?
A3: Evidence suggests that the timing of DCS administration is a critical factor influencing its efficacy. Multiple meta-analyses and clinical trials have indicated that administering DCS 1-2 hours before the exposure session is associated with better outcomes. Some studies have also found that administering DCS immediately after a successful exposure session can be effective. Administering DCS more than 60 minutes before exposure has been linked to better outcomes in some analyses. Conversely, administration 4 hours prior to a session has been associated with a lack of efficacy.
Q4: How many exposure sessions should be augmented with D-cycloserine?
A4: The beneficial effects of DCS appear to be most prominent in the early phases of treatment and may diminish with an increasing number of doses. An individual participant-data meta-analysis found that while more DCS doses were related to better outcomes, this advantage leveled off at around nine doses.
Q5: What are the common side effects associated with low-dose D-cycloserine used in this context?
A5: At the low doses used for exposure therapy augmentation (typically 50mg), D-cycloserine is generally well-tolerated. Commonly reported side effects in pediatric and adolescent populations include headache, irritability, and depression. While rare, more serious side effects like psychosis and convulsions have been reported, particularly at the higher doses used for treating tuberculosis.
Troubleshooting Guide
Issue 1: Declining or inconsistent efficacy of D-cycloserine in our trials.
Possible Causes and Solutions:
-
Suboptimal Timing of Administration: As research indicates, the therapeutic window for DCS is narrow. Administering the dose too early (e.g., more than 4 hours before) or with inconsistent timing relative to the exposure session can lead to reduced efficacy.
-
Recommendation: Standardize the administration time to 1-2 hours before the exposure session. Consider a post-session administration protocol, but only after successful exposures where fear levels have significantly decreased.
-
-
Inappropriate Dosage: Dosages exceeding 250mg may not confer additional benefit and could be less effective.
-
Recommendation: Utilize a low dose, typically 50mg.
-
-
Chronic vs. Acute Dosing: Chronic administration of DCS may lead to a reduction in its effectiveness. The benefits of DCS are thought to stem from its acute effects on learning during the exposure session.
-
Recommendation: Limit the number of augmented sessions. The positive effects have been observed to level off after approximately nine doses.
-
-
Concomitant Medications: Preclinical evidence suggests that chronic administration of antidepressants, such as SSRIs, might interfere with the effects of DCS.
-
Recommendation: Carefully document and analyze the potential impact of concomitant medications in your trial design. Consider studying unmedicated patient populations where ethically feasible.
-
Issue 2: Some participants appear to worsen after D-cycloserine administration.
Possible Cause and Solution:
-
Enhancement of Fear Memory Reconsolidation: D-cycloserine is a cognitive enhancer and does not have intrinsic anxiolytic properties. If an exposure session is unsuccessful and results in a significant increase in fear, DCS may enhance the reconsolidation of this fear memory, leading to a worsening of symptoms. This phenomenon is often described as DCS making "good exposures better and bad exposures worse".
-
Recommendation: A tailored approach to DCS administration may be beneficial. This involves administering DCS only after successful exposure sessions, defined by a significant reduction in fear by the end of the session. This strategy aims to selectively enhance the consolidation of successful extinction learning.
-
Data Presentation
Table 1: Summary of D-Cycloserine Dosage in Clinical Trials
| Study Population | Dosage | Outcome | Reference |
| Acrophobia | 50 mg & 500 mg | 50mg as effective as 500mg | |
| Social Anxiety Disorder | 50 mg | Positive | |
| Panic Disorder | 50 mg | Positive | |
| Obsessive-Compulsive Disorder (Pediatric) | 25 mg or 50 mg | No significant overall effect | |
| General Anxiety Disorders (Meta-Analysis) | 50 - 250 mg | Small to moderate effect |
Table 2: Summary of D-Cycloserine Timing in Clinical Trials
| Study Population | Timing of Administration | Outcome | Reference |
| Social Anxiety Disorder | 1 hour before session | Positive | |
| Social Anxiety Disorder | Before or After Session | Both effective | |
| Acrophobia | 2-4 hours before session | Positive | |
| Acrophobia | Immediately after session | No significant difference from placebo | |
| Meta-Analysis | >60 minutes before exposure | Better outcomes | |
| Meta-Analysis | Immediately before or after | Greatest effects |
Experimental Protocols
Key Experiment: D-Cycloserine Augmented Exposure Therapy for Social Anxiety Disorder (Adapted from Hofmann et al., 2006 & Smits et al., 2013)
-
Participant Selection: Participants meeting DSM-IV criteria for social anxiety disorder, with no concomitant psychotropic medication.
-
Treatment Protocol: A standardized 12-session group Cognitive Behavioral Therapy (CBT) protocol with a focus on in-session exposures.
-
Randomization: Participants are randomized in a double-blind manner to receive either 50 mg of D-cycloserine or a placebo.
-
Drug Administration: The capsule (DCS or placebo) is administered 1 hour before the start of specific exposure therapy sessions (e.g., sessions 3 through 7).
-
Exposure Exercises: Participants engage in graduated exposure exercises, such as public speaking, role-playing social interactions, and other feared social situations.
-
Outcome Measures:
-
Primary: Clinician-Administered Liebowitz Social Anxiety Scale (LSAS) and the Social Phobic Disorders-Severity Form (SPD-S) at baseline, weekly during treatment, and at follow-up (e.g., 1-week and 3-months post-treatment).
-
Secondary: Subjective Units of Distress Scale (SUDS) ratings are taken at the beginning and end of each exposure exercise to measure within-session fear reduction.
-
-
Data Analysis: Mixed-effects models are used to analyze changes in symptom severity over time, with a focus on the interaction between treatment group (DCS vs. placebo) and time. Moderation analyses can be conducted to determine if factors like within-session fear reduction predict treatment response.
Visualizations
Caption: D-cycloserine's mechanism of action on the NMDA receptor to enhance fear extinction.
References
- 1. tandfonline.com [tandfonline.com]
- 2. NMDA receptors and fear extinction: implications for cognitive behavioral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Cycloserine Effects on Extinction of Conditioned Responses to Drug-Related Cues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. psychiatrictimes.com [psychiatrictimes.com]
Technical Support Center: Addressing Interindividual Pharmacokinetic Variability of Cycloserine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the interindividual pharmacokinetic variability of Cycloserine.
Frequently Asked Questions (FAQs)
Q1: What is the therapeutic drug monitoring (TDM) target for this compound, and when should samples be collected?
A1: The recommended peak serum concentration for this compound is between 20-35 µg/mL to ensure efficacy while minimizing the risk of neurotoxicity.[1][2][3][4] Blood samples for peak concentration measurement should be collected 2 to 4 hours after oral administration.[2] For patients with suspected delayed absorption, it is advisable to collect samples at 2, 4, and 6 hours post-dose.
Q2: How frequently should this compound serum concentrations be monitored?
A2: Serum levels should be monitored within the first 1-2 weeks of initiating therapy. For patients with renal impairment, more frequent monitoring, such as weekly, is recommended until the levels are stable. For other patients, after the initial monitoring, levels can be checked every 6 months, or more frequently if there are concerns about malabsorption, treatment failure, or the emergence of neuropsychiatric side effects.
Q3: What are the primary factors contributing to the interindividual pharmacokinetic variability of this compound?
A3: The main factors include:
-
Renal Function: this compound is primarily excreted by the kidneys, so renal impairment can significantly prolong its half-life and increase serum concentrations.
-
Body Weight: Dosage is often calculated based on body weight (10-15 mg/kg/day).
-
Co-medications: Concurrent use of drugs like ethionamide and isoniazid can increase the risk of neurotoxicity.
-
Smoking: Smoking has been shown to increase the non-renal clearance of this compound.
-
Alcohol Consumption: Alcohol can increase the risk of seizures in patients taking this compound.
Q4: Are there any known genetic polymorphisms that affect this compound pharmacokinetics?
A4: Currently, there is limited specific information on genetic polymorphisms that directly and significantly impact the metabolism and pharmacokinetics of this compound. While pharmacogenomics plays a role in the metabolism of many drugs, including other anti-tuberculosis agents, the direct influence of common polymorphisms like those in N-acetyltransferase 2 (NAT2) on this compound levels is not well-established in the literature. Further research is needed in this area.
Troubleshooting Guides
Issue 1: Higher-than-expected this compound peak serum concentrations (>35 µg/mL).
Cause: This could be due to excessive dosage, impaired renal function, or drug-drug interactions.
Solution:
-
Verify Dosage: Double-check the administered dose against the patient's body weight and the recommended dosing guidelines.
-
Assess Renal Function: Evaluate the patient's creatinine clearance. Dose adjustments are necessary for patients with renal impairment (see Table 2).
-
Review Co-medications: Check for concurrent medications that may interact with this compound, such as isoniazid, which can enhance CNS toxicity.
-
Dose Adjustment: If the peak level is between 35 to 50 µg/mL, consider a 25% dose reduction. If the level exceeds 50 µg/mL, a 50% dose reduction may be necessary. Re-check the serum concentration four days after the dose adjustment.
Issue 2: Lower-than-expected this compound peak serum concentrations (<20 µg/mL).
Cause: This may result from an inadequate dose, patient non-adherence, malabsorption, or drug-drug interactions.
Solution:
-
Confirm Adherence: Ensure the patient is taking the medication as prescribed.
-
Evaluate for Malabsorption: If malabsorption is suspected, consider investigating potential gastrointestinal issues.
-
Review Co-medications: Assess for any medications that might interfere with the absorption of this compound.
-
Dose Adjustment: If the peak level is below 15 µg/mL, an increase in the dose may be warranted.
-
Consider Delayed Absorption: If absorption is slow, the true peak concentration may occur later. Consider serial sampling at 2, 4, and 6 hours post-dose to capture the Cmax accurately.
Issue 3: Patient develops neuropsychiatric symptoms (e.g., confusion, depression, seizures).
Cause: Neurotoxicity is a known adverse effect of this compound and is often concentration-dependent. It can be exacerbated by high serum levels, concurrent use of other neurotoxic drugs, and alcohol. The mechanism involves pyridoxine (vitamin B6) antagonism and interaction with NMDA receptors in the central nervous system.
Solution:
-
Measure Serum Concentration: Immediately determine the patient's peak this compound serum level.
-
Reduce or Discontinue Dose: If the patient exhibits symptoms of CNS toxicity, the dosage should be reduced, or the drug should be discontinued.
-
Administer Pyridoxine: Co-administration of pyridoxine (Vitamin B6) at a dose of 50 mg for every 250 mg of this compound is recommended to mitigate neurotoxicity.
-
Manage Symptoms: Sedatives may be used to control anxiety, and anticonvulsants can manage seizures.
Quantitative Data Summary
Table 1: this compound Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Therapeutic Peak Serum Concentration | 20-35 µg/mL | |
| Time to Peak Concentration (Tmax) | 2-4 hours | |
| Half-life (t½) | ~10 hours (normal renal function) | |
| Oral Bioavailability | 70-90% | |
| Excretion | 60-70% unchanged in urine |
Table 2: this compound Dosage Adjustment in Renal Impairment
| Creatinine Clearance (CrCl) | Recommended Dose Adjustment | Reference |
| 50-80 mL/min | Administer every 12-16 hours | |
| 10-49 mL/min | Administer every 24-36 hours | |
| <30 mL/min | 250 mg once daily or 500 mg 3 times a week | |
| <10 mL/min | Administer every 36-48 hours |
Table 3: Impact of Co-administered Drugs on this compound Pharmacokinetics/Pharmacodynamics
| Co-administered Drug | Effect | Recommendation | Reference |
| Ethionamide | Increased risk of CNS toxicity. Co-administration of this compound can reduce the half-life and AUC of Ethionamide by about one-third. | Monitor closely for enhanced neurotoxicity. | |
| Isoniazid | Increased risk of CNS toxicity. | Monitor closely for enhanced neurotoxicity. |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol is based on a validated liquid chromatography-tandem mass spectrometry method.
1. Sample Preparation (Protein Precipitation) a. To 100 µL of human plasma in a microcentrifuge tube, add an internal standard (e.g., carbamazepine). b. Add 300 µL of acetonitrile to precipitate proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at 13,000 rpm for 10 minutes. e. Transfer the supernatant to a new tube and dilute with 50% methanol.
2. Chromatographic Conditions a. Column: C18 column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase: Methanol and 0.1% formic acid in water (70:30, v/v). c. Flow Rate: 0.8 mL/min. d. Injection Volume: 10 µL. e. Column Temperature: 40°C.
3. Mass Spectrometric Conditions a. Ionization Mode: Electrospray Ionization (ESI), positive mode. b. Detection: Multiple Reaction Monitoring (MRM). c. MRM Transitions:
- This compound: m/z 103 → 75
- Carbamazepine (IS): m/z 237 → 194
4. Calibration and Quantification a. Prepare calibration standards and quality control samples in blank plasma. b. Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. c. The linear range is typically 0.3-70 µg/mL.
Protocol 2: Sample Handling and Stability Testing
1. Blood Collection and Plasma Separation a. Collect blood samples in tubes containing an anticoagulant (e.g., EDTA or heparin). b. Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma. c. Transfer the plasma to labeled polypropylene tubes.
2. Storage a. For short-term storage (up to 48 hours), store plasma samples at 2-8°C. b. For long-term storage, store plasma samples at -80°C.
3. Stability Testing a. Freeze-Thaw Stability: Analyze samples after three freeze-thaw cycles. This compound in plasma is generally stable for at least three freeze-thaw cycles. b. Short-Term (Bench-Top) Stability: Keep plasma samples at room temperature for a defined period (e.g., 4-6 hours) before processing and analysis to assess stability under typical laboratory conditions. c. Long-Term Stability: Analyze stored samples at regular intervals (e.g., 1, 3, 6 months) to determine the long-term stability at -80°C. d. Post-Preparative Stability: Assess the stability of the processed samples in the autosampler over the expected duration of the analytical run. This compound has been shown to be stable in the processed sample for at least 48 hours at 8°C.
Note on Stability in Culture Medium: this compound can degrade in culture medium at 37°C, which can affect the results of in vitro drug susceptibility testing. The degradation is time-dependent and should be considered when interpreting minimum inhibitory concentration (MIC) values.
Visualizations
Caption: Workflow for Therapeutic Drug Monitoring of this compound.
Caption: Proposed Mechanism of this compound-Induced Neurotoxicity.
References
- 1. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. This compound - TB DRUG MONOGRAPHS [tbdrugmonographs.co.uk]
- 3. ctca.org [ctca.org]
- 4. Validation of this compound Efficacy in Treatment of Multidrug-Resistant and Extensively Drug-Resistant Tuberculosis in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield and purity of chemical synthesis of Cycloserine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of the chemical synthesis of D-Cycloserine.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the chemical synthesis of D-Cycloserine?
A1: The most prevalent and economically viable starting material for the synthesis of D-Cycloserine is D-serine.[1][2][3][4][5] Other starting points, such as DL-serine, have also been reported, but they require an additional resolution step to separate the desired D-enantiomer.
Q2: What are the key steps in the synthesis of D-Cycloserine from D-serine?
A2: The synthesis generally involves three main stages:
-
Esterification of D-serine to protect the carboxylic acid functionality, typically forming D-serine methyl ester hydrochloride.
-
Chlorination of the D-serine ester to replace the hydroxyl group with a chlorine atom, yielding D-α-amino-β-chloropropionic acid methyl ester hydrochloride.
-
Cyclization of the chlorinated intermediate with hydroxylamine in the presence of a base to form the D-Cycloserine ring.
Q3: What are the major impurities encountered during D-Cycloserine synthesis?
A3: Common process-related impurities include unreacted starting materials like D-serine, intermediates such as 3-chloro-D-alanine methyl ester hydrochloride, and byproducts from side reactions. A significant impurity that can form during the synthesis and upon storage is the Cycloserine dimer (2,5-bis(aminoxymethyl)-3,6-piperazinedione).
Q4: Why is the purification of D-Cycloserine challenging?
A4: The high solubility of D-Cycloserine in water makes its isolation and purification from aqueous reaction mixtures difficult, often leading to product loss during extraction and crystallization.
Q5: What analytical techniques are used to determine the purity of D-Cycloserine?
A5: High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of D-Cycloserine and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation and impurity profiling.
Troubleshooting Guides
Problem 1: Low Overall Yield
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Esterification | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or the amount of acid catalyst (e.g., HCl gas). | Drive the reaction to completion, maximizing the yield of the D-serine ester intermediate. |
| Side Reactions During Chlorination | Maintain a low reaction temperature (typically below 0°C) during the addition of the chlorinating agent (e.g., phosphorus pentachloride or thionyl chloride) to minimize elimination and polymerization reactions. | Reduce the formation of undesired byproducts and improve the yield of the chlorinated intermediate. |
| Inefficient Cyclization | Optimize the pH of the reaction mixture during cyclization. The reaction is typically carried out under basic conditions. Ensure the slow and controlled addition of the base to prevent the degradation of hydroxylamine. | Facilitate the intramolecular cyclization and minimize the hydrolysis of the ester and other side reactions. |
| Product Loss During Work-up and Purification | Due to the high water solubility of this compound, minimize the volume of aqueous solutions used. Employ techniques like salting out to decrease its solubility in the aqueous phase before extraction. Use a suitable anti-solvent like isopropanol or ethanol to improve crystallization efficiency. | Enhance the recovery of the final product from the reaction mixture. |
| Use of Protecting Groups | Employing protecting groups for the amino functionality of D-serine, such as trifluoroacetyl, can prevent side reactions and lead to a cleaner reaction profile, ultimately improving the overall yield. | A more controlled reaction with fewer byproducts, leading to a higher yield of the desired product. |
Problem 2: High Levels of Impurities
| Impurity | Possible Cause | Troubleshooting Step | Expected Outcome |
| This compound Dimer | Dimerization is favored under acidic conditions and can also occur during storage. | Maintain a slightly basic pH during the final purification and storage. Avoid prolonged exposure to acidic environments. The addition of citrate or ethylenediaminetetraacetic acid to the mobile phase in HPLC analysis may prevent on-column dimerization. | Minimize the formation of the dimer impurity, leading to a purer final product. |
| Unreacted D-serine or Intermediates | Incomplete reactions in the preceding steps. | Ensure each reaction step goes to completion by monitoring with TLC or HPLC. Adjust reaction times, temperatures, or reagent stoichiometry as needed. | Reduce the carry-over of starting materials and intermediates into the final product. |
| Enantiomeric Impurity (L-Cycloserine) | Racemization during the synthesis, particularly if harsh basic or acidic conditions are used. | Employ mild reaction conditions and carefully control the pH throughout the synthesis. A chiral HPLC method can be used to determine the enantiomeric purity. | Maintain the stereochemical integrity of the D-enantiomer, ensuring high optical purity. |
Data Presentation
Table 1: Comparison of Different Synthetic Routes for D-Cycloserine
| Starting Material | Key Reagents/Strategy | Overall Yield (%) | Purity (%) | Reference |
| D-serine | Esterification, Chlorination with PCl₅, Cyclization | Not specified | >99.5 | |
| D-serine | N-trifluoroacetyl protection, "one-pot" cyclization | 52.1 | >98 | |
| DL-serine methyl ester | Resolution with D- and L-tartaric acids | 19.8 | Not specified | |
| D-serine | Protection-deprotection strategy | 61 | >99 |
Experimental Protocols
Protocol 1: Synthesis of D-Cycloserine from D-serine via Chlorination
This protocol is a generalized representation based on common synthetic routes.
Step 1: Esterification of D-serine
-
Suspend D-serine in absolute methanol in a reaction vessel.
-
Cool the mixture to 5-10°C.
-
Bubble dry hydrogen chloride gas through the suspension until saturation.
-
Allow the reaction to warm to room temperature and then reflux for 3 hours.
-
Cool the mixture and evaporate the solvent under reduced pressure.
-
Add ethyl acetate to the residue to induce crystallization of D-serine methyl ester hydrochloride.
-
Filter the crystals, wash with cold ethyl acetate, and dry under vacuum.
Step 2: Chlorination of D-serine methyl ester hydrochloride
-
Suspend phosphorus pentachloride in dichloromethane in a dry reaction vessel and cool to below 0°C.
-
Slowly add the D-serine methyl ester hydrochloride from Step 1 in portions, maintaining the temperature below 0°C.
-
After the addition is complete, stir the reaction at 0-5°C for 1 hour, then at room temperature for 1 hour.
-
Cool the mixture again to 0-5°C and stir for another hour.
-
Filter the resulting solid, wash with cold dichloromethane, and dry under vacuum to obtain D-chloro serine methyl ester hydrochloride.
Step 3: Cyclization to D-Cycloserine
-
Prepare a solution of sodium hydroxide in methanol.
-
In a separate vessel, dissolve hydroxylamine hydrochloride in methanol and add it to the sodium hydroxide solution at room temperature.
-
Add the D-chloro serine methyl ester hydrochloride from Step 2 to the hydroxylamine solution.
-
Stir the reaction mixture at room temperature for several hours.
-
Neutralize the reaction mixture with glacial acetic acid to a pH of approximately 6.
-
Cool the mixture to induce crystallization of the crude D-Cycloserine.
-
Filter the crude product and wash with a cold ethanol/isopropanol mixture.
Step 4: Purification by Recrystallization
-
Dissolve the crude D-Cycloserine in a minimal amount of hot water.
-
Add activated carbon and stir for 1 hour for decolorization.
-
Filter the hot solution to remove the activated carbon.
-
Add a suitable anti-solvent, such as isopropanol, to the filtrate.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Filter the purified D-Cycloserine crystals, wash with cold isopropanol, and dry under vacuum.
Visualizations
Caption: Synthetic workflow for D-Cycloserine from D-serine.
Caption: Troubleshooting logic for low yield in D-Cycloserine synthesis.
Caption: Mechanism of action of D-Cycloserine.
References
- 1. This compound fatty acid derivatives as prodrugs: synthesis, degradation and in vitro skin permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC-UV Method and the DOSY NMR Method. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing Cycloserine Side Effects in Long-Term MDR-TB Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the side effects of cycloserine during long-term multidrug-resistant tuberculosis (MDR-TB) treatment.
Troubleshooting Guides
Issue: Patient Exhibiting Neuropsychiatric Symptoms (Anxiety, Depression, Psychosis)
Initial Assessment:
-
Symptom Characterization: Document the specific nature, severity, and onset of neuropsychiatric symptoms. Differentiate between anxiety, depression, confusion, hallucinations, and suicidal ideation.[1][2][3]
-
Temporal Correlation: Establish a clear timeline between the initiation of this compound and the appearance of symptoms. Psychosis often appears within the first few weeks of therapy.[2]
-
Rule out Confounding Factors: Assess for other potential causes, including co-administered medications (e.g., isoniazid, ethionamide), alcohol or substance use, and pre-existing psychiatric conditions.[4]
Troubleshooting Steps:
-
Therapeutic Drug Monitoring (TDM): Immediately perform TDM to determine the patient's peak plasma this compound concentration. Levels exceeding 35 µg/mL are associated with an increased risk of CNS toxicity.
-
Dosage Adjustment: If the peak concentration is high (>35 µg/mL), consider a dose reduction. For levels between 35-50 µg/mL, a 25% dose reduction is a potential starting point. For levels >50 µg/mL, halving the dose may be necessary. Re-check levels after four days.
-
Pyridoxine (Vitamin B6) Co-administration: Ensure the patient is receiving adequate pyridoxine supplementation. The typical dosage is 50 mg for every 250 mg of this compound, with some recommendations of 100 mg or more daily.
-
Pharmacological Intervention: For severe symptoms, consider the use of antipsychotic medications or benzodiazepines.
-
Temporary Discontinuation: If symptoms are severe or do not resolve with dose reduction, temporary discontinuation of this compound may be required. Once symptoms resolve, a re-challenge at a lower dose with close monitoring can be considered.
Issue: Patient Experiencing Seizures
Initial Assessment:
-
Confirm Seizure Activity: Obtain a detailed clinical description of the event to confirm it was a seizure.
-
Review Medical History: Check for any personal or family history of epilepsy or other seizure disorders, as this compound is contraindicated in these patients.
-
Assess for Risk Factors: Investigate for concurrent alcohol use, high this compound dosage, or co-administration with other neurotoxic drugs like fluoroquinolones.
Troubleshooting Steps:
-
Immediate Discontinuation: this compound should be stopped immediately in any patient who experiences a seizure.
-
Therapeutic Drug Monitoring (TDM): Although the drug is being stopped, obtaining a serum level can help confirm if toxicity was the likely cause.
-
Neurological Consultation: A thorough neurological workup should be initiated to rule out other underlying causes.
-
Pyridoxine Dosing: Ensure adequate pyridoxine is being administered, as it can help mitigate neurotoxicity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of long-term this compound treatment for MDR-TB?
The most frequently reported side effects are related to the central nervous system (CNS). These can range from headaches, dizziness, and drowsiness to more severe neuropsychiatric disturbances such as depression, anxiety, confusion, psychosis, and seizures.
Q2: What is the mechanism behind this compound-induced neurotoxicity?
This compound is a structural analog of D-alanine. While its antibacterial effect comes from inhibiting bacterial cell wall synthesis, its neurotoxicity is primarily due to its action on the N-methyl-D-aspartate (NMDA) receptors in the brain, where it acts as a partial agonist. This can disrupt normal neurotransmission and lead to psychiatric symptoms. Another proposed mechanism involves the creation of a hyperdopaminergic state at doses above 100mg.
Q3: How can we proactively monitor for this compound toxicity?
Regular clinical monitoring for neurological and psychiatric symptoms is crucial, especially during the initial weeks of treatment. Therapeutic Drug Monitoring (TDM) is a key tool to ensure serum concentrations remain within the therapeutic range (20-35 mg/L peak) and do not reach toxic levels. Baseline and periodic assessment of renal function is also important as impaired renal clearance can lead to drug accumulation.
Q4: What is the role of pyridoxine in managing this compound side effects?
Pyridoxine (vitamin B6) is routinely co-administered with this compound to prevent and manage neurotoxicity, particularly peripheral neuropathy. It is recommended that all patients receiving this compound also take pyridoxine. The usual dose ranges from 50mg to 100mg daily, and can be up to 50mg for every 250mg of this compound.
Q5: Are there any significant drug-drug interactions with this compound that can exacerbate side effects?
Yes, co-administration with isoniazid can increase the risk of CNS toxicity. Concurrent use of ethionamide may also enhance neurotoxic effects. Alcohol should be avoided as it increases the risk of seizures.
Data Presentation
Table 1: Incidence of this compound-Associated Adverse Drug Reactions (ADRs)
| Adverse Drug Reaction | Incidence Rate | Reference |
| Any ADR | 9.0% - 11.1% | |
| Psychiatric Disorders | 4.3% - 9.7% | |
| Psychosis | 8% - 12% | |
| Depression/Anxiety | 9.7% - 50% | |
| Headache | Common | |
| Seizures | Rare | |
| Peripheral Neuropathy | 13.8% |
Table 2: Therapeutic Drug Monitoring (TDM) Parameters for this compound
| Parameter | Recommended Range/Value | Reference |
| Peak Serum Concentration (Therapeutic) | 20 - 35 mg/L | |
| Peak Serum Concentration (Toxic) | > 35 mg/L | |
| Time to Peak Concentration | 3 - 4 hours post-dose | |
| Monitoring Frequency (Initial) | After 4 days on target dose, then fortnightly for one month | |
| Monitoring Frequency (Stable) | At least every 6 months |
Experimental Protocols
Protocol: Quantification of this compound in Plasma using High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the peak plasma concentration of this compound for therapeutic drug monitoring.
-
Sample Collection: Collect 3-5 mL of venous blood in a heparinized tube at 2-4 hours post-administration of the this compound dose.
-
Sample Preparation:
-
Centrifuge the blood sample at 3000 rpm for 10 minutes to separate the plasma.
-
To 200 µL of plasma, add 400 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer (pH 6.0) and methanol (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 218 nm.
-
Injection Volume: 20 µL.
-
-
Quantification: Create a standard curve using known concentrations of this compound. The concentration of this compound in the patient sample is determined by comparing its peak area to the standard curve.
Protocol: Assessment of Neuropsychiatric Symptoms using Standardized Scales
-
Objective: To systematically monitor and quantify changes in a patient's mental state during this compound treatment.
-
Methodology:
-
Administer standardized psychiatric rating scales at baseline (before starting this compound) and at regular follow-up visits (e.g., weekly for the first month, then monthly).
-
For Depression: Use the Patient Health Questionnaire-9 (PHQ-9). A score of ≥10 suggests moderate to severe depression.
-
For Anxiety: Use the Generalized Anxiety Disorder 7-item (GAD-7) scale.
-
For Psychosis: Use the Brief Psychiatric Rating Scale (BPRS), focusing on items related to hallucinations, unusual thought content, and bizarre behavior.
-
-
Interpretation: A significant increase in scores from baseline should trigger a clinical re-evaluation, consideration of TDM, and potential intervention as outlined in the troubleshooting guide.
Visualizations
Caption: Mechanism of Action of this compound on Bacterial Cell Wall Synthesis.
Caption: Signaling Pathway of this compound-Induced Neurotoxicity.
Caption: Troubleshooting Workflow for this compound-Induced Neuropsychiatric Side Effects.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. jpc.tums.ac.ir [jpc.tums.ac.ir]
- 3. Neuropsychiatric reactions induced by this compound in the treatment of multidrug-resistant tuberculosis: what an Indian female patient tells us - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
Technical Support Center: Detection of Low Levels of Cycloserine in Plasma
Welcome to the technical support center for the analysis of Cycloserine in plasma. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in refining their analytical methods for detecting low concentrations of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and sensitive method for detecting low levels of this compound in plasma?
A1: The most prevalent and sensitive methods are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] These methods offer high selectivity and sensitivity, allowing for the quantification of low concentrations of this compound, which is crucial for pharmacokinetic studies.[2][3]
Q2: What are the typical sample preparation techniques for extracting this compound from plasma?
A2: Common techniques include protein precipitation and solid-phase extraction (SPE).
-
Protein precipitation is a simpler and faster method, often carried out with acetonitrile or methanol. This technique is suitable for many applications, but may be more susceptible to matrix effects.
-
Solid-phase extraction (SPE) is a more selective method that can provide cleaner extracts, leading to reduced matrix effects and potentially better sensitivity. Waters Oasis MCX cartridges are an example of a type of SPE column used for this compound extraction.
Q3: What are the key validation parameters to consider when developing a method for this compound detection?
A3: Key validation parameters include:
-
Linearity: The concentration range over which the detector response is proportional to the analyte concentration.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Precision and Accuracy: The closeness of repeated measurements (precision) and the closeness of the measured value to the true value (accuracy).
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of this compound in plasma samples under various storage and handling conditions, such as freeze-thaw cycles.
Q4: Are there any known challenges associated with the analysis of this compound?
A4: A significant challenge in the bioanalysis of this compound is managing matrix effects, which can suppress or enhance the analyte signal in LC-MS/MS, affecting accuracy and precision. Another challenge can be the hydrophilic nature of this compound, which may require specific chromatographic conditions, such as Hydrophilic Interaction Liquid Chromatography (HILIC), for good retention and separation.
Troubleshooting Guides
Issue 1: Low Sensitivity / Inability to Detect Low Levels of this compound
| Possible Cause | Suggested Solution |
| Inefficient Extraction | * Optimize the protein precipitation procedure by testing different organic solvents (e.g., methanol, acetonitrile) and solvent-to-plasma ratios. * Consider switching to solid-phase extraction (SPE) for a cleaner sample and potentially higher recovery. |
| Suboptimal Chromatographic Conditions | * Ensure the mobile phase composition is optimized for this compound retention. Given its hydrophilic nature, a HILIC column or an aqueous normal phase (ANP) column might provide better results than traditional reversed-phase columns. * Adjust the mobile phase pH. |
| Poor Ionization in Mass Spectrometer | * Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). This compound is typically detected in positive ion mode. * Ensure the mobile phase contains an appropriate modifier, such as formic acid, to promote protonation. |
| Incorrect MS/MS Transition Monitored | * Confirm the precursor and product ions for this compound. A common transition is m/z 103 → 75. |
Issue 2: Poor Peak Shape (e.g., Tailing, Splitting)
| Possible Cause | Suggested Solution |
| Column Overload | * Dilute the sample to ensure the injected amount is within the linear range of the method. |
| Incompatible Injection Solvent | * Whenever possible, dissolve the final extract in a solvent that is of similar or weaker elution strength than the initial mobile phase. |
| Secondary Interactions with Column Stationary Phase | * Some columns may have residual silanol groups that can interact with the analyte, causing peak tailing. Consider using a column with end-capping or trying a different stationary phase chemistry. It has been noted that some HPLC methods for D-cycloserine impurity profiling are not repeatable due to the variable response of its dimer, which can bind to free silanol groups on the column. |
| pH of Mobile Phase Close to pKa of this compound | * Adjust the pH of the mobile phase to be at least 1.5-2 pH units away from the pKa of this compound to ensure it is in a single ionic state. |
Issue 3: High Matrix Effects Leading to Poor Accuracy and Precision
| Possible Cause | Suggested Solution |
| Co-eluting Endogenous Plasma Components | * Improve the sample cleanup process. Solid-phase extraction (SPE) is generally more effective at removing interfering matrix components than protein precipitation. * Modify the chromatographic method to better separate this compound from interfering compounds. This could involve adjusting the gradient, changing the mobile phase composition, or trying a different column. |
| Insufficient Sample Dilution | * A strategy of protein precipitation followed by a significant dilution of the sample has been shown to effectively reduce matrix effects. |
| Use of an Inappropriate Internal Standard (IS) | * Ensure the selected internal standard has similar chromatographic and ionization behavior to this compound to compensate for matrix effects. Propranolol and niacin have been successfully used as internal standards. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is adapted from a method developed for the analysis of this compound in patient plasma.
-
Thaw Plasma: Allow frozen plasma samples to thaw at room temperature.
-
Aliquoting: Pipette a small volume of plasma (e.g., 50 µL) into a microcentrifuge tube.
-
Add Internal Standard: Add the internal standard solution (e.g., propranolol in methanol).
-
Precipitation: Add a sufficient volume of cold methanol to precipitate the plasma proteins.
-
Vortex: Vortex the mixture thoroughly for about 1 minute.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is based on a validated method for determining this compound levels in human plasma.
-
Conditioning: Condition a Waters Oasis MCX SPE cartridge with methanol followed by water.
-
Sample Loading: Load the plasma sample (e.g., 0.2 mL) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elution: Elute the this compound and internal standard (e.g., niacin) from the cartridge using an appropriate elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase and inject it into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize the performance characteristics of various published methods for this compound detection in plasma.
Table 1: Method Performance Comparison
| Method | Sample Preparation | Linearity Range (µg/mL) | LLOQ (µg/mL) | Recovery (%) | Reference |
| HPLC-MS/MS | Solid-Phase Extraction | 0.3 - 30 | 0.3 | 77.2 | |
| UPLC-MS/MS | Protein Precipitation | 0.01 - 50 | 0.01 | 88.7 - 91.2 | |
| LC-MS/MS | Protein Precipitation | 0.3 - 70 | 0.3 | Not Reported | |
| LC-MS/MS | Protein Precipitation with Dilution | Not Specified | 0.3 | Not Reported | |
| HPLC-Fluorescence | Derivatization | Not Specified | 0.01 | Not Reported |
Visualizations
References
- 1. Development and validation of a LC-MS/MS method for D-cycloserine determination in human plasma for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive Ultra-performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of this compound in Plasma for a Pharmacokinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. he01.tci-thaijo.org [he01.tci-thaijo.org]
Technical Support Center: Optimizing Cycloserine Combination Regimens for XDR-TB
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing combination regimens including Cycloserine (CS) for Extensively Drug-Resistant Tuberculosis (XDR-TB).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound against Mycobacterium tuberculosis?
A1: this compound is a structural analog of the amino acid D-alanine.[1] It competitively inhibits two essential enzymes in the peptidoglycan synthesis pathway of the bacterial cell wall: Alanine Racemase (Alr) and D-alanine:D-alanine Ligase (Ddl).[1][2][3] Alr is responsible for converting L-alanine to D-alanine, and Ddl catalyzes the formation of the D-alanine-D-alanine dipeptide.[1] Inhibition of these enzymes disrupts cell wall synthesis, leading to bacterial cell death. This dual-inhibition mechanism is thought to contribute to the low rate of clinical resistance to this compound.
Q2: What are the known mechanisms of resistance to this compound in M. tuberculosis?
A2: Resistance to this compound can arise from several genetic mutations. Overexpression of the alr gene, which encodes Alanine Racemase, is a primary mechanism of resistance. Mutations in the alr gene itself have also been identified in resistant strains. While less common, overexpression of the ddl gene, encoding D-alanine:D-alanine Ligase, can also confer a lower level of resistance. Other identified mutations associated with this compound resistance are found in genes involved in various cellular processes, including lipid metabolism, stress response, and transport systems, suggesting a more complex resistance landscape than previously understood. Loss-of-function mutations in the ald gene, encoding L-alanine dehydrogenase, have also been linked to this compound resistance in clinical isolates.
Q3: What is the recommended dosage for this compound in XDR-TB treatment regimens, and what are the pharmacokinetic targets?
A3: The optimal dosing for this compound in XDR-TB is still under investigation, with a balance needed between efficacy and toxicity. Typical dosages range from 500 mg to 1000 mg per day, often administered in two divided doses. Pharmacokinetic/pharmacodynamic (PK/PD) studies suggest that the efficacy of this compound is driven by the percentage of time the drug concentration remains above the Minimum Inhibitory Concentration (%T > MIC). A target of %T > MIC of 30% has been associated with a 1.0 log10 CFU/mL kill. To minimize the risk of neurotoxicity, it is recommended to maintain peak serum concentrations between 20-35 µg/mL. Therapeutic drug monitoring is advised for patients on higher doses or those with renal impairment.
Q4: What are the major adverse effects associated with this compound, and how can they be managed in a research setting?
A4: The most significant adverse effects of this compound are related to the central nervous system (CNS). These can include headaches, drowsiness, depression, dizziness, confusion, psychosis, and seizures. These effects are dose-dependent and more likely to occur at peak serum concentrations above 35 µg/mL. In a research or clinical setting, co-administration of pyridoxine (Vitamin B6) is recommended to mitigate neurotoxicity. Careful monitoring for CNS side effects is crucial, and dose reduction or discontinuation may be necessary if severe symptoms arise.
Q5: Does this compound exhibit synergistic or antagonistic effects with other anti-TB drugs?
A5: While the search results do not provide a comprehensive list of synergistic and antagonistic interactions, some information on co-administration is available. Ethionamide and isoniazid may increase the risk of neurotoxicity when used with this compound. One study suggested that this compound, when added to a background regimen, improved treatment outcomes for simple MDR-TB but not for pre-XDR or XDR-TB, indicating that for highly resistant strains, more potent combination drugs are necessary. Further research is needed to fully elucidate the synergistic and antagonistic interactions of this compound with other anti-TB agents.
Troubleshooting Guides
Problem: Inconsistent Minimum Inhibitory Concentration (MIC) results for this compound.
-
Possible Cause 1: Media composition. The MIC of this compound can be affected by the components of the culture medium. D-alanine in the medium can antagonize the action of this compound, leading to falsely elevated MICs.
-
Troubleshooting Step: Ensure the use of a standardized, validated medium for susceptibility testing that has a defined and low concentration of D-alanine.
-
Possible Cause 2: Inoculum preparation. Variability in the inoculum size can lead to inconsistent MIC results.
-
Troubleshooting Step: Strictly adhere to standardized protocols for inoculum preparation to ensure a consistent bacterial density in each assay.
-
Possible Cause 3: Instability of this compound. this compound can be unstable in solution.
-
Troubleshooting Step: Prepare fresh solutions of this compound for each experiment and avoid repeated freeze-thaw cycles.
Problem: High incidence of neurotoxicity in an animal model treated with a this compound-containing regimen.
-
Possible Cause 1: High dosage. The administered dose of this compound may be too high for the specific animal model, leading to toxic plasma concentrations.
-
Troubleshooting Step: Perform a dose-ranging study to determine the maximum tolerated dose in your model. Monitor plasma drug concentrations to ensure they are within a therapeutic and non-toxic range (ideally with peaks below 35 µg/mL).
-
Possible Cause 2: Drug-drug interactions. Other drugs in the regimen may be exacerbating the neurotoxic effects of this compound.
-
Troubleshooting Step: Review the known interactions of all drugs in the combination regimen. If possible, substitute drugs known to have overlapping neurotoxic profiles.
-
Troubleshooting Step: Supplement the animals' diet with pyridoxine (Vitamin B6) to help mitigate neurotoxicity.
Problem: Emergence of this compound resistance during an in vitro evolution experiment.
-
Possible Cause 1: Sub-optimal drug concentration. Maintaining a drug concentration below the mutant prevention concentration can select for resistant mutants.
-
Troubleshooting Step: Ensure that the drug concentration used in the experiment is sufficiently high to inhibit the growth of both wild-type and first-step resistant mutants.
-
Possible Cause 2: Monotherapy. Exposing the bacteria to this compound as a single agent increases the likelihood of selecting for resistant mutants.
-
Troubleshooting Step: Conduct the experiment using a combination of drugs with different mechanisms of action to suppress the emergence of resistance.
-
Troubleshooting Step: Sequence the genomes of the resistant isolates to identify the genetic basis of resistance. This can provide valuable insights into the resistance mechanisms and inform the design of future experiments. Look for mutations in genes such as alr, ddl, and ald.
Data Presentation
Table 1: Pharmacokinetic and Pharmacodynamic Parameters of this compound
| Parameter | Value | Reference |
| Therapeutic Peak Serum Concentration | 20-35 µg/mL | |
| Toxic Peak Serum Concentration | > 35 µg/mL | |
| Efficacy Driver | %T > MIC | |
| Target %T > MIC for 1.0 log10 kill | 30% | |
| Tentative Epidemiological Cutoff Value (Sensititre MYCOTB) | 64 mg/L | |
| Recommended Daily Dosage | 500-1000 mg (divided doses) |
Table 2: Clinical Efficacy of this compound-Containing Regimens in MDR/XDR-TB
| Patient Population | Treatment Success Rate | Reference |
| MDR-TB (with this compound) | 69.4% | |
| MDR-TB (without this compound) | 59.7% | |
| Pre-XDR-TB (with this compound) | 56.3% | |
| Pre-XDR-TB (without this compound) | 56.9% | |
| XDR-TB (with this compound) | 45.5% | |
| XDR-TB (without this compound) | 46.2% |
Table 3: Common Adverse Drug Reactions Associated with this compound
| Adverse Reaction | Frequency | Management | Reference |
| CNS Effects (drowsiness, headache, dizziness) | Occur in ~30% of patients on 500 mg/day | Dose reduction, pyridoxine supplementation | |
| Psychosis, Seizures | Less common, dose-dependent | Discontinuation of drug, anticonvulsants | |
| Peripheral Neuropathy | Rare | Pyridoxine supplementation |
Experimental Protocols
Protocol 1: Determination of this compound Minimum Inhibitory Concentration (MIC) using Microplate AlamarBlue Assay (MABA)
-
Preparation of Drug Solutions: Prepare a stock solution of this compound in sterile distilled water. Serially dilute the stock solution in 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to achieve the desired final concentrations (e.g., 2 to 64 µg/mL).
-
Inoculum Preparation: Culture M. tuberculosis in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute 1:50 in 7H9 broth.
-
Assay Setup: Add 100 µL of the appropriate drug dilution to each well of a 96-well microplate. Add 100 µL of the prepared inoculum to each well. Include a drug-free control well and a sterile control well.
-
Incubation: Seal the plate and incubate at 37°C for 7 days.
-
Addition of AlamarBlue: After incubation, add 20 µL of AlamarBlue reagent to each well.
-
Reading Results: Incubate for another 24 hours and observe for a color change. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink.
Protocol 2: Hollow Fiber System Model of Tuberculosis (HFS-TB) for Pharmacodynamic Evaluation
-
System Setup: Prepare a hollow fiber system according to the manufacturer's instructions. Inoculate the system with a known concentration of M. tuberculosis.
-
Drug Administration: Administer this compound into the central reservoir of the system to mimic human pharmacokinetics. This can be done as a single dose or multiple doses over the course of the experiment. For example, daily doses can be administered to achieve peak concentrations ranging from 0 to over 200 mg/L.
-
Sampling: At regular intervals (e.g., daily), collect samples from the system to determine the concentration of viable bacteria (colony-forming units per mL) and the drug concentration.
-
Data Analysis: Plot the change in bacterial concentration over time for each drug exposure level. Model the pharmacokinetic and pharmacodynamic data to determine the relationship between drug exposure (e.g., %T > MIC) and antibacterial effect. This model can be used to identify the target exposure for a desired level of bacterial killing.
Mandatory Visualization
Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.
Caption: Genetic mechanisms of this compound resistance in M. tuberculosis.
Caption: Experimental workflow for MIC determination using MABA.
References
Validation & Comparative
D-Cycloserine vs. Other NMDA Receptor Modulators: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The N-methyl-D-aspartate (NMDA) receptor is a critical player in synaptic plasticity, learning, and memory. Its dysfunction has been implicated in a range of neuropsychiatric and neurodegenerative disorders, making it a key target for therapeutic intervention. D-cycloserine, a partial agonist at the glycine co-agonist site of the NMDA receptor, has been extensively studied for its potential to modulate receptor activity. This guide provides an objective comparison of D-cycloserine's efficacy with other NMDA receptor modulators, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Mechanism of Action: A Complex Interplay at the Glycine Site
The NMDA receptor is a heterotetrameric ion channel that requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit for activation.[1][2] This dual requirement provides multiple avenues for pharmacological modulation.
D-cycloserine (DCS) exerts its effects by acting as a partial agonist at the glycine binding site on the GluN1 subunit.[3][4] Its unique pharmacological profile is characterized by a dose-dependent biphasic effect: at low doses (less than 100 mg), it potentiates NMDA receptor function, while at higher doses (greater than 500 mg), it can act as a functional antagonist.[5] This is attributed to its partial agonism, where it competes with endogenous full agonists like glycine and D-serine.
The efficacy of D-cycloserine is also dependent on the specific GluN2 subunit composing the NMDA receptor complex. It demonstrates higher efficacy at receptors containing the GluN2C subunit, where it can act as a "super agonist," producing a response greater than that of glycine. In contrast, at receptors with GluN2A or GluN2B subunits, its efficacy is lower than that of glycine.
Another layer to its mechanism involves the inhibition of kynurenine aminotransferases (KATs), enzymes responsible for the synthesis of kynurenic acid, an endogenous antagonist at the NMDA receptor glycine site. By reducing kynurenic acid levels, D-cycloserine may indirectly increase the availability of the glycine site for agonist binding.
Figure 1: Simplified signaling pathway of NMDA receptor modulation.
Quantitative Efficacy Comparison
The following tables summarize the quantitative data on the efficacy of D-cycloserine compared to other NMDA receptor modulators from various preclinical and clinical studies.
Table 1: In Vitro Efficacy at Different NMDA Receptor Subunits
| Compound | Receptor Subunit | Efficacy (% of Glycine Control) | Reference |
| D-Cycloserine | NR1-1a/NR2A | 35-68% | |
| D-Cycloserine | NR1-1a/NR2B | 35-68% | |
| D-Cycloserine | NR1-1a/NR2C | 192% | |
| Glycine | All | 100% (Control) | |
| D-Serine | Not specified | Full Agonist | |
| Sarcosine | Not specified | Indirect (via GlyT1 inhibition) |
Table 2: Clinical Efficacy in Schizophrenia (Negative Symptoms)
| Compound | Dosage | Study Population | Outcome (Standardized Mean Difference vs. Placebo) | Reference |
| D-Cycloserine | 50 mg/day | Schizophrenia | -0.32 (95% CI, -0.75 to 0.11) | |
| Glycine | Not specified | Schizophrenia | Significantly greater improvement than D-cycloserine |
Table 3: Effects on Brain Neurotransmitters (in vivo Proton Magnetic Resonance Spectroscopy)
| Compound | Dosage | Subject Group | % Increase in Glutamate + Glutamine (Glx) | % Increase in GABA | Reference |
| D-Cycloserine | 1000 mg | Healthy Subjects | 69% (SD=48%) | 39% (SD=31%) | |
| Ketamine | Not specified | Depressed Patients | ~40% | ~40% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the efficacy of NMDA receptor modulators.
Radioligand Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor.
-
Objective: To measure the binding affinity (Ki) of a test compound to the NMDA receptor.
-
General Principle: A radiolabeled ligand with known high affinity for the target site (e.g., [³H]MK-801 for the ion channel site, or [³H]glycine for the glycine site) is incubated with a preparation of membranes containing the NMDA receptor. The test compound is added at varying concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the membranes is then measured to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), which is then used to calculate the inhibition constant (Ki).
-
Materials:
-
Membrane preparation from rat cerebral cortex.
-
Radioligand (e.g., [³H]MK-801).
-
Unlabeled ligand for non-specific binding determination (e.g., 10 µM L-glutamate).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to isolate the membrane fraction.
-
Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
-
Figure 2: General workflow for a competitive radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the ion flow across the membrane of a cell expressing specific ion channels, providing a direct measure of receptor function.
-
Objective: To determine the efficacy and potency of a compound by measuring the electrical currents mediated by NMDA receptors expressed in Xenopus oocytes.
-
General Principle: Oocytes are injected with cRNA encoding the desired NMDA receptor subunits. After a few days, the oocytes will express functional NMDA receptors on their surface. Two microelectrodes are inserted into the oocyte, one to measure the membrane potential and the other to inject current to "clamp" the voltage at a set level. The current required to maintain this clamp is a measure of the ion flow through the open channels. The application of agonists, partial agonists, or antagonists will alter this current, allowing for the quantification of their effects.
-
Materials:
-
Xenopus laevis oocytes.
-
cRNA for NMDA receptor subunits (e.g., NR1-1a, NR2A, NR2B, NR2C).
-
Two-electrode voltage clamp amplifier and data acquisition system.
-
Perfusion system.
-
Recording solution (e.g., containing Mg²⁺ to block the channel at resting potential).
-
Test compounds (e.g., D-cycloserine, glycine, NMDA).
-
-
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus frog and inject them with the cRNA for the NMDA receptor subunits of interest.
-
Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes. Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Compound Application: Perfuse the oocyte with the recording solution containing the agonist (NMDA) and the co-agonist (glycine or the test compound) at various concentrations.
-
Current Measurement: Record the changes in the membrane current in response to the application of the compounds.
-
Data Analysis: Construct dose-response curves to determine the EC50 (potency) and maximal response (efficacy) for each compound.
-
Figure 3: Key elements of the NMDA receptor downstream signaling pathway.
Concluding Remarks
D-cycloserine's unique profile as a partial agonist at the NMDA receptor glycine site, with its subunit-specific efficacy and dose-dependent effects, makes it a valuable tool for both research and potential therapeutic applications. However, its efficacy appears to be context-dependent, with factors such as the specific neuropsychiatric condition, the dose administered, and the endogenous levels of glycine and D-serine playing crucial roles.
Comparatively, full agonists at the glycine site, such as glycine and D-serine, may offer greater potentiation of NMDA receptor function, which could be beneficial in conditions characterized by receptor hypofunction, such as schizophrenia. However, this also carries a potential risk of excitotoxicity. Indirect modulators, like the glycine transporter 1 (GlyT1) inhibitor sarcosine, provide another strategy to enhance synaptic glycine levels and may offer a more nuanced approach to receptor modulation.
Channel blockers like ketamine, while demonstrating rapid and robust antidepressant effects, have a different mechanism of action and are associated with psychotomimetic side effects. The observation that high-dose D-cycloserine can induce similar changes in brain neurotransmitter levels as ketamine, without the psychotomimetic effects, suggests that modulation of the glycine site may offer a safer therapeutic window for achieving similar downstream effects.
Future research should continue to explore the therapeutic potential of subtype-selective NMDA receptor modulators and further elucidate the complex interplay between different modulatory sites on the receptor. The detailed experimental protocols provided in this guide serve as a foundation for researchers to conduct rigorous and reproducible studies in this promising area of neuropharmacology.
References
- 1. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]
- 2. The NMDA receptor ‘glycine modulatory site’ in schizophrenia: d-serine, glycine, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Cycloserine in Neuropsychiatric Diseases: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cycloserine? [synapse.patsnap.com]
- 5. psychiatryonline.org [psychiatryonline.org]
Validation of D-cycloserine's effect on synaptic plasticity in hippocampal slices
A comprehensive analysis of D-cycloserine's modulation of long-term potentiation and depression in hippocampal slices, benchmarked against other NMDA receptor glycine site agonists.
This guide provides a detailed comparison of D-cycloserine (DCS), a partial agonist at the N-methyl-D-aspartate (NMDA) receptor glycine binding site, with other key modulators of this site, including the full agonists D-serine and glycine, and the novel partial agonist GLYX-13. The focus is on their effects on synaptic plasticity, specifically long-term potentiation (LTP) and long-term depression (LTD), in ex vivo hippocampal slice preparations. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced effects of these compounds on the cellular mechanisms thought to underlie learning and memory.
Executive Summary
D-cycloserine has been shown to be a positive modulator of NMDA receptor-dependent synaptic plasticity.[1][2] It enhances both LTP and LTD without affecting basal synaptic transmission.[1][2] This modulation is achieved through its action as a partial agonist at the glycine co-agonist site of the NMDA receptor.[1] Compared to the endogenous full agonists D-serine and glycine, DCS exhibits a more nuanced effect, capable of augmenting plasticity under specific conditions. The newer compound, GLYX-13, also a glycine site partial agonist, presents a distinct profile by simultaneously enhancing LTP and reducing LTD. The selection of a specific modulator can therefore have significant implications for therapeutic strategies aimed at enhancing cognitive function.
Comparative Data on Synaptic Plasticity Modulation
The following tables summarize the quantitative effects of D-cycloserine and its alternatives on the induction of LTP and LTD in hippocampal CA1 synapses. Data is presented as the percentage change in the field excitatory postsynaptic potential (fEPSP) slope, a standard measure of synaptic strength.
| Compound | Concentration | Effect on LTP (fEPSP Slope % of Baseline) | Key Findings | Citations |
| Control | N/A | ~150-190% | Establishes baseline LTP magnitude with standard high-frequency stimulation. | |
| D-cycloserine (DCS) | 1 µM | Significantly enhances LTP compared to control. | At low concentrations, DCS effectively doubles the amplitude of LTP induced by sub-maximal stimulation. | |
| 20 µM | Augments LTP induced by high-frequency stimulation. | Can rescue LTP when induction is weakened by other factors. | ||
| 100 µM | Can lower the threshold for LTP induction. | High concentrations may show diminished or no further enhancement. | ||
| D-serine | 10 µM | Numerically increases LTP, but may not be statistically significant. | Can restore LTP when it is impaired. | |
| 100 µM | Restores LTP to control levels in impaired conditions. | As an endogenous co-agonist, its effect depends on the saturation level of the glycine site. | ||
| Glycine | 100 µM | Can enhance NMDA receptor currents, but high concentrations may not enhance or can even impair LTP. | Its effect is dependent on the baseline extracellular concentration and stimulation protocol. | |
| GLYX-13 | 100 nM | 195 ± 9% | Significantly enhances LTP at nanomolar concentrations. | |
| 1 µM | 275 ± 24% | Shows a robust enhancement of LTP. | ||
| 10 µM | 252 ± 11% | Demonstrates a dose-dependent effect with a peak at 1 µM. |
| Compound | Concentration | Effect on LTD (fEPSP Slope % of Baseline) | Key Findings | Citations |
| Control | N/A | Induces LTD with low-frequency stimulation. | Establishes baseline LTD magnitude. | |
| D-cycloserine (DCS) | 20-100 µM | Significantly enhances the magnitude of NMDA receptor-dependent LTD. | Broadens the dynamic range of bidirectional plasticity. | |
| GLYX-13 | 1 µM | Reduces the magnitude of LTD. | Exhibits a unique profile of simultaneously enhancing LTP and suppressing LTD. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation.
Hippocampal Slice Preparation
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice (postnatal days 12-18 or 6-10 weeks of age) are typically used.
-
Anesthesia and Euthanasia: Animals are deeply anesthetized with isoflurane or diethyl ether and euthanized by decapitation, in accordance with institutional animal care and use committee guidelines.
-
Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution. Transverse hippocampal slices (350-400 µm thick) are prepared using a vibratome or tissue chopper.
-
Recovery: Slices are transferred to a holding chamber containing aCSF at room temperature or 32-34°C and allowed to recover for at least 1 hour before recording.
Electrophysiological Recording
-
Recording Chamber: A single slice is transferred to a submerged recording chamber continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min.
-
Electrode Placement: A stimulating electrode is placed in the Schaffer collateral-commissural pathway, and a recording electrode is positioned in the stratum radiatum of the CA1 region to record fEPSPs.
-
Basal Transmission: Baseline synaptic responses are recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulus intensity is adjusted to elicit a response that is 30-50% of the maximal fEPSP amplitude.
-
LTP Induction: Long-term potentiation is typically induced using high-frequency stimulation (HFS), such as one or more trains of 100 Hz for 1 second, or a theta-burst stimulation (TBS) protocol.
-
LTD Induction: Long-term depression is induced using prolonged low-frequency stimulation (LFS), such as 900 pulses at 1 Hz.
-
Data Acquisition and Analysis: fEPSPs are recorded and digitized. The initial slope of the fEPSP is measured and used as an index of synaptic strength. Changes in the fEPSP slope are expressed as a percentage of the pre-induction baseline.
Artificial Cerebrospinal Fluid (aCSF) Composition (in mM)
| Component | Concentration |
| NaCl | 117-124 |
| KCl | 3-5.3 |
| MgSO4 | 1.3-2 |
| NaH2PO4 | 1-1.25 |
| NaHCO3 | 26 |
| Glucose | 10 |
| CaCl2 | 2.5 |
Visualizations
Signaling Pathway for NMDA Receptor-Dependent LTP
The following diagram illustrates the signaling cascade initiated by the activation of the NMDA receptor at the glycine binding site, leading to long-term potentiation.
Caption: NMDA Receptor-mediated LTP signaling cascade.
Experimental Workflow for Hippocampal Slice Electrophysiology
This diagram outlines the sequential steps involved in a typical electrophysiology experiment to assess the effects of pharmacological agents on synaptic plasticity in hippocampal slices.
Caption: Workflow for hippocampal slice electrophysiology.
Conclusion
D-cycloserine consistently demonstrates its ability to enhance NMDA receptor-dependent synaptic plasticity in hippocampal slices. Its characterization as a partial agonist places it in a unique position compared to the full agonists D-serine and glycine, potentially offering a greater therapeutic window by avoiding receptor over-activation. The novel partial agonist GLYX-13, with its distinct profile of enhancing LTP while suppressing LTD, further expands the toolkit for researchers investigating cognitive enhancement. The choice of modulator will depend on the specific experimental or therapeutic goals, with D-cycloserine remaining a valuable and well-characterized compound for facilitating synaptic plasticity. The provided data and protocols serve as a resource for the objective comparison and future investigation of these important neuromodulatory agents.
References
- 1. A NMDA receptor glycine site partial agonist, GLYX-13, that simultaneously enhances LTP and reduces LTD at Schaffer collateral-CA1 synapses in hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-Cycloserine enhances the bidirectional range of NMDAR-dependent hippocampal synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
D-Cycloserine as an Adjunct to Exposure Therapy for PTSD: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of D-cycloserine (DCS) versus placebo in augmenting exposure therapy for Post-Traumatic Stress Disorder (PTSD). The findings from key randomized controlled trials (RCTs) are summarized, offering an objective analysis of the available evidence. This document is intended to inform future research and drug development in the field of PTSD therapeutics.
Overview of D-Cycloserine for PTSD
D-cycloserine, a partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, has been investigated as a cognitive enhancer to augment the effects of exposure-based psychotherapy for anxiety disorders, including PTSD.[1][2][3] The rationale for its use lies in its potential to facilitate the process of fear extinction, which is a core mechanism of exposure therapy.[4][5] By enhancing NMDA receptor function, DCS is hypothesized to strengthen the new, non-fearful memories formed during therapeutic exposure to trauma-related cues. However, clinical trials have yielded mixed and often conflicting results regarding its efficacy in the PTSD population.
Quantitative Data Summary
The following table summarizes the quantitative outcomes from key double-blind, placebo-controlled RCTs investigating the efficacy of D-cycloserine in combination with exposure therapy for PTSD.
| Study (Year) | Participant Population | N (DCS/Placebo) | D-Cycloserine Protocol | Exposure Therapy Protocol | Primary Outcome Measure | Results at Post-Treatment | Results at Follow-Up |
| de Kleine et al. (2012) | Mixed-trauma adults | 34 / 33 | 50 mg, 1 hour before each session | Prolonged Exposure (PE) | Clinician-Administered PTSD Scale (CAPS) | No significant difference between groups. | No significant difference between groups. |
| Litz et al. (2012) | Veterans with combat-related PTSD | 13 / 13 | 50 mg, 30 minutes before sessions 2-5 | Brief PE (6 sessions) | Clinician-Administered PTSD Scale (CAPS) | Placebo group showed significantly greater symptom reduction than the DCS group. | Not Reported |
| Difede et al. (2014) | Adults with WTC-related PTSD | 13 / 12 | 100 mg, 90 minutes before each session | Virtual Reality Exposure (VRE) Therapy | Clinician-Administered PTSD Scale (CAPS) | DCS group showed significantly greater improvement (d=0.68). Remission: 46% (DCS) vs. 8% (Placebo). | DCS group maintained significantly greater improvement at 6 months (d=1.13). Remission: 69% (DCS) vs. 17% (Placebo). |
| Scheeringa & Weems (2014) | Children and adolescents (7-18 years) with mixed trauma | 29 / 28 | 25 mg or 50 mg (based on weight), 1 hour before sessions 5-12 | Trauma-Focused Cognitive Behavioral Therapy (TF-CBT) | Child PTSD Symptom Scale (CPSS) | No significant difference between groups. | No significant difference between groups at 3-month follow-up. |
Experimental Protocols
de Kleine et al. (2012)
-
Participants: 67 adult patients with a primary diagnosis of chronic PTSD resulting from mixed traumas.
-
Intervention: Participants were randomly assigned to receive either 50 mg of D-cycloserine or a placebo one hour before each of the 8 to 12 weekly sessions of Prolonged Exposure (PE) therapy.
-
Exposure Therapy: The PE protocol consisted of psychoeducation, in-vivo exposure to trauma reminders, and imaginal exposure to the traumatic memory.
-
Outcome Measures: The primary outcome was the total severity score on the Clinician-Administered PTSD Scale (CAPS). Secondary outcomes included self-reported PTSD symptoms, depression, and anxiety. Assessments were conducted at baseline, post-treatment, and at 3- and 6-month follow-ups.
Litz et al. (2012)
-
Participants: 26 military veterans who served in Iraq or Afghanistan and were diagnosed with combat-related PTSD.
-
Intervention: Participants were randomized to receive 50 mg of D-cycloserine or placebo 30 minutes prior to the second through fifth sessions of a 6-session exposure therapy protocol.
-
Exposure Therapy: The therapy was a brief form of Prolonged Exposure, focusing on imaginal exposure to the traumatic combat memory.
-
Outcome Measures: The primary outcome was the CAPS score. Assessments were conducted at baseline and post-treatment.
Difede et al. (2014)
-
Participants: 25 adults with chronic PTSD related to the World Trade Center attacks.
-
Intervention: Participants received either 100 mg of D-cycloserine or placebo 90 minutes before each of the 10 weekly sessions of virtual reality exposure therapy.
-
Exposure Therapy: The therapy utilized virtual reality to gradually expose participants to scenes and scenarios related to their traumatic experiences on September 11, 2001.
-
Outcome Measures: The primary outcome was the CAPS score. Secondary measures included the Beck Depression Inventory-II and the State-Trait Anger Expression Inventory-2. Assessments were performed at baseline, after sessions 3, 6, and 10, at post-treatment, and at a 6-month follow-up.
Scheeringa & Weems (2014)
-
Participants: 57 children and adolescents aged 7 to 18 years with a diagnosis of PTSD from various traumatic events.
-
Intervention: Participants were randomly assigned to receive D-cycloserine (25 mg for <50kg, 50 mg for >50kg) or placebo one hour before sessions 5 through 12 of Trauma-Focused Cognitive Behavioral Therapy (TF-CBT).
-
Exposure Therapy: TF-CBT included psychoeducation, relaxation skills, affective modulation, cognitive processing, trauma narrative, in-vivo exposure, conjoint parent-child sessions, and enhancing future safety.
-
Outcome Measures: The primary outcome was the Child PTSD Symptom Scale (CPSS). Assessments were conducted at baseline, post-treatment, and at a 3-month follow-up.
Visualizations
Caption: Hypothetical signaling pathway of D-cycloserine in fear extinction.
References
- 1. The NMDA Agonist D-Cycloserine Facilitates Fear Memory Consolidation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized placebo-controlled trial of D-cycloserine and exposure therapy for posttraumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized placebo-controlled trial of D-cycloserine to enhance exposure therapy for posttraumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-Cycloserine Effects on Extinction of Conditioned Responses to Drug-Related Cues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA receptors and fear extinction: implications for cognitive behavioral therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Analytical Methods for Cycloserine Quantification
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Right Analytical Method for Cycloserine Analysis
The accurate and precise quantification of this compound, a critical second-line antitubercular agent, is paramount in pharmaceutical quality control, pharmacokinetic studies, and clinical drug monitoring. A variety of analytical methods are available, each with its own set of advantages and limitations. This guide provides a comprehensive head-to-head comparison of the most common analytical techniques for this compound determination—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry—supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Key Performance Parameters
The choice of an analytical method is often a trade-off between sensitivity, selectivity, cost, and throughput. The following table summarizes the key quantitative performance parameters of HPLC, LC-MS/MS, and UV-Visible Spectrophotometry for the analysis of this compound.
| Parameter | HPLC-UV | LC-MS/MS | UV-Visible Spectrophotometry |
| Linearity Range | 0.05 - 0.30% (w/w) (for L-cycloserine impurity)[1][2] | 0.20 - 70 µg/mL[3][4] | 5 - 25 µg/mL[5] |
| Limit of Detection (LOD) | 0.015% (w/w) (for L-cycloserine impurity) | 0.0013 µg/mL | Not consistently reported |
| Limit of Quantification (LOQ) | 0.05% (w/w) (for L-cycloserine impurity) | 0.20 µg/mL | Not consistently reported |
| Accuracy (% Recovery) | 92.9 - 100.2% | 93.8 - 104.9% | Not consistently reported |
| Precision (% RSD) | < 3.8% | < 8.0% | Not consistently reported |
| Selectivity | Good, can be challenging with impurities | Excellent | Low, susceptible to interference |
| Cost | Moderate | High | Low |
| Throughput | Moderate | High | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for each of the discussed techniques.
High-Performance Liquid Chromatography (HPLC-UV)
This method is often employed for the determination of enantiomeric purity and the quantification of this compound in bulk drug substances.
-
Sample Preparation: A solution of D-cycloserine is prepared in a suitable diluent. For enantiomeric purity analysis, derivatization with a chiral reagent like o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) is performed to form diastereomers that can be separated on a chiral column.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions:
-
Column: Zorbax SB Phenyl HPLC column (or equivalent).
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., 20mM Na2HPO4, pH 7) and an organic modifier (e.g., acetonitrile) in an isocratic elution mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of 335 nm (after derivatization).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of this compound in complex biological matrices like human plasma due to its high sensitivity and selectivity.
-
Sample Preparation: Plasma samples are typically subjected to a protein precipitation step using a solvent like acetonitrile, followed by solid-phase extraction (SPE) to remove interfering substances. An internal standard is added to correct for matrix effects and variations in extraction efficiency.
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A C18 column (e.g., Peerless Basic C18) is commonly used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier like formic acid.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) mode is employed to monitor specific precursor-to-product ion transitions for both this compound and the internal standard, ensuring high selectivity.
-
UV-Visible Spectrophotometry
This method offers a simple and cost-effective approach for the quantification of this compound in bulk and pharmaceutical dosage forms, although it lacks the selectivity of chromatographic methods.
-
Sample Preparation: A standard stock solution of this compound is prepared in a suitable solvent, such as 0.01N HCl. Serial dilutions are then made to prepare calibration standards. For capsule formulations, the powder content is dissolved in the solvent and filtered to remove excipients.
-
Instrumentation: A double beam UV-Visible spectrophotometer.
-
Analytical Method:
-
The absorbance of the standard and sample solutions is measured at the wavelength of maximum absorbance (λmax), which is around 214.40 nm in 0.01N HCl.
-
Alternatively, the Area Under the Curve (AUC) method can be used, where the area under the absorption spectrum over a specific wavelength range (e.g., 200-400 nm) is measured. A calibration curve of absorbance or AUC versus concentration is plotted to determine the concentration of the unknown sample.
-
Method Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of the analytical procedures, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of indirect RP-HPLC method for enantiomeric purity determination of D-cycloserine drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a selective and sensitive LC-MS/MS method for determination of this compound in human plasma: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 5. bepls.com [bepls.com]
Validating Novel Mutations in Mycobacterium tuberculosis for Cycloserine Resistance: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of established and novel mutations conferring resistance to D-cycloserine in Mycobacterium tuberculosis. It details the experimental validation of these mutations, offering a framework for future research and diagnostics.
D-cycloserine, a critical second-line drug for treating multidrug-resistant tuberculosis (MDR-TB), functions by inhibiting two essential enzymes in the peptidoglycan synthesis pathway: alanine racemase (encoded by alr) and D-alanine:D-alanine ligase (encoded by ddlA).[1][2][3][4] While resistance has been traditionally linked to mutations in these and a few other genes, recent advancements in whole-genome sequencing (WGS) have unveiled a more complex genetic landscape of cycloserine resistance.
Established vs. Novel Mutations: A Comparative Analysis
The conventional understanding of this compound resistance centers on mutations that alter the drug's targets or transport. However, recent genomic analyses have identified novel resistance-conferring mutations in genes with diverse cellular functions, suggesting more intricate resistance mechanisms.[5]
| Gene | Function | Mutation Type | Level of Resistance Conferred | Validation Method(s) |
| Established Mutations | ||||
| alr (Rv3423c) | Alanine racemase | Nonsynonymous SNPs, Promoter mutations | High-level | WGS, PCR, Sanger Sequencing, MIC Testing |
| ddlA (Rv2981c) | D-alanine:D-alanine ligase | Overexpression, SNPs | - | Metabolomic studies, Overexpression studies in M. smegmatis |
| cycA (Rv1705c) | D-alanine, D-serine, glycine transporter | SNPs | Low-level (partial resistance in M. bovis BCG) | - |
| Novel Validated Mutations | ||||
| ald (Rv2780) | L-alanine dehydrogenase | Loss-of-function mutations | Moderate | WGS, Correlated Evolution Tests, MIC Testing, Gene Complementation |
| Novel Putative Mutations (requiring further validation) | ||||
| rv0059 | Unknown | SNV | Low-level | WGS, PCR, Sanger Sequencing, MIC Testing |
| betP (Rv0917) | Choline transporter | SNV | Low-level | WGS, PCR, Sanger Sequencing, MIC Testing |
| rv1403c | Unknown | SNV | Low-level | WGS, PCR, Sanger Sequencing, MIC Testing |
| gabD2 (Rv1731) | Succinate-semialdehyde dehydrogenase | SNV | Low-level | WGS, PCR, Sanger Sequencing, MIC Testing |
| sugI (Rv3331) | Putative carbohydrate transporter | SNV | Low-level | WGS, PCR, Sanger Sequencing, MIC Testing |
| hisC2 (Rv3772) | Histidinol-phosphate aminotransferase | SNV | Low-level | WGS, PCR, Sanger Sequencing, MIC Testing |
Performance of Validation Methods: A Quantitative Comparison
The validation of novel resistance mutations relies on a combination of genomic and functional assays. Minimum Inhibitory Concentration (MIC) testing is the gold standard for quantifying the level of resistance.
| Strain | Relevant Genotype | This compound MIC (µg/mL) | Fold Change in MIC (relative to Wild Type) |
| M. tuberculosis H37Rv (Wild Type) | Wild Type | 15 | 1.0 |
| M. tuberculosis Δald | ald knockout | 25-30 | 1.7 - 2.0 |
| M. tuberculosis Δald + pald | Complemented ald knockout | 20 | 1.3 |
| M. bovis BCG | Naturally resistant | 40-60 | 2.7 - 4.0 |
Experimental Protocols
Identification of Novel Mutations via Whole-Genome Sequencing (WGS)
This protocol outlines the process of identifying candidate resistance mutations from clinical isolates of M. tuberculosis.
References
- 1. Genomic and functional analyses of Mycobacterium tuberculosis strains implicate ald in D-cycloserine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Mechanism, Clinical Applications, and Emerging Research - Amerigo Scientific [amerigoscientific.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
Cycloserine in the Treatment of Anxiety Disorders: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
D-Cycloserine, a partial agonist of the N-methyl-D-aspartate (NMDA) receptor, has been investigated as a cognitive enhancer to augment the effects of exposure-based psychotherapy for various anxiety disorders. Its mechanism of action lies in its ability to modulate synaptic plasticity, a key process in learning and memory, which is central to the extinction of fear.[1][2] However, the clinical efficacy of Cycloserine has shown considerable variability across different anxiety disorders. This guide provides a comparative analysis of this compound's effects on Social Anxiety Disorder (SAD), Panic Disorder, Obsessive-Compulsive Disorder (OCD), and Post-Traumatic Stress Disorder (PTSD), supported by experimental data and detailed protocols.
Mechanism of Action: A Double-Edged Sword
This compound's primary target is the glycine-binding site of the NMDA receptor, a crucial component of the glutamatergic system involved in learning and memory.[2][3] By acting as a partial agonist, this compound facilitates the opening of the NMDA receptor channel in the presence of glutamate, thereby enhancing long-term potentiation (LTP), a cellular mechanism underlying memory formation. In the context of exposure therapy, this is thought to accelerate the learning of new, non-fearful associations with previously feared stimuli, a process known as fear extinction.[4]
However, the timing and context of this compound administration are critical. Emerging evidence suggests that it can also enhance the reconsolidation of fear memories if exposure therapy is not successful in reducing fear. This dual effect may explain some of the inconsistent findings in clinical trials.
References
- 1. A Meta-Analysis of D-Cycloserine in Exposure-Based Treatment: Moderators of Treatment Efficacy, Response, and Diagnostic Remission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Cycloserine Effects on Extinction of Conditioned Responses to Drug-Related Cues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Fear Memory is Updated: From Reconsolidation to Extinction? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dissociated Role of D-Serine in Extinction During Consolidation vs. Reconsolidation of Context Conditioned Fear [frontiersin.org]
Reviving Vancomycin's Efficacy: A Synergistic Breakthrough with Cycloserine Against VRSA
For Immediate Release
In the ongoing battle against antibiotic resistance, researchers are exploring novel strategies to rejuvenate existing antibiotics. A promising approach lies in the synergistic combination of vancomycin, a last-resort antibiotic for serious Gram-positive infections, with D-cycloserine, an older antibiotic primarily used for treating tuberculosis. This combination has shown significant potential in combating vancomycin-resistant Staphylococcus aureus (VRSA), a formidable "superbug." This guide provides a comprehensive comparison of the performance of this combination, supported by experimental data, for researchers, scientists, and drug development professionals.
The crux of this synergistic interaction lies in the distinct yet complementary mechanisms of action of the two drugs. Vancomycin inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. However, in VRSA strains carrying the vanA gene cluster, this target is altered to D-Ala-D-Lac, rendering vancomycin ineffective. D-cycloserine, a structural analog of D-alanine, inhibits two crucial enzymes in the peptidoglycan synthesis pathway: alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl). By inhibiting Ddl, D-cycloserine depletes the pool of D-Ala-D-Ala precursors, thereby hindering the synthesis of the very foundation of the bacterial cell wall.
This dual-pronged attack appears to be particularly effective against VRSA strains that have not acquired the van gene cluster but have developed resistance through other mechanisms. In these strains, the inhibition of the native peptidoglycan synthesis pathway by D-cycloserine appears to re-sensitize the bacteria to the action of vancomycin.
Quantitative Analysis of Synergy
The synergistic effect of combining vancomycin and D-cycloserine has been quantified using the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index. A FICI of ≤ 0.5 is indicative of synergy.
| Bacterial Strain | Vancomycin MIC (µg/mL) | D-Cycloserine MIC (µg/mL) | Combination | FICI | Interpretation | Reference |
| Vancomycin-Intermediate S. aureus (VISA, van-negative) | 8 | 16 | Vancomycin + D-Cycloserine | 0.5 | Synergy | [1] |
| VanA-type VRSA | >256 | 32 | Vancomycin + D-Cycloserine | 5 | Antagonism | [1] |
| VanB-type VRE | >256 | 64 | Vancomycin + D-Cycloserine | 3 | Indifference | [1] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
These data clearly demonstrate that the synergistic effect is dependent on the genetic background of the resistant strain. For VISA strains lacking the van gene cluster, the combination is synergistic.[1] Conversely, for strains possessing the vanA gene, which provides an alternative pathway for cell wall precursor synthesis, the combination is antagonistic.[1]
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a standard method to assess the in vitro interaction of two antimicrobial agents.
1. Preparation of Antibiotic Solutions:
-
Prepare stock solutions of vancomycin and D-cycloserine in an appropriate solvent.
-
Create serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB). For vancomycin, concentrations may range from 0.06 to 4 µg/mL, while for D-cycloserine, a range of 1 to 2048 µg/mL can be used.
2. Plate Setup:
-
In a 96-well microtiter plate, dispense 50 µL of CAMHB into each well.
-
Add 50 µL of the vancomycin dilutions horizontally across the plate and 50 µL of the D-cycloserine dilutions vertically down the plate. This creates a matrix of varying concentrations of both drugs.
-
Include wells with each drug alone to determine their individual MICs and a growth control well with no antibiotics.
3. Inoculation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from an overnight culture of the VRSA strain.
-
Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the bacterial suspension to each well.
4. Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC for each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.
5. FIC Index Calculation:
-
The FIC index is calculated using the following formula: FIC Index = FIC of Vancomycin + FIC of D-cycloserine Where:
-
FIC of Vancomycin = (MIC of Vancomycin in combination) / (MIC of Vancomycin alone)
-
FIC of D-cycloserine = (MIC of D-cycloserine in combination) / (MIC of D-cycloserine alone)
-
-
Interpretation: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 4 = Additive/Indifference; FICI > 4 = Antagonism.
Time-Kill Assay Protocol
Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic effects of antimicrobial agents over time.
1. Preparation:
-
Prepare tubes containing CAMHB with vancomycin alone, D-cycloserine alone, and the combination of both at concentrations determined from the checkerboard assay (e.g., 0.5x MIC, 1x MIC, 2x MIC). Include a growth control tube without any antibiotics.
2. Inoculation:
-
Prepare a bacterial suspension of the VRSA strain to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in each tube.
3. Sampling and Plating:
-
Incubate the tubes at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto appropriate agar plates (e.g., tryptic soy agar).
4. Incubation and Counting:
-
Incubate the plates at 37°C for 24 hours.
-
Count the number of colonies (CFU/mL) on each plate.
5. Data Analysis:
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Visualizing the Mechanism and Workflow
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: Mechanism of synergistic action of D-cycloserine and vancomycin.
Caption: Workflow of the checkerboard assay for synergy testing.
Conclusion
The combination of D-cycloserine and vancomycin presents a compelling case for a repurposed synergistic therapy against specific strains of VRSA. The experimental data underscore the importance of understanding the underlying resistance mechanisms of the target organism to predict the outcome of combination therapies. For VRSA strains lacking the van gene cluster, this combination holds the potential to restore the clinical utility of vancomycin. Further in vivo studies and clinical trials are warranted to validate these promising in vitro findings and to establish optimal dosing regimens for therapeutic application. This approach highlights a valuable strategy in the fight against antimicrobial resistance: the intelligent combination of existing drugs to overcome resistance and extend their therapeutic lifespan.
References
Evaluating Cycloserine-Containing Regimens for Multidrug-Resistant Tuberculosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the clinical outcomes associated with cycloserine-containing regimens for the treatment of multidrug-resistant tuberculosis (MDR-TB). By synthesizing data from multiple clinical studies, this document offers a comparative analysis of this compound's efficacy and safety against alternative therapeutic options. Detailed experimental methodologies are provided to support the presented data, and key pathways and workflows are visualized to facilitate understanding.
Executive Summary
This compound, a second-line anti-TB drug, has long been a component of treatment regimens for MDR-TB. It functions by inhibiting bacterial cell wall synthesis.[1][2] Clinical evidence suggests that this compound-containing regimens can achieve favorable treatment outcomes in patients with MDR-TB, particularly in cases of simple MDR-TB.[3][4] However, its efficacy in more advanced drug-resistant forms, such as pre-extensively drug-resistant (pre-XDR) and extensively drug-resistant (XDR) TB, is less pronounced.[3] The use of this compound is often limited by its potential for neuropsychiatric adverse events. This guide presents a balanced view of the clinical utility of this compound, supported by quantitative data from comparative studies.
Data Presentation: Comparative Clinical Outcomes
The following tables summarize the key efficacy and safety outcomes of this compound-containing regimens in comparison to alternative treatments for MDR-TB.
Table 1: Treatment Outcomes of this compound-Containing Regimens vs. Non-Cycloserine Regimens
| Outcome | This compound Group | Non-Cycloserine Group | Study |
| Treatment Success Rate | |||
| Simple MDR-TB | 80.0% (68/85) | 62.4% (73/117) | Li et al. (2019) |
| Pre-XDR-TB | 56.3% (27/48) | 56.9% (29/51) | Li et al. (2019) |
| XDR-TB | 45.5% (5/11) | 46.2% (6/13) | Li et al. (2019) |
| Overall | 69.4% (100/144) | 59.7% (108/181) | Li et al. (2019) |
| Sputum Culture Conversion Rate (at 24 months) | |||
| This compound vs. Linezolid | Higher in this compound Group | Lower in Linezolid Group | e-Century Publishing (2021) |
| Unfavorable Treatment Outcome (Hazard Ratio) | 0.58 (95% CI: 0.38–0.86) | - | Li et al. (2019) |
Table 2: Comparison of Treatment Outcomes with Newer Agents
| Regimen | Treatment Success Rate | Study |
| Bedaquiline-containing | 92.2% | Shi et al. (2022) |
| Non-Bedaquiline (this compound as major component) | 63.0% | Shi et al. (2022) |
| Linezolid-containing | - | e-Century Publishing (2021) |
Table 3: Common Adverse Drug Reactions Associated with this compound
| Adverse Event | Frequency in this compound Group | Notes | Study |
| Psychiatric Symptoms | 4.3% (27/623) | Most noted ADR associated with this compound. | Lan et al. (2019) |
| Neurological Adverse Reactions | Higher than Linezolid and routine treatment groups | - | e-Century Publishing (2021) |
| Headache | 8 episodes in 144 patients | - | Li et al. (2019) |
| Seizure | 2 cases in 144 patients | - | Li et al. (2019) |
| Depression | 1 case in 144 patients | - | Li et al. (2019) |
| Anxiety | 2 cases in 144 patients | - | Li et al. (2019) |
| Hyperuricemia | 22.8% (142/623) | Most frequently observed ADR overall. | Lan et al. (2019) |
Experimental Protocols
This section details the methodologies employed in the key clinical studies cited in this guide.
Retrospective Cohort Study Protocol (Li et al., 2019)
-
Study Design: A retrospective observational study was conducted in Zhejiang Province, China.
-
Patient Population: 325 patients with confirmed MDR-TB were enrolled, with 144 receiving a this compound-containing regimen and 181 receiving a non-cycloserine regimen. Patients were recruited from the Global Fund Project and a clinical trial (NCT02120638).
-
Treatment Regimens:
-
This compound Group: Received individualized regimens containing this compound (500 mg daily for patients <50 kg, 750 mg daily for patients >50 kg).
-
Non-Cycloserine Group: Received individualized regimens without this compound.
-
-
Data Collection: Patient data from March 2012 to December 2015 was reviewed. Baseline characteristics, including demographics, clinical symptoms, and drug resistance patterns, were recorded.
-
Outcome Measures:
-
Primary Outcome: Treatment outcome, categorized as successful (cured or treatment completed) or unfavorable (treatment failure, death, or lost to follow-up).
-
Secondary Outcomes: Sputum culture conversion rate at the end of the intensive phase and the frequency of adverse drug reactions.
-
-
Statistical Analysis: The chi-square test or Fisher's exact test was used for categorical variables, and Student's t-test or the Mann-Whitney U test was used for continuous variables. A Cox proportional hazards model was used to analyze the association between this compound treatment and treatment outcomes.
Nationwide Retrospective Cohort Study Protocol (Lan et al., 2019)
-
Study Design: A nationwide retrospective cohort study in China.
-
Patient Population: 623 MDR-TB patients who received this compound-containing regimens between January 2012 and June 2015.
-
Data Collection: Clinical outcomes and adverse drug reactions (ADRs) were retrospectively reviewed from patient records.
-
Outcome Measures:
-
Treatment Outcomes: Categorized as "cured," "treatment completed," "died," "failed," or "lost to follow-up."
-
Adverse Drug Reactions: Incidence and types of ADRs were recorded.
-
-
Statistical Analysis: Factors associated with adverse treatment outcomes and risk factors for ADRs were analyzed.
Mandatory Visualization
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for a Retrospective Cohort Study
Caption: Workflow of a retrospective cohort study.
Conclusion
This compound-containing regimens demonstrate efficacy in treating simple MDR-TB, leading to higher treatment success rates compared to regimens without it. However, this benefit does not consistently extend to more resistant forms like pre-XDR and XDR-TB. The primary concern with this compound remains its association with neuropsychiatric adverse events, which necessitates careful patient monitoring.
When compared to newer agents such as bedaquiline, this compound-based regimens show lower success rates, highlighting the advancements in MDR-TB treatment. For drug development professionals, this underscores the continued need for novel anti-TB agents with improved efficacy and safety profiles. For researchers and scientists, the data presented here can inform the design of future clinical trials and comparative effectiveness studies in the evolving landscape of MDR-TB management. The detailed methodologies provided aim to ensure the reproducibility and critical evaluation of the cited evidence.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: Mechanism, Clinical Applications, and Emerging Research - Amerigo Scientific [amerigoscientific.com]
- 3. This compound for treatment of multidrug-resistant tuberculosis: a retrospective cohort study in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
D-Cycloserine: A Potential Catalyst for Neuroplasticity Restoration Following Brain Injury
A Comparative Guide for Researchers and Drug Development Professionals
D-cycloserine (DCS), a partial agonist of the N-methyl-D-aspartate (NMDA) receptor, is emerging as a promising therapeutic agent for enhancing neuroplasticity and functional recovery after traumatic brain injury (TBI). This guide provides a comprehensive comparison of DCS with other potential treatments, supported by preclinical experimental data, detailed methodologies, and an exploration of its underlying mechanisms of action.
Performance Comparison: D-Cycloserine vs. Alternatives
Current research on D-cycloserine for TBI primarily involves preclinical studies comparing its efficacy against a placebo or vehicle control. While direct head-to-head clinical trials with other cognitive enhancers like memantine or amantadine are limited, the existing data provides a strong rationale for its further investigation.
Preclinical Efficacy of D-Cycloserine
Animal models of TBI consistently demonstrate the potential of D-cycloserine to improve both motor and cognitive outcomes.
Table 1: Summary of Preclinical Studies on D-Cycloserine in TBI Models
| Study | Animal Model | TBI Induction | DCS Dosage & Timing | Key Findings | Citation |
| Adeleye et al. (2010) | Male Mice | Weight-drop model | 10 mg/kg (i.p.) single dose at 24h or 72h post-injury | Significantly improved neurobehavioral function (Neurological Severity Score) compared to vehicle. No significant effect when administered at 8h or 16h post-injury. | [1] |
| Temple & Hamm (1996) | Rats | Lateral fluid percussion | 30 mg/kg (i.p.) daily for 15 days post-injury | Significantly attenuated memory deficits in the Morris water maze compared to vehicle-treated injured rats. A 10 mg/kg dose was ineffective. | [2] |
| Yaka et al. (2007) | Mice | Closed head injury | 10 mg/kg (i.p.) single dose at 24h post-injury | Faster and greater recovery of motor and memory functions. Restored hippocampal long-term potentiation (LTP) and brain-derived neurotrophic factor (BDNF) levels. | [3] |
| Sta. Maria et al. (2017) | Weanling Rats | Lateral fluid percussion | 30 mg/kg (i.p.) every 12h for 3 days post-injury | Restored recognition memory and experience-dependent plasticity in the Morris water maze. | [4] |
Mechanism of Action: Targeting the NMDA Receptor
D-cycloserine's therapeutic effects are primarily attributed to its action as a partial agonist at the glycine-binding site of the NMDA receptor. Following a traumatic brain injury, there is an initial period of excessive glutamate release, leading to excitotoxicity. However, this is often followed by a prolonged period of NMDA receptor downregulation and hypofunction, which can impair synaptic plasticity and learning.[1]
By acting as a partial agonist, D-cycloserine is thought to enhance NMDA receptor function during this period of hypoactivity, promoting long-term potentiation (LTP), a cellular mechanism crucial for learning and memory. This, in turn, can lead to the restoration of neuronal connections and improved functional recovery.
Furthermore, studies have shown that D-cycloserine treatment can restore levels of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival, growth, and synaptic plasticity.
Clinical Evidence and Future Directions
A phase 2 clinical trial (NCT01343862) was designed to evaluate the effect of a single dose of D-cycloserine on cognitive outcomes in patients with moderate TBI. The trial intended to randomize patients to receive either D-cycloserine or a placebo 48-72 hours after injury and assess cognitive function at 3 and 6 months. However, the results of this trial have not been formally published, representing a critical gap in the clinical validation of D-cycloserine for TBI. Another study was designed to test the hypothesis that DCS will significantly enhance the effect of cognitive training in correcting cognitive impairments in children with moderate to severe TBIs.
Comparison with Other NMDA Receptor Modulators and Cognitive Enhancers
While direct comparative studies are scarce, it is useful to consider D-cycloserine in the context of other drugs that target similar pathways or are used to treat cognitive deficits after TBI.
-
NMDA Receptor Antagonists (e.g., Memantine): In contrast to the partial agonism of D-cycloserine, memantine is an NMDA receptor antagonist. The rationale for using antagonists is to reduce the initial excitotoxicity immediately following TBI. However, clinical trials with NMDA receptor antagonists have largely failed to show efficacy, potentially because they may impede the necessary NMDA receptor function for later-stage neuroplasticity. A systematic review of memantine for TBI found a lack of consistent evidence for cognitive improvement in patients.
-
Dopaminergic Agents (e.g., Amantadine): Amantadine, which has multiple mechanisms including NMDA receptor antagonism and enhancement of dopamine release, has shown some promise in improving cognitive recovery in severe TBI. However, its efficacy can be variable, and a direct comparison with D-cycloserine's targeted approach to enhancing plasticity is needed.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of D-cycloserine.
Weight-Drop Traumatic Brain Injury Model (Mouse)
This widely used model induces a closed-head injury that mimics aspects of human TBI.
Morris Water Maze
This is a classic behavioral test to assess spatial learning and memory in rodents.
Apparatus: A large circular pool (e.g., 1.5m in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.
Procedure:
-
Acquisition Phase: The animal is placed in the pool from different starting locations and must find the hidden platform. The time to find the platform (escape latency) is recorded. This is typically repeated for several trials over multiple days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.
Safety and Tolerability
In studies of D-cycloserine for other conditions such as post-traumatic stress disorder, it has been generally well-tolerated at lower doses (e.g., 50 mg/day). Reported adverse effects are often mild and can include headache and nausea. However, specific data on the safety and tolerability of D-cycloserine in the acute or subacute phase of TBI is limited, highlighting an important area for future clinical research.
Conclusion
Preclinical evidence strongly suggests that D-cycloserine holds significant potential for restoring neuroplasticity and improving functional outcomes after traumatic brain injury. Its mechanism of action, centered on the targeted enhancement of NMDA receptor function during a critical window of hypoactivity, offers a compelling therapeutic strategy. However, the lack of published clinical trial data remains a major hurdle. Future research should focus on conducting well-designed clinical trials to validate these promising preclinical findings in human TBI patients and to establish a clear safety profile in this population. Direct comparative studies with other cognitive-enhancing agents are also warranted to better position D-cycloserine within the therapeutic landscape for TBI recovery.
References
- 1. D-Cycloserine Improves Functional Outcome after Traumatic Brain Injury with Wide Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic, post-injury administration of D-cycloserine, an NMDA partial agonist, enhances cognitive performance following experimental brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-cycloserine improves functional recovery and reinstates long-term potentiation (LTP) in a mouse model of closed head injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-Cycloserine Restores Experience-Dependent Neuroplasticity after Traumatic Brain Injury in the Developing Rat Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Key Disposal and Safety Recommendations
Proper disposal of Cycloserine is a critical component of laboratory safety and environmental responsibility. As an antibiotic, incorrect disposal can contribute to the development of antibiotic-resistant bacteria and environmental contamination.[1] Adherence to established guidelines ensures the safety of laboratory personnel and the surrounding community.
This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste in a research environment. All procedures should be carried out in accordance with federal, state, and local regulations.[2][3]
The following table summarizes the primary safety and disposal recommendations for this compound.
| Recommendation Category | Guideline | Citations |
| Regulatory Compliance | All waste must be disposed of in accordance with national and local regulations. Chemical waste generators are responsible for determining if the waste is hazardous. | [2][3] |
| Waste Segregation | Do not mix this compound waste with other waste. Keep it in its original or a properly labeled container. | |
| Container Disposal | Handle uncleaned, empty containers as you would the product itself. Do not reuse containers; dispose of them as unused product. | |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles, and a lab coat when handling this compound waste. A dust respirator may be required if generating dust. | |
| Spill Management | In case of a spill, use appropriate tools to collect the material into a suitable disposal container. Decontaminate the spill area afterward. | |
| Stock Solutions | High-concentration stock solutions of antibiotics are considered hazardous chemical waste and should be collected in approved containers for chemical waste disposal. |
Step-by-Step Disposal Procedures
A comprehensive plan for waste disposal should be in place before beginning any work with this compound.
Disposal of Unused or Expired this compound (Solid)
-
Do Not Discard as General Waste: this compound should not be treated as general waste or disposed of in drains or sewers.
-
Containerization: Keep the solid this compound in its original container.
-
Labeling: Ensure the container is clearly labeled.
-
Collection: Transfer the container to a designated chemical waste collection area. This waste should be managed by an approved waste disposal plant or a licensed contractor.
Disposal of Contaminated Materials
This includes items such as personal protective equipment (gloves, lab coats), absorbent materials from spill cleanups, and lab consumables (e.g., pipette tips, culture plates).
-
Segregation: Collect all materials contaminated with this compound separately from other laboratory waste.
-
Bagging: Place solid contaminated waste in double, robust plastic bags, sealing each individually.
-
Labeling: Clearly label the bags as containing this compound-contaminated waste.
-
Disposal: Dispose of the bags as chemical waste according to your institution's guidelines and local regulations.
Disposal of Empty Containers
-
Handle as Product: Empty containers should be handled as if they still contain the product.
-
Disposal: Dispose of the empty, uncleaned container as unused product in accordance with federal, state, and local requirements. Do not attempt to wash or reuse the container.
Spill Cleanup Protocol
In the event of a this compound spill, follow these procedures to ensure safety and proper cleanup.
-
Ensure Safety: Evacuate non-essential personnel from the area. Ensure adequate ventilation.
-
Wear Appropriate PPE: Put on splash goggles, a lab coat, gloves, and a dust respirator.
-
Contain the Spill: Prevent the further spread of the powder.
-
Clean the Spill:
-
Small Spills: Use appropriate tools to carefully sweep or vacuum the solid material and place it into a suitable, labeled container for waste disposal.
-
Large Spills: Use a shovel to place the material into a convenient waste disposal container.
-
-
Decontaminate the Area:
-
Finish cleaning by spreading water on the contaminated surface and disposing of the cleaning materials according to local and regional authority requirements.
-
For a more thorough decontamination, the spill site can be cleaned with a 10% caustic solution, after which the area should be ventilated until disposal is complete.
-
-
Dispose of Waste: All cleanup materials and the collected this compound should be placed in a sealed, labeled container and disposed of as chemical waste.
-
Hygiene: Wash hands thoroughly after handling the spill.
Experimental Protocols
The information presented here is focused on the safety and proper disposal procedures for this compound. As such, it does not include methodologies for specific laboratory experiments. Researchers should consult their specific experimental protocols for guidance on the use of this compound in their work.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of different types of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Cycloserine
For laboratory professionals engaged in drug development and scientific research, ensuring personal safety during the handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Cycloserine, a broad-spectrum antibiotic. Adherence to these procedural steps will minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is necessary to avoid inhalation, skin, and eye contact.[1][2] The following engineering controls and personal protective equipment are recommended:
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood with an independent air supply.[1] Local and general exhaust ventilation should be utilized to keep airborne concentrations low.[3] Facilities must be equipped with an eyewash station and a safety shower.[3]
-
Respiratory Protection: In situations where dust formation is likely or ventilation is insufficient, a suitable particulate filter respirator is necessary. A P1 particulate filter device (EN 143), which filters at least 80% of airborne particles, is a recommended option. Always follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.
-
Eye and Face Protection: Chemical splash-resistant safety glasses or goggles with side protection are mandatory. In some situations, a face shield may be appropriate.
-
Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374. Nitrile rubber gloves with a thickness greater than 0.11 mm are a suitable option. Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin contact. An impervious lab coat or clothing is recommended.
Quantitative Safety Data for this compound Handling
For quick reference, the following table summarizes key quantitative data related to the safe handling of this compound.
| Parameter | Value | Source |
| Glove Material | NBR (Nitrile rubber) | |
| Glove Thickness | >0.11 mm | |
| Glove Breakthrough Time | >480 minutes (permeation: level 6) | |
| Respiratory Protection | P1 Particulate Filter (EN 143) | |
| Occupational Exposure Limits | No specific limits established | |
| Storage Temperature | 2 - 8°C |
Procedural Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound, from initial preparation to final disposal, ensuring safety at each step.
Caption: A logical workflow for the safe handling of this compound.
Operational and Disposal Plans
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Minimize dust generation and accumulation.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Recommended storage temperature is 2-8°C.
First Aid Measures:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists.
-
After skin contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice.
-
After inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Get medical attention if you feel unwell.
-
After ingestion: Rinse mouth. Do NOT induce vomiting unless directed to do so by medical personnel. Call a poison center or doctor if you feel unwell.
Spill and Disposal Procedures:
-
Spill Response: For a small spill, use appropriate tools to put the solid material into a convenient waste disposal container. For a large spill, use a shovel for the same purpose. Cover spillage with a suitable absorbent material. Avoid generating dust. Ventilate the affected area.
-
Disposal: Dispose of waste material in a sealed, labeled container in accordance with federal, state, and local requirements. Do not let the product enter drains. Contaminated packaging should also be disposed of according to official regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
